molecular formula C19H26O3 B10832562 Methoxyestradiol

Methoxyestradiol

カタログ番号: B10832562
分子量: 302.4 g/mol
InChIキー: PJCUYTOXKIUJSL-SARNLOFESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methoxyestradiol (2ME2) is an endogenous metabolite of estradiol that has emerged as a promising multi-mechanism agent for oncology research . It exhibits potent anti-proliferative and anti-angiogenic properties with minimal estrogenic activity, as it interacts poorly with the estrogen receptors ERα and ERβ . Its research value lies in its ability to directly induce apoptosis in a wide range of cancer cell lines and to inhibit the formation of new tumor blood vessels . The compound's mechanism of action is pleiotropic. It functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on tubulin, leading to G2/M cell cycle arrest and apoptosis . Furthermore, 2-Methoxyestradiol has been shown to inhibit the hypoxia-inducible factor-1alpha (HIF-1α), a key transcriptional regulator of angiogenesis . It also activates both the intrinsic and extrinsic pathways of apoptosis, upregulating death receptors and caspases . Beyond oncology, research indicates potential applications in studying cardiovascular conditions and inflammatory diseases such as rheumatoid arthritis due to its vasodilatory and anti-proliferative effects on vascular smooth muscle cells . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C19H26O3

分子量

302.4 g/mol

IUPAC名

(8R,9S,13S,14S,17S)-1-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-14-13(15(19)5-6-17(19)21)4-3-11-9-12(20)10-16(22-2)18(11)14/h9-10,13-15,17,20-21H,3-8H2,1-2H3/t13-,14-,15-,17-,19-/m0/s1

InChIキー

PJCUYTOXKIUJSL-SARNLOFESA-N

異性体SMILES

C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)OC

正規SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)OC

製品の起源

United States

Foundational & Exploratory

Methoxyestradiol: A Deep Dive into its Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyestradiol (2-ME), an endogenous metabolite of 17β-estradiol, has garnered significant attention in the field of oncology for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities against a wide spectrum of cancer cells. Unlike its parent compound, 2-ME's anticancer effects are mediated through mechanisms independent of estrogen receptors, making it a promising candidate for a broad range of hormone-sensitive and -insensitive tumors. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Mechanisms of Action

The anticancer activity of this compound is multifaceted, primarily targeting three critical cellular processes: microtubule dynamics, apoptosis induction, and inhibition of angiogenesis.

Disruption of Microtubule Dynamics

A primary mechanism of 2-ME is its ability to interfere with the normal function of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. 2-ME binds to the colchicine-binding site on β-tubulin, leading to the suppression of microtubule dynamics rather than outright depolymerization at physiologically relevant concentrations.[1] This disruption of microtubule function leads to a cascade of events culminating in mitotic arrest and apoptosis.

Quantitative Analysis of 2-ME's Effect on Microtubule Dynamics

The table below summarizes the quantitative effects of this compound on key parameters of microtubule dynamics.

ParameterCell Line2-ME Concentration (µM)Observed EffectReference
IC50 for Mitotic Arrest MCF71.250% of cells arrested in mitosis[1]
Microtubule Growth Rate In vitro417% reduction[1]
MCF71.2Significant suppression[1]
Microtubule Dynamicity In vitro427% reduction[1]
MCF71.2Significant suppression[1]
Tubulin Polymerization In vitro (purified tubulin)20060% maximal inhibition[1]
Microtubule Polymer Mass In vitro (with MAPs)50013% reduction[1]

Signaling Pathway: Microtubule Disruption by this compound

The following diagram illustrates the mechanism by which 2-ME disrupts microtubule dynamics, leading to mitotic arrest.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression 2-ME 2-ME β-tubulin β-tubulin 2-ME->β-tubulin Binds to colchicine site Microtubule_Polymerization Microtubule Polymerization β-tubulin->Microtubule_Polymerization Inhibits Dynamic_Instability Suppression of Dynamic Instability Microtubule_Polymerization->Dynamic_Instability Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Depolymerization->Dynamic_Instability Mitotic_Spindle Defective Mitotic Spindle Formation Dynamic_Instability->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis_Induction Apoptosis Mitotic_Arrest->Apoptosis_Induction Triggers

Disruption of microtubule dynamics by 2-ME leading to mitotic arrest.
Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of these pathways leads to the downstream activation of caspases, a family of proteases that execute the apoptotic process.

Quantitative Analysis of 2-ME-Induced Apoptosis

The tables below provide a summary of the IC50 values of this compound in various cancer cell lines and its impact on key apoptotic markers.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HEC-1-AEndometrial CarcinomaNot specified, but induced apoptosis[2]
RL-95-2Endometrial CarcinomaNot specified, but induced necrosis[2]
Human Glioblastoma cell linesGlioblastomaNot specified, but had a strong antiproliferative effect[3]
HeLaCervical Adenocarcinoma~0.5 (for sulphamoylated analogues)[4]
MDA-MB-231Breast Adenocarcinoma~0.5 (for sulphamoylated analogues)[4]
NTUB1Urothelial CarcinomaDose-dependent cytotoxicity observed[5]
T24Urothelial CarcinomaDose-dependent cytotoxicity observed[5]
A549Lung CancerNot specified, but induced apoptosis under normoxia[6]
RamosBurkitt's LymphomaNot specified, but decreased HIF-1α and Bcl-xL[7]
MG63OsteosarcomaDose-dependent inhibition of proliferation[8]
HUVECEndothelialED50 ~3.5[9]
RSE-1Angiotumor EndothelialED50 ~2.2[9]

Table 2: Effect of this compound on Apoptotic Markers

MarkerCell Line2-ME Concentration (µM)Observed EffectReference
Bax/Bcl-2 Ratio Esophageal Squamous Carcinoma11.45 (normalized to Bcl-2)[10]
Cervical Carcinoma11.87 (normalized to Bcl-2)[11]
Lymphoma Raji cellsNot specifiedUpregulation[12]
Bcl-2 Expression Esophageal Squamous Carcinoma1Statistically significant decrease (0.69 of control)[10]
Prostate CancerNot specifiedSignificant reduction[13]
Bax Expression Esophageal Squamous Carcinoma1No significant effect[10]
Cervical Carcinoma1Statistically significant increase[11]
Prostate CancerNot specifiedEnhanced expression[13]
Caspase-3 Activation Urothelial Carcinoma2Activation observed[5]
Ovarian Cancer (A2780)5Activation observed[14]
Adenocarcinoma cell linesNot specifiedActivation observed[4]
Caspase-7 Activation Urothelial Carcinoma2Activation observed[5]
Caspase-8 Activation Urothelial Carcinoma2Activation observed[5]
Ovarian Cancer (A2780)5Activation observed[14]
Caspase-9 Activation Urothelial Carcinoma2Activation observed[5]
Ovarian Cancer (A2780)5Activation observed[14]
Apoptotic Cells (%) Triple-Negative Breast Cancer59.2% (24h), 15.9% (48h), 24.5% (72h)[15]
Oligodendroglial Precursor Cells5470% increase in phosphatidylserine (B164497) externalization[16]

Signaling Pathway: this compound-Induced Apoptosis

This diagram illustrates the dual pathways of apoptosis induction by 2-ME.

G cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) 2-ME 2-ME Bcl2_family Modulation of Bcl-2 family proteins 2-ME->Bcl2_family Death_Receptors Death Receptor Upregulation 2-ME->Death_Receptors Bax_up ↑ Bax Bcl2_family->Bax_up Bcl2_down ↓ Bcl-2 Bcl2_family->Bcl2_down Mito_Perm Mitochondrial Membrane Permeabilization Bax_up->Mito_Perm Bcl2_down->Mito_Perm Cyto_C Cytochrome c release Mito_Perm->Cyto_C Caspase9 Caspase-9 activation Cyto_C->Caspase9 Caspase37 Executioner Caspases (Caspase-3, -7) Caspase9->Caspase37 Activates Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

This compound induces apoptosis via intrinsic and extrinsic pathways.
Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound exerts potent anti-angiogenic effects primarily through the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α is a key transcription factor that is stabilized under hypoxic conditions (common in tumors) and upregulates the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

Quantitative Analysis of 2-ME's Anti-Angiogenic Effects

The following table summarizes the quantitative data on the anti-angiogenic properties of this compound.

ParameterModel System2-ME Concentration/DoseObserved EffectReference
HIF-1α Protein Expression Lung Cancer Cells (Hypoxic)10 µMSignificant decrease (p≤0.001)[6]
Endometriotic Lesions (in vivo)Not specifiedStrong suppression[17]
Keloid Fibroblasts (Hypoxic)Not specifiedSignificant decrease[18]
Endothelial Cell Proliferation HUVECs10 µM>85% inhibition[19]
Endothelial Tube Formation HUVECs in co-culture1 µMSmall reduction[20]
Microvessel Density Endometriotic Lesions (in vivo)100 mg/kg63% reduction after 5 weeks[17]

Signaling Pathway: Inhibition of Angiogenesis by this compound

The diagram below outlines the mechanism of 2-ME-mediated inhibition of angiogenesis.

G cluster_hypoxia Tumor Hypoxia cluster_angiogenesis Angiogenesis Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_Nuclear HIF-1α Nuclear Translocation HIF1a_Stabilization->HIF1a_Nuclear VEGF_Expression ↑ VEGF Expression HRE_Binding Binding to Hypoxia Response Elements (HRE) HIF1a_Nuclear->HRE_Binding HRE_Binding->VEGF_Expression 2-ME 2-ME 2-ME->HIF1a_Stabilization Inhibits Angiogenesis_Stimulation Endothelial Cell Proliferation, Migration, Tube Formation VEGF_Expression->Angiogenesis_Stimulation New_Vessels New Blood Vessel Formation Angiogenesis_Stimulation->New_Vessels

Inhibition of HIF-1α by 2-ME blocks angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.

Workflow: Tubulin Polymerization Assay

G Start Start Prepare_Tubulin Prepare purified tubulin and GTP in buffer Start->Prepare_Tubulin Add_2ME Add 2-ME or vehicle (control) Prepare_Tubulin->Add_2ME Incubate_37C Incubate at 37°C to initiate polymerization Add_2ME->Incubate_37C Monitor_Absorbance Monitor absorbance at 340 nm over time Incubate_37C->Monitor_Absorbance Analyze_Data Analyze polymerization curves to determine inhibition Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a typical tubulin polymerization assay.

Protocol:

  • Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA), this compound stock solution, DMSO (vehicle control).

  • Procedure:

    • Thaw purified tubulin on ice.

    • Prepare reaction mixtures in a 96-well plate containing polymerization buffer and GTP.

    • Add this compound at various concentrations or DMSO to the respective wells.

    • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every 30 seconds for 30-60 minutes.

    • The rate and extent of tubulin polymerization are determined from the absorbance curves.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

Workflow: Flow Cytometry for Apoptosis

G Start Start Cell_Culture Culture cancer cells and treat with 2-ME Start->Cell_Culture Harvest_Cells Harvest cells by trypsinization Cell_Culture->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Stain_Cells Resuspend in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) Wash_Cells->Stain_Cells Incubate Incubate in the dark Stain_Cells->Incubate Analyze_Flow Analyze by flow cytometry Incubate->Analyze_Flow End End Analyze_Flow->End

Workflow for apoptosis detection by flow cytometry.

Protocol:

  • Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer), PBS.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for HIF-1α

This technique is used to detect and quantify the levels of HIF-1α protein in cancer cells after treatment with this compound.

Workflow: Western Blot for HIF-1α

G Start Start Cell_Culture Culture cells under hypoxic conditions and treat with 2-ME Start->Cell_Culture Lyse_Cells Lyse cells and extract proteins Cell_Culture->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block the membrane Transfer->Block Primary_Ab Incubate with primary anti-HIF-1α antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Workflow for Western blot analysis of HIF-1α.

Protocol:

  • Reagents: RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against HIF-1α, HRP-conjugated secondary antibody, ECL detection reagent.

  • Procedure:

    • Culture cells under hypoxic conditions (e.g., 1% O2) and treat with this compound.

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Denature equal amounts of protein in Laemmli buffer and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Normalize HIF-1α band intensity to a loading control (e.g., β-actin).

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Workflow: In Vitro Angiogenesis Assay

G Start Start Coat_Plate Coat a 96-well plate with Matrigel or a similar basement membrane matrix Start->Coat_Plate Incubate_37C Incubate at 37°C to allow the gel to solidify Coat_Plate->Incubate_37C Seed_Cells Seed endothelial cells (e.g., HUVECs) onto the gel in media containing 2-ME or vehicle Incubate_37C->Seed_Cells Incubate_Tubes Incubate for several hours to allow tube formation Seed_Cells->Incubate_Tubes Image_Tubes Image the tube-like structures Incubate_Tubes->Image_Tubes Quantify_Tubes Quantify tube length and number of branches Image_Tubes->Quantify_Tubes End End Quantify_Tubes->End

Workflow for an in vitro angiogenesis (tube formation) assay.

Protocol:

  • Reagents: Basement membrane matrix (e.g., Matrigel), endothelial cell growth medium, this compound, endothelial cells (e.g., HUVECs).

  • Procedure:

    • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

    • Harvest endothelial cells and resuspend them in medium containing various concentrations of this compound or vehicle.

    • Seed the cells onto the solidified matrix.

    • Incubate for 4-18 hours to allow the formation of capillary-like structures.

    • Visualize and capture images of the tube networks using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

This compound exhibits a robust and multifaceted mechanism of action against cancer cells, primarily through the disruption of microtubule dynamics, induction of apoptosis via both intrinsic and extrinsic pathways, and the inhibition of angiogenesis through the downregulation of HIF-1α. Its efficacy across a broad range of cancer cell types, independent of estrogen receptor status, underscores its potential as a versatile therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further research is warranted to optimize its delivery and clinical efficacy.

References

2-Methoxyestradiol: A Comprehensive Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestradiol (B1684026) (2ME2), an endogenous metabolite of 17β-estradiol, has emerged as a molecule of significant interest in biomedical research and drug development. Initially considered an inactive byproduct of estrogen metabolism, extensive research has unveiled its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties, independent of classical estrogen receptor signaling.[1][2] This technical guide provides an in-depth overview of the core biological functions of 2ME2, its mechanisms of action, and the experimental methodologies used to elucidate these functions.

Core Biological Functions and Mechanisms of Action

2ME2 exerts a wide range of biological effects, primarily centered around the inhibition of cell proliferation and the induction of apoptosis. These effects are observed across a variety of cell types, including numerous cancer cell lines, and are mediated through several key mechanisms.

Anti-Cancer Activity

2ME2 demonstrates potent anti-cancer activity against a broad spectrum of malignancies, including breast, prostate, ovarian, and pancreatic cancers, as well as leukemia and melanoma.[1] Its primary anti-neoplastic mechanisms include:

  • Disruption of Microtubule Dynamics: 2ME2 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[3] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis.[4]

  • Induction of Apoptosis: 2ME2 induces programmed cell death through both the intrinsic and extrinsic pathways.[5][6]

    • Intrinsic Pathway: This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[2][7]

    • Extrinsic Pathway: 2ME2 upregulates the expression of death receptors, such as Death Receptor 5 (DR5), sensitizing cells to apoptosis induced by ligands like TRAIL. This leads to the activation of caspase-8 and the subsequent executioner caspases.[5]

  • Generation of Reactive Oxygen Species (ROS): 2ME2 has been shown to increase the production of ROS within cancer cells, leading to oxidative stress and contributing to the induction of apoptosis.[8]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 2ME2 is a potent inhibitor of angiogenesis, acting through multiple mechanisms:

  • Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): HIF-1α is a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). 2ME2 inhibits the translation of HIF-1α protein, thereby reducing the expression of its target genes.[9] This effect is linked to its microtubule-disrupting activity.[9]

  • Direct Effects on Endothelial Cells: 2ME2 directly inhibits the proliferation and migration of endothelial cells, the primary cellular components of blood vessels.

Cardiovascular and Neuroprotective Roles

Beyond its anti-cancer and anti-angiogenic properties, emerging evidence suggests potential roles for 2ME2 in cardiovascular health and neuroprotection. It has been shown to have vasodilatory effects and may offer protection against certain types of cardiovascular disease. Additionally, some studies indicate that 2ME2 may have neuroprotective effects in the context of neurodegenerative diseases.

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of 2-Methoxyestradiol.

Table 1: In Vitro Anti-Proliferative Activity (IC50) of 2-Methoxyestradiol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer1.5[1]
MDA-MB-231Breast Cancer1.1[1]
MDA-MB-435Breast Cancer1.3[1]
PC-3Prostate Cancer1.98 (in mixed micelles)[10]
K562Chronic Myeloid Leukemia2[11]
CNE2Nasopharyngeal Carcinoma2.82[12]

Table 2: Binding Affinity and Inhibition Constants

ParameterTargetValueReference
Ki (Competitive Inhibition)Colchicine (B1669291) binding to tubulin22 µM[3]

Table 3: Clinical Trial Dosages

Trial PhaseCancer TypeDosageReference
Phase IMetastatic Breast Cancer200-1000 mg/day (monotherapy)[13]
Phase IMetastatic Breast Cancer200-1000 mg/day (with docetaxel)[13]
Phase IAdvanced Solid Tumors400-3000 mg twice daily[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of 2-Methoxyestradiol.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7, PC-3, HeLa) and non-cancerous control cell lines.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • 2ME2 Preparation: Dissolve 2-Methoxyestradiol in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 2ME2 or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with 2ME2 or vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat cells with 2ME2, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., HIF-1α, cleaved caspase-3, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)
  • Matrigel Preparation: Thaw Matrigel on ice and mix it with the desired concentration of 2ME2 or vehicle control. Pro-angiogenic factors (e.g., bFGF or VEGF) can be added to stimulate angiogenesis.

  • Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.

  • Plug Excision: After a predetermined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Analysis:

    • Hemoglobin Content: Quantify the amount of hemoglobin in the plugs using a hemoglobin assay kit as a measure of blood vessel formation.

    • Immunohistochemistry: Fix the plugs, embed them in paraffin, and section them. Stain the sections with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 2-Methoxyestradiol.

2ME2-Induced Apoptosis Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway 2ME2_ext 2-Methoxyestradiol DR5 Death Receptor 5 (DR5) (Upregulation) 2ME2_ext->DR5 Procaspase8 Pro-caspase-8 DR5->Procaspase8 recruits Caspase8 Caspase-8 (active) Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 2ME2_int 2-Methoxyestradiol ROS Reactive Oxygen Species (ROS) 2ME2_int->ROS Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Procaspase9 Pro-caspase-9 CytochromeC->Procaspase9 activates Caspase9 Caspase-9 (active) Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 (active) Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

2ME2-Induced Extrinsic and Intrinsic Apoptosis Pathways
2ME2-Mediated Inhibition of HIF-1α

G 2ME2 2-Methoxyestradiol Tubulin Tubulin 2ME2->Tubulin binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Translation_Inhibition Inhibition of Translation Microtubule_Disruption->Translation_Inhibition HIF1a_mRNA HIF-1α mRNA HIF1a_mRNA->Translation_Inhibition HIF1a_Protein HIF-1α Protein (Decreased Synthesis) Translation_Inhibition->HIF1a_Protein VEGF_Expression VEGF Gene Expression (Downregulation) HIF1a_Protein->VEGF_Expression regulates Angiogenesis_Inhibition Inhibition of Angiogenesis VEGF_Expression->Angiogenesis_Inhibition

Mechanism of HIF-1α Inhibition by 2ME2
2ME2-Induced G2/M Cell Cycle Arrest

G 2ME2 2-Methoxyestradiol Microtubule_Disruption Microtubule Disruption 2ME2->Microtubule_Disruption Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Disruption->Spindle_Assembly_Checkpoint Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex (Inactive) Spindle_Assembly_Checkpoint->Cdc2_CyclinB1 inhibits activation of G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB1->G2M_Arrest leads to

2ME2-Induced G2/M Cell Cycle Arrest Pathway

Conclusion

2-Methoxyestradiol is a pleiotropic agent with well-documented anti-cancer and anti-angiogenic activities. Its multifaceted mechanism of action, involving microtubule disruption, induction of apoptosis through both intrinsic and extrinsic pathways, and inhibition of the key pro-angiogenic factor HIF-1α, makes it a compelling candidate for further investigation and therapeutic development. This technical guide provides a foundational understanding of the biological functions of 2ME2 and the experimental approaches used to study them, serving as a valuable resource for researchers and drug development professionals in the field of oncology and beyond. The ongoing clinical trials and the development of novel formulations and analogs of 2ME2 highlight its continuing promise as a potential therapeutic agent.

References

The Role of Methoxyestradiol in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Methoxyestradiol (B1684026) (2-ME), an endogenous metabolite of 17β-estradiol, has emerged as a potent anti-proliferative agent with significant potential in oncology. Unlike its parent compound, 2-ME's anti-cancer activities are independent of estrogen receptors.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a robust G2/M phase cell cycle arrest and subsequent induction of apoptosis in a wide range of cancer cell lines.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying 2-ME-induced cell cycle arrest, detailed experimental protocols for its investigation, and a summary of its efficacy across various cancer models.

Introduction

2-Methoxyestradiol is a naturally occurring metabolite of estradiol (B170435) that has garnered considerable interest for its anti-tumor and anti-angiogenic properties.[5] It binds to the colchicine-binding site on tubulin, but its primary mechanism at physiologically relevant concentrations is not the depolymerization of microtubules, but rather the suppression of their dynamic instability.[6][7][8] This subtle yet critical interference with microtubule function is sufficient to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[9] This guide will dissect the intricate signaling pathways modulated by 2-ME and provide practical methodologies for researchers studying its effects.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary molecular target of 2-methoxyestradiol is the microtubule cytoskeleton. While high concentrations of 2-ME can lead to microtubule depolymerization, its clinically relevant anti-proliferative effects are observed at much lower concentrations that primarily suppress microtubule dynamics.[6][8]

Key findings on 2-ME's interaction with microtubules:

  • Binding Site: 2-ME binds to or near the colchicine (B1669291) site on β-tubulin.[7][10]

  • Inhibition of Polymerization: In vitro, 2-ME inhibits the assembly of purified tubulin in a concentration-dependent manner.[7][8]

  • Suppression of Dynamics: At lower, more physiologically relevant concentrations, 2-ME significantly suppresses the rate and extent of microtubule growth and shortening, a phenomenon known as dynamic instability.[6][7] For instance, in MCF7 cells, 2-ME at its IC50 for mitotic arrest (1.2 µmol/L) significantly suppressed the mean microtubule growth rate, duration, and length without causing observable depolymerization.[7]

Data Presentation: Anti-proliferative and Cell Cycle Effects

The anti-proliferative activity of 2-methoxyestradiol varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects of 2-ME on cell cycle phase distribution.

Table 1: IC50 Values of 2-Methoxyestradiol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
CEMAcute T lymphoblastic leukemia~2 (at 48h)[11][12]
CNE2Nasopharyngeal carcinoma2.82[13]
B16Melanoma~3.5 (10 µg/mL)[4]
MDA-MB-468Triple-Negative Breast Cancer~5 (at 48h)[14]
143BOsteosarcoma1-10[15]
LNCaP, DU 145, PC-3Prostate CancerNot specified[16]

Table 2: Effect of 2-Methoxyestradiol on Cell Cycle Phase Distribution

Cell Line2-ME Concentration (µM)Treatment Duration (h)% Cells in G0/G1% Cells in S% Cells in G2/MCitation(s)
CEM124DecreasedDecreased45.09[11]
CEM224DecreasedDecreased73.41[11]
CEM424DecreasedDecreased83.12[11]
B16~3.5 (10 µg/mL)Not specifiedSignificantly DecreasedSignificantly Decreased~3-fold increase[4]
DU 145Not specifiedNot specifiedDecreasedNot specified~2-fold increase[16]
143B1Not specifiedIncreased (G1 arrest)Not specifiedNot specified[15]
143B10Not specifiedNot specifiedNot specifiedIncreased (G2/M arrest)[15]

Signaling Pathways in 2-ME-Induced G2/M Arrest

The arrest of the cell cycle in the G2/M phase by 2-methoxyestradiol is a complex process involving the modulation of several key regulatory proteins. The disruption of microtubule dynamics activates the spindle assembly checkpoint, which in turn initiates a signaling cascade that prevents the onset of anaphase and mitotic exit.

The Cyclin B1-Cdc2 Complex

The master regulator of entry into mitosis is the Cyclin B1-Cdc2 (also known as CDK1) complex. The activity of this complex is tightly controlled by phosphorylation. 2-ME treatment leads to an accumulation of cells in G2/M, which is associated with the modulation of this complex.

  • Upregulation of Cyclin B1 and Cdc2: Treatment with 2-ME has been shown to increase the protein levels of both Cyclin B1 and Cdc2.[17]

  • Inhibitory Phosphorylation of Cdc2: The G2/M arrest is often accompanied by an increase in the inhibitory phosphorylation of Cdc2 at Tyr15.[16][18] This phosphorylation is carried out by Wee1 and Myt1 kinases and prevents the activation of the Cyclin B1-Cdc2 complex.

  • Modulation of Cdc25C: The phosphatase Cdc25C is responsible for dephosphorylating and activating Cdc2. 2-ME treatment can lead to an increase in the inactive, phosphorylated form of Cdc25C (at Ser216).[18]

Role of p21

The cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1) plays a crucial role in mediating the cell cycle arrest induced by 2-ME.

  • Upregulation of p21: A significant increase in the expression of p21 is a common observation following 2-ME treatment.[3][16]

  • Inhibition of Cyclin B1-Cdc2: p21 can directly bind to and inhibit the activity of the Cyclin B1-Cdc2 complex, thereby contributing to the G2/M arrest.[19]

G2M_Arrest_Pathway cluster_stimulus Stimulus cluster_target Primary Target cluster_checkpoint Checkpoint Activation cluster_outcome Outcome 2-ME 2-Methoxyestradiol Microtubules Microtubule Dynamics 2-ME->Microtubules Suppresses SAC Spindle Assembly Checkpoint Microtubules->SAC Disruption activates p21 p21 SAC->p21 Upregulates Cdc25C_active Cdc25C (active) SAC->Cdc25C_active Inhibits CyclinB1_Cdc2_active Cyclin B1-Cdc2 (active) p21->CyclinB1_Cdc2_active Inhibits Wee1 Wee1/Myt1 CyclinB1_Cdc2_inactive Cyclin B1-Cdc2 (p-Tyr15, inactive) Wee1->CyclinB1_Cdc2_inactive Phosphorylates (inhibits) Cdc25C_inactive p-Cdc25C (inactive) Cdc25C_active->CyclinB1_Cdc2_inactive Dephosphorylates (activates) G2M_Arrest G2/M Arrest CyclinB1_Cdc2_inactive->G2M_Arrest

Experimental Protocols

Cell Synchronization

To study the effects of 2-methoxyestradiol on specific phases of the cell cycle, synchronization of the cell population is often necessary. A common method is the double thymidine (B127349) block, which arrests cells at the G1/S boundary.[3][20]

Protocol: Double Thymidine Block [3]

  • Plate cells at a density that will not lead to confluency during the synchronization period.

  • Allow cells to adhere overnight.

  • Add thymidine to the culture medium to a final concentration of 2 mM.

  • Incubate for 16-18 hours.

  • Wash the cells twice with pre-warmed, serum-free medium to remove the thymidine.

  • Add fresh, pre-warmed complete medium and incubate for 9 hours.

  • Add thymidine again to a final concentration of 2 mM.

  • Incubate for another 16-18 hours.

  • To release the cells from the block, wash twice with pre-warmed, serum-free medium and add fresh, pre-warmed complete medium.

  • Cells will now progress synchronously through the cell cycle. Samples can be collected at various time points for analysis.

Double_Thymidine_Block Start Asynchronous Cells Block1 Add Thymidine (2mM) (16-18h) Start->Block1 Release1 Wash & Add Fresh Medium (9h) Block1->Release1 Block2 Add Thymidine (2mM) (16-18h) Release1->Block2 Release2 Wash & Add Fresh Medium Block2->Release2 Analysis Collect Cells at Different Time Points Release2->Analysis

Cell Cycle Analysis by Flow Cytometry

Flow cytometry using propidium (B1200493) iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[6][21]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis [21]

  • Harvest cells (both adherent and suspension) and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.

  • Incubate the cells on ice for at least 30 minutes (can be stored at -20°C for several weeks).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Analyze the samples on a flow cytometer, collecting data on a linear scale for the PI fluorescence.

Western Blot Analysis of Cell Cycle Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

Protocol: Western Blot for Cyclin B1, Cdc2, and p21 [22][23]

  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2 (Tyr15), anti-p21) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow SamplePrep Protein Extraction from Cell Lysates SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Image Analysis Detection->Analysis

Conclusion

2-Methoxyestradiol represents a promising class of anti-cancer agents that target the fundamental process of cell division. Its ability to suppress microtubule dynamics leads to a potent G2/M cell cycle arrest, mediated by the intricate regulation of the Cyclin B1-Cdc2 complex and the induction of p21. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of 2-ME and other microtubule-targeting drugs. Further research into the nuanced effects of 2-ME on various cancer types will undoubtedly pave the way for its clinical application in oncology.

References

2-Methoxyestradiol: A Technical Guide to its Discovery and Anti-Tumor Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxyestradiol (B1684026) (2-ME2), an endogenous metabolite of estradiol, has emerged as a promising anti-tumor agent with a multifaceted mechanism of action. Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity and exerts its potent anti-cancer effects through pathways independent of estrogen receptors. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to 2-ME2's anti-tumor properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the critical signaling pathways and experimental workflows.

Introduction: The Emergence of an Endogenous Anti-Cancer Agent

Initially considered an inactive byproduct of estrogen metabolism, 2-Methoxyestradiol (2-ME2) has garnered significant attention for its potent anti-proliferative and anti-angiogenic properties.[1] It is a naturally occurring metabolite formed by the sequential hydroxylation and methylation of 17β-estradiol.[2] Preclinical studies have consistently demonstrated its efficacy against a broad spectrum of cancer cell lines, leading to its evaluation in multiple clinical trials.[3][4] The anti-tumor activity of 2-ME2 is attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit the formation of new blood vessels that tumors need to grow.[5][6] A key characteristic of 2-ME2 is that its mechanism of action is largely independent of estrogen receptors, making it a potential therapeutic for a wide range of cancers, including those that are hormone-refractory.[3][7]

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

2-ME2's anti-tumor effects are not mediated by a single target but rather through the disruption of several key cellular processes essential for cancer cell survival and proliferation.

Disruption of Microtubule Dynamics and Mitotic Arrest

A primary mechanism of 2-ME2 is its interaction with tubulin, the building block of microtubules. By binding to the colchicine (B1669291) site on β-tubulin, 2-ME2 disrupts microtubule polymerization and dynamics.[8][9] This interference with the microtubule network leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5][10]

Induction of Apoptosis: Activating Intrinsic and Extrinsic Pathways

2-ME2 is a potent inducer of apoptosis in a variety of cancer cell types.[11] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12]

  • Intrinsic Pathway: 2-ME2 treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, altering the Bax/Bcl-2 ratio in favor of apoptosis.[13] This results in the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic Pathway: 2-ME2 has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis induced by its ligand, TRAIL.[2] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to further engage the intrinsic pathway.

Anti-Angiogenic Effects: Starving the Tumor

The ability of 2-ME2 to inhibit angiogenesis, the formation of new blood vessels, is a critical component of its anti-tumor activity.[14] It achieves this through two main mechanisms:

  • Direct Effects on Endothelial Cells: 2-ME2 directly inhibits the proliferation and migration of endothelial cells, the primary cells involved in forming blood vessels.[9]

  • Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): Under the hypoxic conditions often found in tumors, cancer cells upregulate HIF-1α, a key transcription factor that drives the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[14] 2-ME2 has been shown to suppress the accumulation of HIF-1α, thereby reducing the production of VEGF and inhibiting angiogenesis.[14][15]

Quantitative Data on Anti-Tumor Activity

The efficacy of 2-ME2 has been quantified across numerous cancer cell lines and in in-vivo models. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Anti-Proliferative Activity of 2-Methoxyestradiol (IC50 Values)
Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
MCF-7Breast Adenocarcinoma~1.5 - 548 - Not Specified
MDA-MB-231Breast Adenocarcinoma~1.1 - >1048
MDA-MB-435Breast Carcinoma1.348
T47DBreast Cancer16.92Not Specified
HeLaCervical Cancer4.53Not Specified
OE33Esophageal Adenocarcinoma~5Not Specified
HUVECEndothelial Cells~3.548
RSE-1Angiotumor Endothelial Cells~2.248

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vivo Anti-Tumor Efficacy of 2-Methoxyestradiol
Tumor ModelTreatment Dose and DurationTumor Growth InhibitionReference
OE33 Xenograft75 mg/kg/day (oral prodrug) for 12 days60 ± 5% reduction in tumor volume
MDA-MB-435 XenograftNot specified (analogues tested)2-ME2 showed no activity, analogues up to 29.4% inhibition
Ehrlich Ascites Carcinoma0.1 mg/mouse/day for 5 daysSignificant tumor regression
Endometriosis-like Lesions100 mg/kg/day for 5 weeks63% inhibition[12]
Table 3: Effect of 2-Methoxyestradiol on Key Apoptotic and Angiogenic Proteins
ProteinCancer Cell LineTreatment ConditionsObserved EffectReference
Bcl-2Raji (Lymphoma)2.5 µmol/L for 12hDownregulation[13]
BaxRaji (Lymphoma)2.5 µmol/L for 12hUpregulation[13]
Cleaved Caspase-3MDA-MB-468 (Breast)5 µM for 24-72hSignificant increase[11]
HIF-1αA549 (Lung)Hypoxia + 2-ME2Significant decrease in protein expression[14]
VEGFUM-SCC-11A (Head and Neck)24-48h50.3% - 57.7% inhibition of secretion[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-tumor activity of 2-ME2.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 2-ME2 (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 2-ME2 for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with 2-ME2, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and caspases.

Protocol:

  • Protein Extraction: Lyse 2-ME2-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantification: Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with different concentrations of 2-ME2.

  • Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

  • Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using imaging software.

Signaling Pathways and Experimental Workflows (Visualizations)

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by 2-ME2 and the workflows of the experimental protocols described above.

G 2-Methoxyestradiol (2-ME2) Signaling Pathways cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_angiogenesis Anti-Angiogenesis ME2_A 2-ME2 Bax Bax (pro-apoptotic) ME2_A->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) ME2_A->Bcl2 Downregulates DR5 Death Receptor 5 (DR5) upregulation ME2_A->DR5 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3_A Caspase-3 activation Casp9->Casp3_A Apoptosis Apoptosis Casp3_A->Apoptosis Casp8 Caspase-8 activation DR5->Casp8 Casp8->Casp3_A ME2_CC 2-ME2 Tubulin Tubulin binding (Colchicine site) ME2_CC->Tubulin Microtubule Microtubule disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M ME2_Angio 2-ME2 HIF1a HIF-1α suppression ME2_Angio->HIF1a Endothelial Endothelial cell proliferation/migration ME2_Angio->Endothelial VEGF VEGF reduction HIF1a->VEGF Angiogenesis Angiogenesis Inhibition VEGF->Angiogenesis Endothelial->Angiogenesis

Caption: Signaling pathways affected by 2-Methoxyestradiol.

G Experimental Workflow: Apoptosis Assay start Start: Cancer Cell Culture treat Treat with 2-ME2 (and vehicle control) start->treat harvest Harvest Cells (Trypsinization/Centrifugation) treat->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at RT in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Cells analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

G Experimental Workflow: Cell Cycle Analysis start Start: Cancer Cell Culture treat Treat with 2-ME2 start->treat harvest Harvest and Wash Cells treat->harvest fix Fix in 70% Ethanol harvest->fix rnase RNase A Treatment fix->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze end End: Determine Cell Cycle Distribution analyze->end

Caption: Workflow for cell cycle analysis.

Conclusion and Future Directions

2-Methoxyestradiol has been firmly established as a potent anti-tumor agent with a unique and multifaceted mechanism of action. Its ability to disrupt microtubule dynamics, induce apoptosis through multiple pathways, and inhibit angiogenesis, all while being largely independent of estrogen receptor signaling, makes it an attractive candidate for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area.

Despite its promise, the clinical development of 2-ME2 has been hampered by its poor oral bioavailability and rapid metabolism. Future research is likely to focus on the development of novel formulations and synthetic analogues of 2-ME2 with improved pharmacokinetic properties to enhance its therapeutic potential. Further elucidation of the intricate signaling networks modulated by 2-ME2 will also be crucial for identifying predictive biomarkers and rational combination therapies to maximize its anti-cancer efficacy.

References

An In-depth Technical Guide to Exploratory Studies of Methoxyestradiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestradiol (B1684026) (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties, which are largely independent of estrogen receptors.[1][2] This has spurred extensive research into the development of novel 2-ME2 derivatives with enhanced bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the core methodologies and key findings in the exploratory studies of these derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute further investigations in this promising field of oncology. The guide details the synthesis of 2-ME2 analogs, their mechanisms of action, and includes a compilation of quantitative data from preclinical and clinical studies. Furthermore, it provides detailed protocols for essential in vitro assays and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of estradiol (B170435), formed through the sequential actions of cytochrome P450 enzymes and catechol-O-methyltransferase (COMT).[3][4] Unlike its parent molecule, 2-ME2 exhibits minimal estrogenic activity, making it an attractive candidate for cancer therapy without the associated hormonal side effects.[5] Its anti-cancer effects are multifaceted, primarily attributed to its ability to disrupt microtubule polymerization, inhibit angiogenesis, and induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][2][6] Despite its promising preclinical activity, the clinical development of 2-ME2 has been hampered by its poor oral bioavailability and rapid metabolism.[7] This has led to the exploration of numerous synthetic derivatives designed to overcome these pharmacokinetic limitations and enhance its anti-tumor potency. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of these next-generation 2-ME2 analogs.

Mechanism of Action

The anti-neoplastic activity of 2-methoxyestradiol and its derivatives is attributed to several interconnected mechanisms:

  • Inhibition of Microtubule Polymerization: 2-ME2 and its analogs bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[8] This leads to mitotic spindle disorganization, arresting cells in the G2/M phase of the cell cycle, and ultimately inducing apoptosis.[9][10]

  • Anti-Angiogenic Effects: A crucial aspect of their anti-tumor activity is the inhibition of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. This is achieved, in part, through the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[11][12][13]

  • Induction of Apoptosis: 2-ME2 derivatives trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] This involves the activation of caspases, modulation of Bcl-2 family proteins, and upregulation of death receptors like DR5.[10][15]

  • Cell Cycle Arrest: By disrupting microtubule function, these compounds cause a blockage in the G2/M phase of the cell cycle.[9] This is often associated with the modulation of key cell cycle regulatory proteins, including cyclin B1, Cdc2, and Cdc25C.[16]

Synthesis of Methoxyestradiol Derivatives

The development of novel 2-ME2 analogs with improved pharmacological properties is an active area of research. Common synthetic strategies involve modifications at various positions of the steroidal backbone.

General Synthetic Approach for 2-Methoxyestradiol

A practical synthesis of 2-methoxyestradiol often starts from estradiol. One key step involves the regioselective introduction of a functional group at the C-2 position. For instance, a Fries rearrangement of estradiol diacetate mediated by zirconium tetrachloride can introduce an acetyl group at C-2, which can then be further manipulated to yield 2-methoxyestradiol in a multi-step synthesis.[17]

Synthesis of Sulfamoylated Derivatives

Sulfamoylated derivatives have shown enhanced potency and bioavailability.[7] The synthesis of these analogs, such as 2-methoxyestradiol-bis-sulphamate (2-MeOE2bisMATE), typically involves the reaction of 2-methoxyestradiol with sulfamoyl chloride in the presence of a base.[18]

Synthesis of Other A-Ring Modified Derivatives

Modifications to the A-ring, such as the introduction of ethoxy or difluoromethoxy groups at the C-2 position, have been explored to enhance activity. The synthesis of these compounds often involves multi-step procedures starting from estrone (B1671321) or estradiol, utilizing various protecting group strategies and specific reagents to achieve the desired substitutions.[19][20]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of 2-methoxyestradiol and its derivatives.

Table 1: In Vitro Cytotoxicity of 2-Methoxyestradiol and Derivatives
CompoundCell LineAssayIC50 (µM)Reference
2-MethoxyestradiolMDA-MB-435 (Breast Carcinoma)Proliferation1.38[6]
2-MethoxyestradiolSK-OV-3 (Ovarian Carcinoma)Proliferation1.79[6]
2-MethoxyestradiolCEM (T-lymphoblastic leukemia)Proliferation2[14]
2-Methoxy-14-dehydroestradiolVarious tumor cell linesProliferation~15-fold more potent than 2-ME2[21]
2-Methoxyestradiol-bis-sulphamateBreast cancer cellsGrowth InhibitionMore potent than 2-ME2[7]
Sulfamoylated 2-ME2 AnaloguesHeLa, MDA-MB-231Cell Viability0.5[22]
Table 2: Inhibition of Tubulin Polymerization
CompoundAssay ConditionsKi (µM)IC50 (µM)Reference
2-MethoxyestradiolCompetitive inhibition of colchicine (B1669291) binding22-[8]
2-MethoxyestradiolInhibition of purified tubulin assembly-5-100 (concentration-dependent)[23]
Table 3: Phase I Clinical Trial Data for 2-Methoxyestradiol
FormulationDose LevelsMaximum Tolerated Dose (MTD)Key ToxicitiesReference
Oral Capsule400 mg bid to 3000 mg bidNot reachedGrade 4 angioedema (1 episode), mild to moderate other toxicities[24][25]
NanoCrystal® Dispersion (NCD)Every 6 hours1000 mgFatigue, hypophosphatemia, increased ALT, muscle weakness[26][27]
NanoCrystal® Dispersion (NCD)Every 8 hoursNot definedElevated γ-glutamyltransferase, hyponatremia, fatigue, anorexia[26][27]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of 2-methoxyestradiol derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the 2-methoxyestradiol derivative for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells.

  • Procedure:

    • Cell Treatment: Treat cells with the 2-methoxyestradiol derivative for a specified time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

    • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

  • Procedure:

    • Cell Treatment: Treat cells with the 2-methoxyestradiol derivative.

    • Cell Harvesting: Harvest the cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature.

    • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.

  • Procedure:

    • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.

    • Compound Addition: Add the 2-methoxyestradiol derivative or control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, colchicine as an inhibitor) to the reaction mixture.

    • Polymerization Initiation: Initiate polymerization by warming the reaction mixture to 37°C in a temperature-controlled spectrophotometer.

    • Absorbance Measurement: Monitor the change in absorbance at 340 nm over time.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate parameters such as the rate of polymerization and the maximum polymer mass to assess the inhibitory or enhancing effects of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 2-methoxyestradiol derivatives.

Signaling Pathways

Methoxyestradiol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ME2 2-Methoxyestradiol Derivatives DR5 Death Receptor 5 (DR5) Upregulation ME2->DR5 ROS Reactive Oxygen Species (ROS) ME2->ROS Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) ME2->Bcl2 FADD FADD DR5->FADD Casp8 Caspase-8 Activation FADD->Casp8 Mito Mitochondria Casp8->Mito Bid cleavage Casp3 Caspase-3 Activation Casp8->Casp3 ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Methoxyestradiol_CellCycle_Pathway ME2 2-Methoxyestradiol Derivatives Tubulin Tubulin Polymerization Inhibition ME2->Tubulin JNK JNK Activation ME2->JNK Spindle Mitotic Spindle Disruption Tubulin->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Cdc25C p-Cdc25C (inactive) JNK->Cdc25C Cdc2 p-Cdc2 (inactive) JNK->Cdc2 CyclinB1 Cyclin B1/Cdc2 Complex Cdc25C->CyclinB1 inhibition Cdc2->CyclinB1 inhibition CyclinB1->G2M_Arrest prevents M phase entry Methoxyestradiol_HIF1a_Pathway ME2 2-Methoxyestradiol Derivatives Microtubule Microtubule Destabilization ME2->Microtubule Translation Inhibition of HIF-1α Translation Microtubule->Translation HIF1a_mRNA HIF-1α mRNA HIF1a_mRNA->Translation HIF1a_Protein HIF-1α Protein Translation->HIF1a_Protein VEGF VEGF Expression HIF1a_Protein->VEGF Angiogenesis Angiogenesis Inhibition VEGF->Angiogenesis In_Vitro_Screening_Workflow Start Start: Synthesized Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Mechanism Mechanism of Action Studies Apoptosis->Mechanism CellCycle->Mechanism Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Angiogenesis Anti-Angiogenic Assays (e.g., Tube Formation) Mechanism->Angiogenesis Lead Lead Compound Identification Tubulin->Lead Angiogenesis->Lead

References

2-Methoxyestradiol: An Endogenous Metabolite of 17β-Estradiol with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Methoxyestradiol (B1684026) (2-ME), an endogenous metabolite of 17β-estradiol (E2), has emerged from its former status as an inactive byproduct to a molecule of significant interest for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities. This technical guide provides a comprehensive overview of 2-ME, focusing on its biosynthesis, molecular mechanisms of action, and key experimental methodologies for its study. Detailed protocols, quantitative data, and visual representations of its metabolic and signaling pathways are presented to serve as a valuable resource for researchers in oncology, cardiovascular disease, and drug development.

Introduction

Once considered an inert metabolic end-product of estrogen metabolism, 2-methoxyestradiol (2-ME) is now recognized as a potent, orally active anti-cancer and anti-angiogenic agent.[1] Its unique profile, characterized by broad-spectrum anti-proliferative effects and a favorable safety profile, has positioned it as a promising candidate for therapeutic development. A key feature of 2-ME is that its biological activities are largely independent of estrogen receptors (ERs), distinguishing it from its parent molecule, 17β-estradiol, and mitigating concerns about estrogenic side effects.[2]

This guide delves into the core scientific principles underlying 2-ME's function, providing researchers and drug development professionals with a detailed understanding of its metabolic origins and multifaceted mechanisms of action.

Biosynthesis of 2-Methoxyestradiol from 17β-Estradiol

The conversion of 17β-estradiol to 2-methoxyestradiol is a two-step enzymatic process primarily occurring in the liver, although other tissues also possess the necessary enzymes.[3]

  • Hydroxylation: The initial step involves the hydroxylation of 17β-estradiol at the C2 position of the aromatic A-ring to form 2-hydroxyestradiol (B1664083) (2-OHE2). This reaction is catalyzed by various isoforms of the cytochrome P450 (CYP) superfamily of enzymes, including CYP1A1, CYP1A2, CYP1B1, and CYP3A4.[4][5]

  • Methylation: Subsequently, the catechol intermediate, 2-hydroxyestradiol, undergoes O-methylation at the 2-hydroxyl group. This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT), yielding 2-methoxyestradiol.[3][6]

17β-Estradiol 17β-Estradiol 2-Hydroxyestradiol 2-Hydroxyestradiol 17β-Estradiol->2-Hydroxyestradiol Hydroxylation 2-Methoxyestradiol 2-Methoxyestradiol 2-Hydroxyestradiol->2-Methoxyestradiol Methylation CYP450 CYP450 Enzymes (CYP1A1, CYP1A2, CYP1B1, CYP3A4) CYP450->17β-Estradiol COMT Catechol-O-Methyltransferase (COMT) COMT->2-Hydroxyestradiol

Figure 1: Biosynthesis of 2-Methoxyestradiol from 17β-Estradiol.

Molecular Mechanisms of Action

2-Methoxyestradiol exerts its biological effects through a multi-pronged approach, primarily targeting the cytoskeleton, cellular signaling pathways involved in survival and proliferation, and the process of angiogenesis.

Disruption of Microtubule Dynamics

A primary mechanism of action for 2-ME is its ability to interfere with microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[7][8] This disruption of the microtubule network leads to a cascade of downstream effects:

  • Mitotic Arrest: The destabilization of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[9]

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis.

2-Methoxyestradiol 2-Methoxyestradiol Tubulin_Binding Binds to Colchicine Site on β-Tubulin 2-Methoxyestradiol->Tubulin_Binding MT_Disruption Inhibition of Microtubule Polymerization Tubulin_Binding->MT_Disruption Mitotic_Arrest G2/M Phase Cell Cycle Arrest MT_Disruption->Mitotic_Arrest Apoptosis Induction of Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Mechanism of 2-Methoxyestradiol-induced mitotic arrest.

Induction of Apoptosis

2-Methoxyestradiol induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

  • Extrinsic Pathway: 2-ME has been shown to upregulate the expression of Death Receptor 5 (DR5), making cells more susceptible to apoptosis induced by its ligand, TRAIL.[10] The signaling cascade involves the sequential activation of caspase-8 and caspase-3.[9]

  • Intrinsic Pathway: 2-ME can also trigger the mitochondrial pathway of apoptosis, which involves the release of cytochrome c and the activation of caspase-9.[11]

  • Crosstalk: Evidence suggests a crosstalk between the two pathways, where caspase-8 can cleave Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria to amplify the apoptotic signal.[2][12]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 2-ME_ext 2-Methoxyestradiol DR5 Upregulation of Death Receptor 5 (DR5) 2-ME_ext->DR5 Casp8 Caspase-8 Activation DR5->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Crosstalk Casp3 Caspase-3 Activation Casp8->Casp3 2-ME_int 2-Methoxyestradiol Mito Mitochondrial Stress 2-ME_int->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Bid->Mito Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Apoptotic signaling pathways induced by 2-Methoxyestradiol.

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

HIF-1α is a key transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions and promotes angiogenesis. 2-Methoxyestradiol has been shown to inhibit HIF-1α at the post-transcriptional level, leading to the downregulation of its target genes, such as vascular endothelial growth factor (VEGF).[13] The exact mechanism is thought to be linked to microtubule disruption, which may interfere with the translation of HIF-1α mRNA.

Quantitative Data

The following tables summarize key quantitative data for 2-Methoxyestradiol from various in vitro and in vivo studies.

Table 1: In Vitro Anti-proliferative Activity (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-435Breast Carcinoma1.38[14]
SK-OV-3Ovarian Carcinoma1.79[14]
MCF-7Breast Carcinoma1.5[5]
MDA-MB-231Breast Carcinoma1.1[5]
LTEDBreast Carcinoma (Estrogen-Deprived)0.93[15]
MCF-10ANon-malignant Breast Epithelial>20[16]
HUVECHuman Umbilical Vein Endothelial Cells~1.0 (for small reduction in tubule formation)[17]
Oli-neuOligodendroglial Precursor Cells~1.0 (for significant growth inhibition)[18]
Table 2: Pharmacokinetic Parameters
SpeciesFormulationDoseTmax (h)CmaxAUCBioavailability (%)Reference
HumanOral Capsule400-3000 mg bid0.5 - 43.9 - 8.3 ng/mL (highly variable)Not reportedVery low[8]
HumanNanoCrystal® Dispersion1000 mg q6h (MTD)~1.5Increased plasma levels compared to capsuleNot reportedImproved[4][12]
RatOral10 mg/kgNot detectedNot detectedNot detectedVery low[7]
RatOral (2-MeOE2bisMATE)10 mg/kg---85[7]

Note: Pharmacokinetic parameters for 2-ME are highly variable and dependent on the formulation due to its low oral bioavailability.

Table 3: Quantitative Effects on Microtubule Dynamics
ParameterConcentrationEffectReference
Inhibition of Colchicine Binding (Ki)22 µMCompetitive inhibition[7]
Inhibition of Tubulin Assembly200 µMMaximal inhibition (60%)[8]
Microtubule Growth Rate4 µMReduced by 17%[8]
Microtubule Dynamicity4 µMReduced by 27%[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of 2-Methoxyestradiol.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of 2-ME on the assembly of purified tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • GTP solution (100 mM)

  • 2-Methoxyestradiol stock solution (in DMSO)

  • Glycerol

  • Spectrophotometer or fluorometer with temperature control

Protocol:

  • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in ice-cold polymerization buffer.

  • Add GTP to a final concentration of 1 mM.

  • Add 2-Methoxyestradiol to the desired final concentrations (a vehicle control with DMSO should be included).

  • Incubate the mixture on ice for 5-10 minutes.

  • Transfer the samples to a pre-warmed (37°C) cuvette in the spectrophotometer.

  • Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

  • For fluorescence-based assays, a fluorescent reporter that binds to microtubules can be included, and the increase in fluorescence is measured over time.

Western Blot Analysis of HIF-1α Expression

This protocol details the detection of HIF-1α protein levels in cell lysates by Western blotting. Due to the rapid degradation of HIF-1α under normoxic conditions, specific sample preparation is crucial.

Materials:

  • Cell culture reagents

  • Cobalt chloride (CoCl2) or desferrioxamine (DFO) for hypoxia induction (optional)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Culture cells to the desired confluency. Treat with 2-Methoxyestradiol for the desired time. For positive controls, induce HIF-1α expression by treating cells with CoCl2 (e.g., 100 µM) or by placing them in a hypoxic chamber (1% O2) for 4-6 hours.

  • Lyse cells directly on the plate with ice-cold lysis buffer.

  • Determine protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantification of 17β-Estradiol and 2-Methoxyestradiol by LC-MS/MS

This method allows for the sensitive and specific quantification of 17β-estradiol and its metabolite 2-methoxyestradiol in biological matrices such as cell culture media or plasma.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Internal standards (e.g., deuterated 17β-estradiol and 2-methoxyestradiol)

  • Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)

Protocol:

  • Sample Preparation:

    • To 1 mL of sample (e.g., cell culture media), add the internal standards.

    • Perform a liquid-liquid extraction by adding 5 mL of extraction solvent, vortexing, and centrifuging.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution with mobile phases A and B.

    • Detect and quantify the parent and product ions for 17β-estradiol, 2-methoxyestradiol, and their respective internal standards using multiple reaction monitoring (MRM) mode.

    • Generate a standard curve using known concentrations of the analytes to quantify the amounts in the samples.

Conclusion

2-Methoxyestradiol stands as a compelling example of a bioactive endogenous metabolite with significant therapeutic potential. Its multifaceted mechanism of action, targeting fundamental cellular processes such as cell division and survival, coupled with its anti-angiogenic properties, makes it an attractive candidate for the treatment of cancer and other proliferative disorders. While challenges related to its oral bioavailability remain, ongoing research into novel formulations and synthetic analogs holds promise for harnessing the full therapeutic potential of this intriguing molecule. This technical guide provides a foundational resource for researchers and clinicians working to further elucidate the biological roles of 2-methoxyestradiol and translate these findings into clinical applications.

References

Understanding the Pleiotropic Effects of 2-Methoxyestradiol (2ME2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestradiol (B1684026) (2ME2), a naturally occurring metabolite of 17β-estradiol, has garnered significant attention in the field of oncology and beyond for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects. Unlike its parent compound, 2ME2 exhibits minimal affinity for estrogen receptors, and its biological activities are largely independent of estrogen receptor signaling pathways.[1][2][3] This technical guide provides an in-depth overview of the multifaceted mechanisms of action of 2ME2, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved in its study.

Core Mechanisms of Action

2ME2 exerts its pleiotropic effects through a combination of mechanisms, primarily targeting microtubule dynamics, inducing cell cycle arrest and apoptosis, and inhibiting angiogenesis.

Microtubule Disruption

A primary mechanism of 2ME2 is its ability to interfere with microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, 2ME2 disrupts the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis. This disruption of the microtubule network is a key initiator of the downstream cellular effects of 2ME2.

Induction of Apoptosis

2ME2 is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: 2ME2 can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][4] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[1][5]

  • Extrinsic Pathway: 2ME2 has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cells to apoptosis induced by its ligand, TRAIL. This pathway involves the activation of caspase-8, which can then directly activate caspase-3.[2]

Cell Cycle Arrest

Treatment with 2ME2 leads to a significant arrest of cells in the G2/M phase of the cell cycle.[4][5] This arrest is a direct consequence of the disruption of microtubule dynamics, which prevents the proper formation of the mitotic spindle and stalls cells in mitosis. This prolonged mitotic arrest ultimately triggers the apoptotic cascade.

Anti-Angiogenic Effects

2ME2 is a well-documented inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Its anti-angiogenic properties are mediated, in part, by its ability to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6][7][8] HIF-1α is a key transcription factor that is stabilized under hypoxic conditions (common in tumors) and upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By destabilizing HIF-1α, 2ME2 reduces the production of these angiogenic factors, thereby inhibiting new blood vessel formation.[7]

Quantitative Data on 2ME2's Effects

The following tables summarize the quantitative effects of 2ME2 on cell proliferation, apoptosis, and cell cycle distribution in various cancer cell lines.

Table 1: Anti-Proliferative Activity of 2ME2 (IC50 Values)
Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
MCF-7Breast Adenocarcinoma1.5Not Specified
MDA-MB-231Breast Adenocarcinoma1.1Not Specified
MDA-MB-435Breast Carcinoma1.3Not Specified
MDA-MB-468Triple-Negative Breast Cancer~548
HeLaCervical Cancer4.53Not Specified
A549Lung Cancer1072
PC-3Prostate CancerNot SpecifiedNot Specified
HONE-1Nasopharyngeal Carcinoma~10 (for irreversible arrest)Not Specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the specific assay used.[3]

Table 2: Induction of Apoptosis by 2ME2
Cell Line2ME2 Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells
MDA-MB-4685249.2%
MDA-MB-46854815.9%
MDA-MB-46857224.5%
A2780524Significant increase
Keloid Fibroblasts6.975Not SpecifiedSignificant increase
Table 3: Effect of 2ME2 on Cell Cycle Distribution
Cell Line2ME2 Concentration (µM)Treatment Duration (hours)Effect on Cell Cycle
MDA-MB-468524, 48, 72S-phase arrest
HONE-11Not SpecifiedReversible G2/M arrest
HONE-110Not SpecifiedIrreversible G2/M arrest
PC-3Not SpecifiedNot Specified4.5-fold increase in G2/M phase
RL95-2Not SpecifiedNot SpecifiedG2/M arrest

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by 2ME2 and a general experimental workflow for its study.

Signaling Pathways

2ME2_Signaling_Pathways node_2ME2 2-Methoxyestradiol (2ME2) node_Tubulin β-Tubulin node_2ME2->node_Tubulin node_Intrinsic Intrinsic Pathway node_2ME2->node_Intrinsic node_Extrinsic Extrinsic Pathway node_2ME2->node_Extrinsic node_JNK JNK Activation node_2ME2->node_JNK node_PI3K PI3K/AKT/mTOR Pathway node_2ME2->node_PI3K node_Microtubule Microtubule Disruption node_Tubulin->node_Microtubule node_G2M G2/M Arrest node_Microtubule->node_G2M node_HIF1a HIF-1α Destabilization node_Microtubule->node_HIF1a node_Apoptosis Apoptosis node_G2M->node_Apoptosis node_VEGF ↓ VEGF Expression node_HIF1a->node_VEGF node_Angiogenesis ↓ Angiogenesis node_VEGF->node_Angiogenesis node_Bcl2 ↓ Bcl-2 node_Intrinsic->node_Bcl2 node_Bax ↑ Bax node_Intrinsic->node_Bax node_DR5 ↑ Death Receptor 5 (DR5) node_Extrinsic->node_DR5 node_Mito Mitochondrial Membrane Disruption node_Bcl2->node_Mito node_Bax->node_Mito node_CytC Cytochrome c Release node_Mito->node_CytC node_Casp9 Caspase-9 Activation node_CytC->node_Casp9 node_Casp3 Caspase-3 Activation node_Casp9->node_Casp3 node_Casp3->node_Apoptosis node_Casp8 Caspase-8 Activation node_DR5->node_Casp8 node_Casp8->node_Casp3 node_JNK->node_Apoptosis

Caption: Key signaling pathways modulated by 2ME2.

Experimental Workflow

2ME2_Experimental_Workflow cluster_invitro In Vitro Studies node_cell_culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) node_2ME2_treatment 2ME2 Treatment (Dose- and Time-course) node_cell_culture->node_2ME2_treatment node_viability Cell Viability/Proliferation (MTS/MTT Assay) node_2ME2_treatment->node_viability node_apoptosis Apoptosis Assay (Annexin V/PI Staining) node_2ME2_treatment->node_apoptosis node_cell_cycle Cell Cycle Analysis (Flow Cytometry) node_2ME2_treatment->node_cell_cycle node_migration Migration/Invasion Assay (Transwell Assay) node_2ME2_treatment->node_migration node_western Protein Expression Analysis (Western Blot: Bcl-2, Bax, Caspases) node_2ME2_treatment->node_western node_hif1a_assay HIF-1α Activity Assay (Reporter Assay) node_2ME2_treatment->node_hif1a_assay node_tubulin_assay Tubulin Polymerization Assay node_2ME2_treatment->node_tubulin_assay

Caption: General experimental workflow for studying 2ME2's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2ME2's pleiotropic effects.

Cell Viability/Proliferation Assay (MTS Assay)

Purpose: To quantify the dose- and time-dependent effects of 2ME2 on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • 2-Methoxyestradiol (2ME2) stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of 2ME2 in complete medium from the stock solution. Typical final concentrations range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 2ME2 or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of each time point, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

Purpose: To detect and quantify the induction of apoptosis by 2ME2.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • 2-Methoxyestradiol (2ME2)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of 2ME2 (e.g., 5 µM) for various time points (e.g., 24, 48, 72 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of 2ME2 on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • 2-Methoxyestradiol (2ME2)

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed and treat cells with 2ME2 as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Western Blot Analysis for Apoptotic Proteins

Purpose: To detect changes in the expression levels of key apoptotic regulatory proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) following 2ME2 treatment.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Typical dilutions: 1:1000 for most antibodies, but should be optimized).

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

HIF-1α Reporter Assay

Purpose: To measure the effect of 2ME2 on the transcriptional activity of HIF-1α.

Materials:

  • Cancer cell line of interest

  • HIF-1α luciferase reporter plasmid (containing a Hypoxia Response Element - HRE)

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • 96-well plates

  • 2-Methoxyestradiol (2ME2)

  • Hypoxia-inducing agent (e.g., CoCl2) or hypoxia chamber

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect cells with the HIF-1α luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with various concentrations of 2ME2.

  • Induce hypoxia by treating with a chemical agent like CoCl2 or by placing the cells in a hypoxia chamber (1% O2) for 16-24 hours. Include a normoxic control.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity (HIF-1α activity) to the Renilla luciferase activity (transfection efficiency).

  • Calculate the percentage of inhibition of HIF-1α activity by 2ME2 compared to the untreated hypoxic control.

Conclusion

2-Methoxyestradiol is a promising anti-cancer agent with a well-defined, multi-faceted mechanism of action. Its ability to disrupt microtubule function, induce apoptosis through multiple pathways, cause cell cycle arrest, and inhibit angiogenesis makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to further elucidate the therapeutic potential of 2ME2 and its analogues. The continued investigation into its pleiotropic effects will undoubtedly pave the way for novel therapeutic strategies in oncology.

References

A Technical Guide to Methoxyestradiol's Role in Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 2-Methoxyestradiol (B1684026) (2-ME), an endogenous metabolite of 17β-estradiol, has emerged as a potent anti-tumor agent that induces apoptosis in a wide array of cancer cells.[1] Its mechanism of action is multifaceted and notably independent of estrogen receptors, making it a promising candidate for various cancer types, including those that are hormone-insensitive.[2][3] 2-ME primarily functions by disrupting microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent activation of both intrinsic and extrinsic apoptotic pathways.[4][5] This guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to 2-ME-induced apoptosis, serving as a comprehensive resource for the scientific community.

Core Mechanisms of 2-ME-Induced Apoptosis

2-ME's ability to trigger programmed cell death stems from its pleiotropic effects on cellular machinery. Unlike its parent compound, estradiol, 2-ME's antiproliferative and apoptotic activities are not mediated through estrogen receptors (ERα or ERβ), and its binding affinity for these receptors is significantly low.[2][3]

Disruption of Microtubule Dynamics and G2/M Arrest

A primary and well-established mechanism of 2-ME is its interaction with tubulin.[6] It binds at or near the colchicine-binding site, which inhibits microtubule polymerization and disrupts normal spindle formation during mitosis.[7][8] This interference with microtubule function leads to a block in the G2/M phase of the cell cycle.[4][9] At its lowest effective concentrations, 2-ME suppresses microtubule dynamics rather than causing wholesale depolymerization.[8] This mitotic arrest is a critical upstream event that triggers the apoptotic cascade.[10]

Methoxyestradiol 2-Methoxyestradiol Microtubules Microtubule Dynamics This compound->Microtubules Disrupts G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Initiates

Caption: Logical flow of 2-ME's primary action on microtubules.

Activation of the Intrinsic (Mitochondrial) Pathway

2-ME is a potent activator of the intrinsic apoptotic pathway, which is centered around the mitochondria.[11] This process involves several key events:

  • Bcl-2 Family Proteins: 2-ME modulates the activity of the Bcl-2 protein family. It induces the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while stabilizing pro-apoptotic proteins such as Bax.[10][12] The translocation of Bax to the mitochondria is an early event in 2-ME-induced apoptosis.[13]

  • Mitochondrial Events: This shift in the balance of Bcl-2 family proteins leads to a decrease in the mitochondrial transmembrane potential and the release of pro-apoptotic factors from the mitochondrial intermembrane space.[13]

  • Cytochrome c Release: Cytochrome c is released into the cytosol, where it binds to Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9.[11][14]

  • Caspase-Independent Factors: 2-ME also triggers the mitochondrial release of Apoptosis Inducing Factor (AIF) and Endonuclease G, which can mediate apoptosis in a caspase-independent manner.[11][13]

Activation of the Extrinsic (Death Receptor) Pathway

In addition to the mitochondrial pathway, 2-ME activates the extrinsic apoptotic pathway.[15][16] This is primarily achieved through the upregulation of Death Receptor 5 (DR5, also known as TRAIL-R2).[15][17] Increased DR5 expression on the cell surface renders cancer cells more sensitive to its ligand, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[11][17] The binding of ligand to DR5 initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8.[15] Activated caspase-8 can then directly activate executioner caspases (like caspase-3) or cleave the Bcl-2 family protein Bid into tBid, which amplifies the apoptotic signal through the intrinsic pathway.[11]

Role of Mitogen-Activated Protein Kinases (MAPKs)

The MAPK signaling pathways play a complex and sometimes contradictory role in 2-ME-induced apoptosis.

  • JNK/SAPK: The activation of c-Jun N-terminal Kinase (JNK), also known as Stress-Activated Protein Kinase (SAPK), is strongly associated with the pro-apoptotic effects of 2-ME.[4][12][18] JNK activation can lead to the phosphorylation of Bcl-2, promoting apoptosis, and is required for the full apoptotic response in several cancer types.[19][20]

  • ERK and p38: In contrast, the activation of Extracellular Signal-Regulated Kinase (ERK) and p38 MAPK has been shown to have a protective effect against 2-ME-induced apoptosis in some breast cancer cells.[12] Inhibition of these pathways can enhance the apoptotic effects of 2-ME, suggesting they are potential targets for combination therapies.[12]

Involvement of p53 and Reactive Oxygen Species (ROS)
  • p53: The tumor suppressor protein p53 can be involved in 2-ME-mediated apoptosis. In cancer cells with wild-type p53, 2-ME treatment can cause an increase in p53 protein levels, which contributes to apoptosis.[21][22][23] However, 2-ME also effectively induces apoptosis in cells with mutated or absent p53, indicating that its action can be p53-independent.[22][24]

  • ROS: The generation of reactive oxygen species (ROS), such as superoxide (B77818) anions, is another mechanism implicated in 2-ME's action.[4][11] This oxidative stress can contribute to both G2/M arrest and the induction of apoptosis.[4]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Signaling DR5 DR5 (Death Receptor 5) caspase8 Caspase-8 DR5->caspase8 Activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 Bid tBid caspase8->Bid Cleaves Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bax Bax (Pro-apoptotic) caspase9 Caspase-9 CytC->caspase9 Activates caspase9->caspase3 JNK JNK JNK->Bcl2 Phosphorylates (inactivates) ME 2-Methoxyestradiol ME->DR5 Upregulates ME->Bcl2 Inhibits ME->Bax Promotes ME->JNK Microtubules Microtubule Disruption ME->Microtubules Apoptosis Apoptosis caspase3->Apoptosis Bid->Mito Amplifies signal

Caption: Key signaling pathways in 2-ME-induced apoptosis.

Quantitative Analysis of 2-ME Efficacy

The potency of 2-ME varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation is a key metric for its efficacy.

Table 1: IC50 Values of 2-Methoxyestradiol in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure TimeCitation
MCF-7Breast Cancer (ER+)1.548 h[3]
MDA-MB-435Breast Cancer (ER-)1.348 h[3]
MDA-MB-231Breast Cancer (ER-, TNBC)1.148 h[3]
MDA-MB-468Breast Cancer (TNBC)~2.0 - 5.048 h[25][26]
A2780Ovarian Cancer~5.048 h[11]
NCI-H929, et al.Multiple Myeloma20.8 - 34.1Not Specified[27]
PANC-1Pancreatic CancerSensitive (Value not specified)Not Specified[14]
MIA PaCa-2Pancreatic CancerSensitive (Value not specified)Not Specified[14]
H460Lung Cancer (wt p53)Sensitive (Value not specified)Not Specified[22]
A549Lung Cancer (wt p53)Sensitive (Value not specified)Not Specified[22]
Table 2: Apoptosis Induction by 2-Methoxyestradiol
Cell LineCancer Type2-ME Conc. (µM)Exposure Time (h)% Apoptotic CellsAssay MethodCitation
H460 / A549Lung CancerNot SpecifiedNot Specified30 - 40%TdT Staining[22]
Pancreatic LinesPancreatic Cancer2.04837 - 97%TUNEL[24]
SGC-7901Tumorigenic Breast0.44836% (Early + Late)Annexin V-FITC[28]
Myeloma LinesMultiple Myeloma1.0 - 16.012 - 489 - 33%TUNEL[27]

Detailed Experimental Methodologies

Reproducible and standardized protocols are crucial for studying the effects of 2-ME. Below are methodologies for key experiments cited in the literature.

Cell Culture and Treatment
  • Cell Lines: Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, A2780) are maintained in appropriate media such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics.[26]

  • Hormone Depletion: To avoid interference from hormones in the serum, cells are often cultured in phenol (B47542) red-free medium with charcoal-stripped serum for at least 48 hours prior to treatment.[26]

  • 2-ME Treatment: 2-Methoxyestradiol (dissolved in a vehicle like DMSO or ethanol) is added to the culture medium at desired concentrations for specified time periods (e.g., 24, 48, 72 hours).[11][26]

Cell Proliferation and Viability Assays
  • MTS Assay: Cells are seeded in 96-well plates and treated with 2-ME. After incubation, a tetrazolium compound (MTS) is added. Viable cells convert MTS into a formazan (B1609692) product, and the quantity of this product, measured by absorbance at 490 nm, is directly proportional to the number of living cells.[11][26]

  • Trypan Blue Exclusion: Cells are harvested and stained with trypan blue. Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue. The percentage of viable cells is determined by counting under a microscope.[27]

Apoptosis Detection and Quantification
  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11][28]

    • Cell Preparation: Both adherent and floating cells are collected, washed with PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

    • Analysis: Cells are analyzed by a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[28]

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with labeled dUTP, which can be visualized by fluorescence microscopy or flow cytometry.[27]

  • Caspase Activity Assays: The activity of specific caspases (e.g., caspase-3, -8, -9) is measured using fluorometric or colorimetric kits. Cell lysates are incubated with a caspase-specific peptide substrate conjugated to a reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which is then quantified.[11]

start Start: Treat cells with 2-ME harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Buffer wash->resuspend stain Add Annexin V-FITC & PI Incubate in Dark resuspend->stain analyze Analyze via Flow Cytometry stain->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Quantification: Protein concentration is determined (e.g., using a BCA assay).

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Probing: The membrane is incubated with primary antibodies specific to target proteins (e.g., Caspase-3, Bcl-2, DR5) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[11][16]

Conclusion

2-Methoxyestradiol is a promising anti-cancer agent that induces apoptosis through a robust and multi-pronged approach.[1] Its ability to disrupt microtubule function, trigger G2/M arrest, and activate both the intrinsic and extrinsic apoptotic pathways underscores its potential therapeutic value.[4][11][15] The ER-independent nature of its action broadens its applicability to a variety of tumors.[3] Further research, particularly clinical trials, has explored its efficacy, although development has been halted for now.[2][29] The detailed mechanisms and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to continue exploring the therapeutic potential of 2-ME and its analogues in oncology.

References

basic research into Methoxyestradiol's estrogen receptor affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant attention for its potent anti-proliferative and anti-angiogenic properties. Unlike its parent compound, 2-ME2 exhibits a distinct pharmacological profile characterized by a significantly lower affinity for the classical estrogen receptors, ERα and ERβ. This technical guide provides an in-depth analysis of this compound's estrogen receptor affinity, detailing the quantitative binding data, the experimental methodologies used for its determination, and the downstream signaling pathways implicated in its biological activity.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for estrogen receptors is markedly lower than that of estradiol. This has been quantified through various studies, with the key data summarized below.

CompoundReceptorKi (nM)Fold Lower Affinity than EstradiolReference
This compound (2-ME2)ERα21500[1]
This compound (2-ME2)ERβ4173200[1]
17β-EstradiolERα0.04-[2]
17β-EstradiolERβ--
This compound (2-ME2)ER (rat uterine cytosol)~100-300-[2]

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Determining Estrogen Receptor Affinity

The quantitative data presented above are primarily derived from competitive radioligand binding assays. This technique is a robust method for determining the affinity of a compound for a receptor.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (unlabeled ligand, e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]estradiol) for binding to a specific receptor (e.g., ERα or ERβ).

Detailed Methodology:

  • Receptor Source: Purified recombinant human ERα and ERβ are commonly used. Alternatively, cytosol prepared from tissues rich in estrogen receptors, such as the rat uterus, can be utilized.[2][3]

  • Radioligand: A fixed concentration of a high-affinity radiolabeled estrogen, typically [3H]17β-estradiol, is used.[3]

  • Competitor: Increasing concentrations of the unlabeled test compound (this compound) are added to the reaction mixture.[3]

  • Incubation: The receptor, radioligand, and competitor are incubated together to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: At the end of the incubation period, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through filtration using glass fiber filters that trap the receptor-ligand complexes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor Estrogen Receptor (ERα or ERβ) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radiolabeled Estradiol ([3H]E2) Radioligand->Incubation Competitor This compound (Increasing Concentrations) Competitor->Incubation Filtration Filtration Incubation->Filtration Bound Bound [3H]E2-ER Complex Filtration->Bound Free Free [3H]E2 Filtration->Free Quantification Scintillation Counting Bound->Quantification Data_Analysis IC50 Determination & Ki Calculation Quantification->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of this compound

This compound's biological effects are mediated through at least two distinct signaling pathways, which are concentration-dependent.

1. Low-Dose, ERα-Dependent Pathway: Upregulation of VEGF-A

At lower concentrations, this compound can act as an ERα agonist, leading to the upregulation of Vascular Endothelial Growth Factor A (VEGF-A), a key regulator of angiogenesis. This effect is blocked by pure estrogen antagonists.[4]

VEGF_A_Upregulation ME2 This compound (Low Dose) ERa Estrogen Receptor α (ERα) ME2->ERa Binds ERE Estrogen Response Element (ERE) in DNA ERa->ERE Activates VEGF_A_Gene VEGF-A Gene Transcription ERE->VEGF_A_Gene Initiates VEGF_A_mRNA VEGF-A mRNA VEGF_A_Gene->VEGF_A_mRNA Produces VEGF_A_Protein VEGF-A Protein VEGF_A_mRNA->VEGF_A_Protein Translates to Angiogenesis Angiogenesis VEGF_A_Protein->Angiogenesis Promotes

Caption: Low-dose this compound signaling via ERα.

2. High-Dose, ER-Independent Pathway: Microtubule Disruption and Apoptosis

At higher, pharmacologically relevant concentrations, this compound's primary mechanism of action is independent of classical estrogen receptors. It binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately apoptosis.[5][6]

Microtubule_Disruption ME2 This compound (High Dose) Tubulin Tubulin ME2->Tubulin Binds Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

References

Methodological & Application

Application Note: Protocol for Dissolving Methoxyestradiol in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Methoxyestradiol (also known as 2-Methoxyestradiol (B1684026) or 2-ME2) stock and working solutions using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro research applications.

Introduction

2-Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol that demonstrates potent antimitotic and antiangiogenic activities.[1] It is widely used in cancer research and cell biology to study microtubule dynamics, cell cycle arrest, and apoptosis.[2][3] A significant challenge in its experimental use is its poor aqueous solubility.[4][5] Therefore, an organic solvent such as DMSO is required to prepare concentrated stock solutions for subsequent dilution in aqueous cell culture media or buffers. This protocol outlines the standardized procedure for solubilizing, storing, and diluting 2-ME2 for experimental use.

Compound Data and Solubility

The following table summarizes the key physical and chemical properties of 2-Methoxyestradiol.

PropertyDataCitations
Chemical Name (8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol[1]
Synonyms 2-ME2, NSC 659853, Panzem[6]
CAS Number 362-07-2[1][2]
Molecular Formula C₁₉H₂₆O₃[1][2][6]
Molecular Weight 302.41 g/mol [2]
Physical Appearance Crystalline solid[6]
Solubility in DMSO ≥15.25 mg/mL; up to 250 mg/mL with sonication[1][2]
Solubility in Ethanol ~1-24.25 mg/mL[1][6]
Aqueous Solubility Insoluble / Sparingly soluble[2][6]
Storage (Solid Powder) Store at -20°C for up to 3 years[2][6][7]
Storage (DMSO Stock) Store in aliquots at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[2][7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be conveniently diluted to various working concentrations.

Materials:

  • 2-Methoxyestradiol powder (FW: 302.41 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Safety First: Handle the 2-ME2 powder in a chemical fume hood or a designated containment area. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of 2-ME2 needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 302.41 g/mol x 1000 mg/g = 3.024 mg

  • Weigh Compound: Carefully weigh out 3.024 mg of 2-ME2 powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the 2-ME2 powder.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, you can facilitate the process by:

    • Gently warming the tube to 37°C for 10 minutes.[1]

    • Placing the tube in an ultrasonic bath for a short period.[1][2] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization (Optional): For cell culture applications, it is recommended to sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[7][8] Store the aliquots at -20°C or -80°C.[2]

Workflow for Preparing 2-ME2 Stock Solutiondot

G store store thaw thaw store->thaw dilute dilute thaw->dilute use use dilute->use

References

Application Notes and Protocols for Methoxyestradiol Administration in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyestradiol (2-ME2) is an endogenous metabolite of estradiol (B170435) that has demonstrated potent anti-tumor and anti-angiogenic properties in a variety of preclinical cancer models.[1][2] Unlike its parent compound, 2-ME2 has minimal interaction with estrogen receptors, and its anti-cancer effects are mediated through distinct mechanisms.[2] Primarily, 2-ME2 disrupts microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in rapidly dividing tumor cells.[3][4] Additionally, 2-ME2 inhibits the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway, a critical regulator of tumor adaptation to hypoxic environments, thereby suppressing angiogenesis and cell survival.[4][5][6]

These application notes provide a comprehensive overview of the administration of 2-ME2 in murine xenograft models, including detailed protocols, quantitative data from representative studies, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Murine Xenograft Models

The following tables summarize the quantitative data from various studies investigating the anti-tumor efficacy of 2-ME2 in different murine xenograft models.

Cancer TypeCell LineMouse Strain2-ME2 Dose and AdministrationTreatment DurationTumor Growth InhibitionReference
EndometriosisEndometrial TissueN/A10, 30, 100 mg/kg/day (oral gavage)4 weeks21%, 41%, 64% respectively[7]
Breast CancerMDA-MB-435SCID mice75 mg/kg/day (oral)Not SpecifiedEfficacy reported[8]
Breast CancerMCF7nu/nu BALB/c mice50 mg/kg/day (i.p.)Not SpecifiedSupported tumor growth[8][9]
Barrett's Esophageal AdenocarcinomaOE33Nude mice75 mg/kg/day (oral gavage)12 days~40% (compared to control)[10]
SarcomaS-180Mus musculus0.1 mg/mouse (i.p.)5 daysSignificant tumor regression[11]
Breast CancerMMTV-PyVT (transgenic)FVB/N100 mg/kg (oral gavage, 3x/week)28 daysInhibited late-stage tumor growth[12]
Cancer TypeCell LineMouse Strain2-ME2 Dose and AdministrationKey Molecular EffectsReference
EndometriosisEndometrial TissueN/A100 mg/kg/day (oral gavage)Suppressed HIF-1α expression; Decreased VEGF, PGK, and Glut-1 mRNA[7]
Glioma9L-V6RRats60, 600 mg/kg/day4-fold and 23-fold reduction in HIF-1 activity respectively[3]

Experimental Protocols

Preparation of 2-Methoxyestradiol (B1684026) for In Vivo Administration

Due to its poor aqueous solubility, 2-ME2 requires a suitable vehicle for effective in vivo administration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sunflower oil (or other suitable vehicle like peanut oil or 0.5% carboxymethylcellulose)[8][12]

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (for injection) or gavage needles (for oral administration)

Protocol:

  • Dissolving 2-ME2: First, dissolve the 2-ME2 powder in a minimal amount of DMSO.

  • Vehicle Suspension: Add the dissolved 2-ME2 solution to the vehicle (e.g., sunflower oil) to achieve the final desired concentration. For instance, to prepare a 100 mg/kg dose for a 20g mouse (2mg/mouse) to be administered in 200 µL, the final concentration would be 10 mg/mL.

  • Homogenization: Vortex the suspension thoroughly before each administration to ensure a uniform mixture.

Murine Xenograft Model Establishment

This protocol outlines a general procedure for establishing subcutaneous xenografts. Specific cell numbers and matrices may need to be optimized for different cell lines.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (or similar basement membrane matrix)

  • Immunocompromised mice (e.g., nu/nu, SCID)

  • Sterile syringes and needles

Protocol:

  • Cell Preparation: Culture the desired cancer cells to 70-80% confluency. Harvest the cells using standard cell culture techniques (e.g., trypsinization).

  • Cell Counting and Resuspension: Wash the cells with sterile PBS and perform a cell count to determine the cell density. Centrifuge the cells and resuspend the pellet in a mixture of sterile PBS and Matrigel (e.g., a 1:1 ratio) to the desired final cell concentration (e.g., 2.5 x 10^6 cells in 100 µL).[10] Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Subcutaneous Injection: Anesthetize the mouse. Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.[8]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Administration of 2-Methoxyestradiol

Routes of Administration:

  • Oral Gavage: This is a common and clinically relevant route of administration.[7][10][12]

    • Prepare the 2-ME2 suspension as described in Protocol 1.

    • Using a gavage needle of appropriate size for the mouse, carefully administer the desired volume of the 2-ME2 suspension directly into the stomach.

  • Intraperitoneal (i.p.) Injection:

    • Prepare the 2-ME2 suspension.

    • Inject the desired volume of the suspension into the peritoneal cavity of the mouse using a sterile syringe and needle.

Dosing and Schedule:

  • Dosing can range from 10 mg/kg to 150 mg/kg per day.[7][8][9]

  • Administration is typically performed daily or several times a week (e.g., 3 times a week).[12]

  • Treatment should commence once tumors have reached a palpable size.

Endpoint Analysis

Immunohistochemistry for Microvessel Density (an indicator of angiogenesis):

  • Tissue Processing: Excise tumors, fix them in formalin, and embed them in paraffin.

  • Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tumors.

  • Staining: Perform immunohistochemical staining for an endothelial cell marker, such as CD31.

  • Quantification: Analyze the stained sections under a microscope to quantify the microvessel density.

Western Blot for HIF-1α and Target Genes:

  • Protein Extraction: Homogenize tumor tissue and extract total protein.

  • Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against HIF-1α, VEGF, and other target genes, followed by an appropriate secondary antibody.

  • Detection: Visualize the protein bands using a suitable detection method.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 2-Methoxyestradiol (2-ME2) Mechanism of Action cluster_1 Microtubule Disruption cluster_2 HIF-1α Inhibition ME2 2-Methoxyestradiol Tubulin Tubulin ME2->Tubulin Binds HIF1a_p HIF-1α Protein ME2->HIF1a_p Promotes Degradation Microtubule Microtubule Instability Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis HIF1a_d HIF-1α Degradation HIF1a_p->HIF1a_d HIF1a_t HIF-1α Transcriptional Activity HIF1a_d->HIF1a_t Inhibits Angiogenesis Angiogenesis HIF1a_t->Angiogenesis Inhibits CellSurvival Cell Survival HIF1a_t->CellSurvival Inhibits G cluster_workflow Murine Xenograft Experimental Workflow Cell_Culture 1. Cancer Cell Culture Xenograft 2. Subcutaneous Xenograft Implantation Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth Monitoring Xenograft->Tumor_Growth Treatment 4. 2-ME2 Administration (Oral Gavage / IP) Tumor_Growth->Treatment Treatment->Tumor_Growth Endpoint 5. Endpoint Analysis (Tumor Excision) Treatment->Endpoint Analysis 6. Downstream Analysis (IHC, Western Blot) Endpoint->Analysis

References

Application Notes and Protocols for the Synthesis of 2-Methoxyestradiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic techniques for creating analogs of 2-Methoxyestradiol (2-ME2), a promising endogenous metabolite of estradiol (B170435) with potent anti-cancer properties. The following sections detail synthetic strategies, experimental protocols for key reactions and biological assays, quantitative data on the activity of various analogs, and diagrams of relevant signaling pathways.

Introduction to 2-Methoxyestradiol and its Analogs

2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of estradiol that exhibits significant anti-proliferative and anti-angiogenic activities with minimal estrogenic side effects.[1][2] Its mechanism of action primarily involves the disruption of microtubule polymerization and the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor progression.[3][4] These properties make 2-ME2 an attractive lead compound for the development of novel cancer therapeutics.

However, the clinical utility of 2-ME2 has been hampered by its poor oral bioavailability and rapid metabolism.[5] This has spurred the development of numerous 2-ME2 analogs with improved pharmacokinetic profiles and enhanced biological activity. Structural modifications have been explored on all rings of the estradiol scaffold, as well as at the C2 and C17 positions, to improve efficacy and metabolic stability.[1][2] This document outlines key synthetic methodologies for generating these valuable research compounds.

Synthetic Strategies for 2-Methoxyestradiol Analogs

The synthesis of 2-ME2 analogs can be broadly categorized based on the type of modification to the parent estradiol scaffold. Common strategies include:

  • Modifications at the C2 Position: This typically involves the introduction of various alkoxy groups to mimic or alter the methoxy (B1213986) group of 2-ME2. The Williamson ether synthesis is a common method for introducing these modifications.[6][7]

  • Modifications at the C3 and C17 Positions: The hydroxyl groups at C3 and C17 are frequent targets for modification to improve bioavailability and potency. Sulfamoylation of these hydroxyl groups has been shown to yield highly active analogs.[8]

  • Modifications of the Steroid Backbone: Alterations to the A, B, C, or D rings of the estradiol core have been explored to develop novel scaffolds with improved drug-like properties.[1][2]

Below are detailed protocols for the synthesis of representative 2-ME2 analogs and for key biological assays used to characterize their activity.

Experimental Protocols

Protocol 1: Synthesis of 2-Alkoxyestradiol Analogs via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of 2-alkoxyestradiol analogs starting from 2-hydroxyestradiol (B1664083), which can be synthesized from estradiol.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-hydroxyestradiol (1 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the 2-hydroxyestradiol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 2-alkoxyestradiol analog.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.[3][9][10]

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized tubulin protein (>99% pure)

    • General Tubulin Buffer

    • GTP solution

    • Fluorescent reporter (e.g., DAPI)

  • Test compounds (2-ME2 analogs) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle, e.g., DMSO)

  • Black 96-well microplate

  • Fluorescence plate reader with temperature control (37 °C) and appropriate filters for the fluorescent reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI).

Procedure:

  • Reagent Preparation: On ice, reconstitute the lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 2 mg/mL). Prepare a master mix containing tubulin, GTP (final concentration 1 mM), and the fluorescent reporter in General Tubulin Buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.

  • Assay Setup: Pre-warm the 96-well plate to 37 °C. Add 10 µL of the diluted test compounds or controls to the appropriate wells.

  • Initiation of Polymerization: Using a multichannel pipette, add 90 µL of the cold tubulin master mix to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in the fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 60-90 minutes.

  • Data Analysis: Subtract the background fluorescence (wells with buffer only). Plot the fluorescence intensity versus time for each concentration of the test compound. Determine the rate of polymerization (Vmax) and the steady-state polymer mass. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 3: Western Blot Analysis of HIF-1α Stabilization

This protocol is used to determine the effect of 2-ME2 analogs on the protein levels of HIF-1α in cultured cancer cells.[11][12]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (2-ME2 analogs)

  • Positive control for hypoxia induction (e.g., CoCl₂ or deferoxamine)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the 2-ME2 analogs, a positive control, and a vehicle control for the desired time period (e.g., 4-8 hours).

  • Cell Lysis: To prevent HIF-1α degradation, perform all subsequent steps on ice. Wash the cells with ice-cold PBS and lyse them directly in the plate by adding ice-cold lysis buffer.

  • Protein Extraction: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100 °C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4 °C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative activity of selected 2-Methoxyestradiol analogs against various cancer cell lines. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.

Table 1: Anti-proliferative Activity of 2-Alkoxyestradiol Analogs

AnalogCell LineIC50 (µM)Reference
2-Methoxyestradiol (2-ME2)Multiple (14 cell lines)0.23 - 2.20[13]
Analog 883Multiple (14 cell lines)0.07 - 0.37[13]
Analog 900Multiple (14 cell lines)0.08 - 0.74[13]
2-Methoxymethyl estradiolMCF-7 (Breast)More effective than 2-ME2 in intact cells[8]
2-(2',2',2'-trifluoroethoxy)-6-oximinoestradiolHuman Cancer Cell CulturesPotent[14]
2-ethoxy-6-oximinoestradiolHuman Cancer Cell CulturesPotent[14]

Table 2: Anti-proliferative Activity of Sulfamoylated 2-Methoxyestradiol Analogs

AnalogCell LineGI50 (µM)Reference
2-methoxyestradiol-3,17-O,O-bissulfamate (STX140)MCF-7 (Breast)0.52[15]
2-difluoromethoxyestradiol-3,17-O,O-bissulfamateMCF-7 (Breast)0.28[15]

Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of 2-Alkoxyestradiol Analogs Start 2-Hydroxyestradiol Deprotonation Deprotonation (NaH in DMF) Start->Deprotonation Alkylation Alkylation (Alkyl Halide) Deprotonation->Alkylation Workup Aqueous Work-up & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product 2-Alkoxyestradiol Analog Purification->Product

Caption: Synthetic workflow for 2-alkoxyestradiol analogs.

Tubulin_Polymerization cluster_tubulin Effect of 2-ME2 Analogs on Tubulin Polymerization Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->Tubulin Depolymerization ME2_Analog 2-ME2 Analog ME2_Analog->Tubulin Binds to Colchicine Site Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

HIF1a_Pathway cluster_hif HIF-1α Signaling Pathway and Inhibition by 2-ME2 Analogs Normoxia Normoxia PHD PHD Enzymes Normoxia->PHD O₂ present Hypoxia Hypoxia Hypoxia->PHD O₂ absent HIF1a HIF-1α VHL VHL Complex HIF1a->VHL Binding HIF1_complex HIF-1α/HIF-1β Complex HIF1a->HIF1_complex PHD->HIF1a Hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus TargetGenes Target Gene Transcription (e.g., VEGF) Nucleus->TargetGenes ME2_Analog 2-ME2 Analog ME2_Analog->HIF1a Inhibits Stabilization

Caption: HIF-1α signaling pathway and its inhibition.

References

Application Notes and Protocols: 2-Methoxyestradiol (2-ME2) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methoxyestradiol (B1684026) (2-ME2) is an endogenous metabolite of 17β-estradiol with potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties observed in a wide range of cancer cell lines.[1][2][3] Unlike its parent molecule, 2-ME2's anti-cancer effects are primarily independent of estrogen receptors, making it a subject of significant interest in cancer research and drug development.[3][4][5] Its multifaceted mechanism of action, which includes disruption of microtubule dynamics, induction of cell cycle arrest, and inhibition of key survival pathways, positions it as a promising candidate for further investigation.[6][7][8][9]

These application notes provide a comprehensive overview of the use of 2-ME2 in cell culture, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Mechanisms of Action

2-ME2 exerts its anti-tumor effects through several interconnected mechanisms:

  • Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization and suppressing microtubule dynamics.[6][7][10][11] This disruption of the microtubule network leads to mitotic arrest.

  • Cell Cycle Arrest: By interfering with microtubule function, 2-ME2 causes cells to arrest in the G2/M phase of the cell cycle.[2][4][12][13][14] This arrest prevents cell division and can subsequently trigger apoptosis.

  • Induction of Apoptosis: 2-ME2 induces programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8][15][16] This involves the activation of caspases, such as caspase-3, -8, and -9, and the release of cytochrome c from the mitochondria.[1][12][16][17] The expression of pro-apoptotic proteins like Bax is increased, while anti-apoptotic proteins like Bcl-2 are downregulated.[4][15]

  • Inhibition of HIF-1α: 2-ME2 inhibits the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that allows tumor cells to adapt and survive in hypoxic environments.[8][18][19][20][21] By downregulating HIF-1α, 2-ME2 can suppress angiogenesis and tumor growth.[20][21] The inhibition of HIF-1α by 2-ME2 is thought to occur at the level of protein translation.[22]

  • Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by 2-ME2 is also linked to the generation of reactive oxygen species within the cancer cells.[8][16]

Data Presentation

Anti-Proliferative Activity of 2-Methoxyestradiol (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 2-ME2 in various cancer cell lines. It is important to note that experimental conditions, such as incubation time, can influence these values.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
MCF-7Breast Adenocarcinoma1.5Not Specified
MDA-MB-231Breast Adenocarcinoma1.1Not Specified
MDA-MB-435Breast Carcinoma1.3848
SK-OV-3Ovarian Carcinoma1.79Not Specified
HONE-1Nasopharyngeal CarcinomaInduces G2/M arrest at 1 µM and apoptosis at 10 µMNot Specified
CEMAcute T Lymphoblastic LeukemiaTime and dose-dependent suppressionNot Specified
LTEDLong-Term Estrogen-Deprived Breast Cancer0.9348

Note: The IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[3][6][23][24]

Mandatory Visualizations

Signaling_Pathway_of_2ME2_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-ME2 2-ME2 Tubulin Tubulin 2-ME2->Tubulin Microtubules Microtubules 2-ME2->Microtubules Disruption ROS Reactive Oxygen Species (ROS) 2-ME2->ROS HIF-1α Translation HIF-1α Translation 2-ME2->HIF-1α Translation DR5 Death Receptor 5 (DR5) 2-ME2->DR5 Upregulation Tubulin->Microtubules Polymerization G2/M Arrest G2/M Phase Arrest Microtubules->G2/M Arrest Mitochondrion Mitochondrion ROS->Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis HIF-1α HIF-1α HIF-1α Translation->HIF-1α Caspase-8 Caspase-8 DR5->Caspase-8 Caspase-8->Caspase-3 G2/M Arrest->Apoptosis Angiogenesis Angiogenesis HIF-1α->Angiogenesis

Caption: Signaling Pathway of 2-Methoxyestradiol (2-ME2) in Cancer Cells.

Experimental_Workflow Start Start: Cancer Cell Line Culture Cell Culture Start->Culture Treatment Treat with 2-ME2 (Varying Concentrations & Times) Culture->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Protein Protein Expression Analysis (Western Blot) Treatment->Protein Data Data Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data Protein->Data

Caption: Experimental Workflow for Investigating 2-ME2 Effects.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol is for determining the effect of 2-ME2 on cell viability using a colorimetric MTS assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-Methoxyestradiol (2-ME2) stock solution (in DMSO or ethanol)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • 2-ME2 Treatment:

    • Prepare serial dilutions of 2-ME2 in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 20 µM.

    • Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest 2-ME2 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 2-ME2 or the vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[25]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[25]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the 2-ME2 concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 2-Methoxyestradiol (2-ME2)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of 2-ME2 (e.g., based on IC50 values) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are live cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 2-Methoxyestradiol (2-ME2)

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with 2-ME2 and a vehicle control for the desired time.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol provides a general method for analyzing the expression of specific proteins (e.g., caspases, Bcl-2 family proteins, HIF-1α) following 2-ME2 treatment.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture dishes

  • 2-Methoxyestradiol (2-ME2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with 2-ME2 as required.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Apply ECL reagents to the membrane and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Practical Guide to Methoxyestradiol (2-ME2) Use in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol with potent anti-proliferative, anti-angiogenic, and anti-inflammatory properties.[1][2][3] Unlike its parent compound, 2-ME2 exhibits minimal affinity for estrogen receptors, and its biological effects are largely independent of these receptors.[1][4] This makes it an attractive compound for investigation in various therapeutic areas, particularly in oncology.

Mechanism of Action:

2-ME2's primary mechanism of action involves the disruption of microtubule dynamics.[2][5][6] By binding to tubulin, it inhibits microtubule polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[6][7][8]

Furthermore, 2-ME2 has been shown to be a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][5][9] HIF-1α is a key transcription factor that is often overexpressed in tumors and plays a crucial role in angiogenesis and tumor survival.[5][9] By downregulating HIF-1α, 2-ME2 can inhibit the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[2][5]

Apoptosis induction by 2-ME2 is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][9][10] It has been shown to upregulate the expression of Death Receptor 5 (DR5), rendering cells more susceptible to apoptosis.[11] The activation of caspases, including caspase-3, -8, and -9, is a key feature of 2-ME2-induced apoptosis.[4][8][12]

Applications in the Laboratory:

In a laboratory setting, 2-ME2 is a valuable tool for studying:

  • Cancer Biology: Investigating the effects of microtubule disruption, anti-angiogenesis, and apoptosis induction in various cancer cell lines.

  • Cell Cycle Regulation: As an agent to synchronize cells at the G2/M phase for cell cycle studies.

  • Angiogenesis Research: To study the inhibition of new blood vessel formation in in vitro and in vivo models.

  • Inflammation Research: To explore its anti-inflammatory effects in relevant cellular and animal models.[3][13]

Quantitative Data

The following tables summarize the effective concentrations of this compound in various cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Method
MDA-MB-435Breast Carcinoma1.3848SRB Assay
SK-OV-3Ovarian Carcinoma1.7948SRB Assay
MCF-7Breast Carcinoma52Not SpecifiedNot Specified
MDA-MB-231Breast Carcinoma0.548Cell Counts
Lewis Lung CarcinomaLung Carcinoma348Cell Counts

Data compiled from multiple sources.[14][15][16]

Table 2: Effective Concentrations of this compound for Various Biological Effects

Biological EffectCell Line/SystemEffective Concentration
Inhibition of BPAEC migrationBovine Pulmonary Artery Endothelial CellsIC50: 0.71 ± 0.11 µM
Microtubule DepolymerizationRat Aortic Smooth Muscle A-10 CellsEC50: 7.5 µM
Apoptosis InductionOvarian Cancer Cells (A2780)5 µM
G2/M Cell Cycle ArrestNasopharyngeal Carcinoma Cells (HONE-1)1 µM (reversible), 10 µM (irreversible)

Data compiled from multiple sources.[4][7][14]

Experimental Protocols

Cell Viability and Proliferation Assays

a) Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat cells with various concentrations of 2-ME2 for the desired duration (e.g., 48 hours).

  • Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plates five times with 1% acetic acid to remove the TCA.

  • Air dry the plates completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air dry the plates again.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.[3][17]

b) BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, BrdU, into the DNA of proliferating cells.

Materials:

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • Wash Buffer

  • Microplate reader

Protocol:

  • Plate cells in a 96-well plate and treat with 2-ME2 as required.

  • Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.[10]

  • Remove the labeling solution and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[6][18]

  • Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Wash the wells and add TMB substrate. Incubate for 15-30 minutes, or until color develops.

  • Add Stop Solution to each well.

  • Measure the absorbance at 450 nm.[6][18]

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in your cells by treating with 2-ME2.

  • Harvest the cells (including any floating cells) and wash them once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[19][20]

b) Cell Death Detection ELISA

This assay quantitatively measures the cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) characteristic of apoptosis.

Materials:

  • Cell Death Detection ELISA kit (contains anti-histone-biotin and anti-DNA-POD antibodies, and other reagents)

  • Microplate reader

Protocol:

  • Prepare cell lysates from both control and 2-ME2-treated cells according to the kit manufacturer's instructions.

  • Add the prepared cell lysates to the streptavidin-coated microplate.

  • Add the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD) to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the wells to remove unbound components.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution.

  • Measure the absorbance at 405 nm.[21]

c) Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, using a fluorogenic or colorimetric substrate.

Materials:

  • Caspase-3/7 Glo Assay System (or similar)

  • Luminometer or fluorometer

Protocol:

  • Plate cells in a 96-well plate and treat with 2-ME2.

  • Equilibrate the plate and the Caspase-Glo reagent to room temperature.

  • Add 100 µL of Caspase-Glo reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader.[1][7][11][12][22]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695), cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest cells treated with 2-ME2.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.[2][9][23][24]

Western Blotting for Key Signaling Proteins

This technique is used to detect and quantify specific proteins, such as HIF-1α, tubulin, and apoptosis-related proteins, in cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HIF-1α, anti-α-tubulin, anti-Bcl-2, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Lyse 2-ME2-treated and control cells in ice-cold lysis buffer. For HIF-1α, it is recommended to lyse cells directly in Laemmli sample buffer to prevent degradation.[25]

  • Determine protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL detection reagent and visualize the protein bands using an imaging system.

Visualizations

Methoxyestradiol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_apoptosis Apoptosis Pathways 2-ME2 2-ME2 Tubulin Tubulin 2-ME2->Tubulin ROS Generation ROS Generation 2-ME2->ROS Generation Extrinsic Pathway Extrinsic Pathway 2-ME2->Extrinsic Pathway Upregulates DR5 Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) HIF-1α Degradation HIF-1α Degradation Microtubule Disruption->HIF-1α Degradation Promotes Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Intrinsic Pathway Intrinsic Pathway Apoptosis->Intrinsic Pathway Apoptosis->Extrinsic Pathway VEGF Expression VEGF Expression HIF-1α Degradation->VEGF Expression Decreases Angiogenesis Angiogenesis VEGF Expression->Angiogenesis Inhibits ROS Generation->Apoptosis Caspase Activation Caspase Activation Intrinsic Pathway->Caspase Activation Extrinsic Pathway->Caspase Activation

Caption: this compound (2-ME2) Signaling Pathways.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell_Culture Seed and Culture Cells Treatment Treat with 2-ME2 (Varying Concentrations and Durations) Cell_Culture->Treatment Viability_Proliferation Cell Viability/Proliferation (SRB, BrdU) Treatment->Viability_Proliferation Apoptosis_Assay Apoptosis Assays (Annexin V/PI, ELISA, Caspase Activity) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability_Proliferation->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General Experimental Workflow for 2-ME2 Studies.

References

Application Notes and Protocols for Developing Methoxyestradiol-Loaded Nanocarriers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxyestradiol (2-ME), an endogenous metabolite of estradiol, has demonstrated significant potential as a therapeutic agent with anti-cancer, anti-angiogenic, and anti-inflammatory properties.[1][2][3][4][5] Its mechanism of action involves the disruption of microtubule formation, induction of apoptosis, and inhibition of hypoxia-inducible factor 1-alpha (HIF-1α).[1][2] Despite its promising therapeutic profile, the clinical translation of 2-ME has been significantly hindered by its poor aqueous solubility and extensive first-pass metabolism, leading to low oral bioavailability of approximately 1-2%.[1][3][5][6]

Nanocarrier-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and bioavailability of 2-ME.[7][8][9] Various types of nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and micelles, have been explored for the delivery of 2-ME, demonstrating improved therapeutic efficacy in preclinical models.[10][11][12][13]

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of this compound-loaded nanocarriers.

This compound Signaling Pathways

2-ME exerts its therapeutic effects through multiple signaling pathways, primarily leading to apoptosis and inhibition of angiogenesis.

Apoptosis Induction Pathway

2-ME induces apoptosis through both the extrinsic and intrinsic pathways. It upregulates the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8 and the extrinsic apoptosis pathway.[1][14] This is followed by the activation of caspase-9 and caspase-3.[1][14] The process is also linked to the generation of reactive oxygen species (ROS) and the involvement of JNK signaling.

apoptosis_pathway 2-ME 2-ME ROS ROS 2-ME->ROS DR5 Death Receptor 5 (Upregulation) JNK JNK ROS->JNK JNK->DR5 Caspase8 Caspase-8 (Activation) DR5->Caspase8 Caspase9 Caspase-9 (Activation) Caspase8->Caspase9 Caspase3 Caspase-3 (Activation) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis anti_angiogenic_pathway 2-ME 2-ME Microtubules Microtubule Depolymerization 2-ME->Microtubules HIF1a HIF-1α (Inhibition) 2-ME->HIF1a Angiogenesis Inhibition of Angiogenesis Microtubules->Angiogenesis VEGF VEGF (Downregulation) HIF1a->VEGF VEGF->Angiogenesis experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanocarrier Formulation Characterization Physicochemical Characterization Formulation->Characterization Release Drug Release Studies Characterization->Release Cytotoxicity Cytotoxicity Assays (e.g., MTT) Release->Cytotoxicity CellularUptake Cellular Uptake Studies Cytotoxicity->CellularUptake ApoptosisAssay Apoptosis & Cell Cycle Analysis CellularUptake->ApoptosisAssay Pharmacokinetics Pharmacokinetic Studies ApoptosisAssay->Pharmacokinetics Efficacy Antitumor Efficacy (Xenograft Models) Pharmacokinetics->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

References

Application Notes and Protocols: Investigating the Effects of Methoxyestradiol on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol that has demonstrated potent anti-proliferative and anti-angiogenic properties in a variety of cancer models.[1] Its mechanism of action is largely attributed to its interaction with the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. 2-ME2 binds to the colchicine (B1669291) site on β-tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics.[2][3] This disruption leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and induction of apoptosis.[4][5][6]

These application notes provide a comprehensive guide for researchers studying the effects of this compound on tubulin polymerization. Detailed protocols for key in vitro and cell-based assays are provided, along with representative data and visualizations to facilitate experimental design and data interpretation.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Triple-Negative Breast Cancer~5[1]
MDA-MB-468Triple-Negative Breast Cancer~5[1]
MCF-7Breast AdenocarcinomaNot specified, but effective[7]
HeLaS3Cervical CancerNot specified, but effective[4]
LNCaPProstate CancerNot specified, but effective[6]
DU 145Prostate CancerNot specified, but effective[6]
PC-3Prostate CancerNot specified, but effective[6]
CEMT-cell Acute Lymphoblastic LeukemiaNot specified, but effective[5]
Table 2: Quantitative Effects of this compound on Tubulin Polymerization and Microtubule Dynamics
ParameterConcentrationEffectCitation
Inhibition of in vitro tubulin polymerization5-100 µMConcentration-dependent inhibition[8]
Maximal inhibition of in vitro tubulin polymerization200 µM~60% inhibition[8]
Microtubule polymer mass reduction (in the presence of MAPs)500 µM~13% reduction[8]
Mean microtubule growth rate reduction (in vitro)4 µM17% reduction[8]
Microtubule dynamicity reduction (in vitro)4 µM27% reduction[8]
Mitotic arrest in MCF7 cells (IC50)1.2 µM-[8]
Inhibition of colchicine binding (Ki)22 µMCompetitive inhibition[2][3]

Signaling and Experimental Workflow Diagrams

Methoxyestradiol_Mechanism Mechanism of this compound Action 2-ME2 This compound (2-ME2) Colchicine_Site Colchicine Binding Site 2-ME2->Colchicine_Site Binds to Tubulin α/β-Tubulin Dimers Polymerization_Inhibition Inhibition of Tubulin Polymerization Colchicine_Site->Polymerization_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Polymerization_Inhibition->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow Experimental Workflow for Studying 2-ME2 Effects cluster_0 In Vitro Assays cluster_1 Cell-Based Assays In_Vitro_Polymerization In Vitro Tubulin Polymerization Assay Data_Analysis_In_Vitro Analyze Polymerization Kinetics (IC50) In_Vitro_Polymerization->Data_Analysis_In_Vitro Cell_Treatment Treat Cancer Cells with 2-ME2 Immunofluorescence Immunofluorescence of Microtubules Cell_Treatment->Immunofluorescence Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Treatment->Cell_Cycle_Analysis Tubulin_Fractionation Tubulin Polymerization (Cellular Fractionation) Cell_Treatment->Tubulin_Fractionation Data_Analysis_IF Visualize Microtubule Disruption Immunofluorescence->Data_Analysis_IF Data_Analysis_FACS Quantify G2/M Arrest Cell_Cycle_Analysis->Data_Analysis_FACS Data_Analysis_WB Quantify Polymerized vs. Soluble Tubulin Tubulin_Fractionation->Data_Analysis_WB

References

Application Notes and Protocols for the Quantification of Methoxyestradiol in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and sensitive quantification of 2-Methoxyestradiol (B1684026) (2-ME), an endogenous metabolite of estradiol, in human serum samples. The protocols outlined below are essential for research in oncology, angiogenesis, and reproductive endocrinology.

Introduction

2-Methoxyestradiol (2-ME) is a naturally occurring metabolite of 17β-estradiol with potent anti-angiogenic and anti-tumor properties.[1][2][3] Its mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, 2-ME has been shown to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis.[1] Given its therapeutic potential, accurate quantification of 2-ME in serum is crucial for pharmacokinetic studies, clinical trial monitoring, and understanding its physiological and pathological roles.

This document details three widely used methods for 2-ME quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of 2-Methoxyestradiol

The primary anti-tumor and anti-angiogenic effects of 2-Methoxyestradiol are mediated through its interaction with microtubules and the hypoxia signaling pathway.

2-Methoxyestradiol Signaling Pathway cluster_cell Target Cell (e.g., Endothelial, Tumor Cell) cluster_microtubule Microtubule Dynamics cluster_hypoxia Hypoxia Pathway 2-ME 2-Methoxyestradiol Tubulin Tubulin Dimers 2-ME->Tubulin Inhibits HIF-1α HIF-1α 2-ME->HIF-1α Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Cell Cycle Arrest G2/M Arrest Microtubules->Cell Cycle Arrest Disruption leads to HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex VEGF VEGF Expression HIF-1 Complex->VEGF Angiogenesis Inhibition Angiogenesis Inhibition VEGF->Angiogenesis Inhibition Reduced expression leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 1: Simplified signaling pathway of 2-Methoxyestradiol. 2-ME inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. It also inhibits HIF-1α, reducing the expression of pro-angiogenic factors like VEGF.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different analytical methods used for 2-Methoxyestradiol quantification in serum.

MethodAnalyteSample VolumeExtraction MethodDerivatizationLinearity RangeLimit of Detection (LOD) / Lower Limit of Quantification (LLOQ)Accuracy (%)Precision (RSD/CV%)Reference
LC-MS/MS 2-Methoxyestradiol0.3 mLLiquid-Liquid Extraction (Ethyl Acetate)None1 - 100 ng/mLLLOQ: 1 ng/mL105 - 1083.62 - 5.68[5][6]
LC-MS/MS 2-Methoxyestradiol200 µLLiquid-Liquid Extraction (Hexane:Ethyl Acetate)Dansyl Chloride2 - 1000 pg/mLLLOQ: 2 pg/mLNot Reported<10[7]
LC-MS/MS with Derivatization 2-MethoxyestradiolNot SpecifiedNot SpecifiedMPDNP-FNot ReportedLLOQ: 2.5 pg/mLNot ReportedNot Reported[7]
GC-MS/MS 2-MethoxyestradiolNot SpecifiedSolid-Phase ExtractionTrifluoroacetic Anhydride (B1165640)0.1 - 10 ng/mLLOD: 5.5 pg/mL99.9 - 104.5Not Reported[8][9]
ELISA 2-Methoxyestradiol50 µLDirect or with ExtractionN/AVaries by kitVaries by kitNot ReportedNot Reported[10][11]

Experimental Protocols

Protocol 1: Quantification of 2-Methoxyestradiol by LC-MS/MS

This protocol is based on a validated method for the determination of 2-ME in human plasma.[5][6]

1. Materials and Reagents

  • 2-Methoxyestradiol (analytical standard)

  • 2-Methoxyestradiol-d5 (internal standard)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Human serum samples

  • Zorbax Eclipse C18 column (2.1 x 50 mm, 5 µm) or equivalent

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 0.3 mL of serum sample into a microcentrifuge tube.

  • Spike the sample with the internal standard, 2-Methoxyestradiol-d5.

  • Add 1 mL of ethyl acetate.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 0.3 mL Serum Spike Add Internal Standard (2-ME-d5) Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (APCI, MRM) Separate->Detect

Figure 2: Workflow for LC-MS/MS quantification of 2-Methoxyestradiol.

3. LC-MS/MS Conditions

  • LC System: Agilent 1100 series or equivalent

  • Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)

  • Mobile Phase: Gradient elution with methanol and water

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • 2-ME: m/z 303.1 → 136.8[5][6]

    • 2-ME-d5: m/z 308.1 → 138.8[5][6]

4. Calibration and Quantification

  • Prepare calibration standards in a blank serum matrix.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of 2-ME in the samples from the calibration curve.

Protocol 2: Quantification of 2-Methoxyestradiol by GC-MS/MS

This protocol is based on a sensitive method for the quantification of 2-ME in plasma.[8][9]

1. Materials and Reagents

  • 2-Methoxyestradiol (analytical standard)

  • Internal standard (e.g., deuterated 2-ME)

  • Trifluoroacetic anhydride (TFAA) for derivatization

  • Solvents for extraction and reconstitution (e.g., hexane, ethyl acetate)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Protein Precipitation: Precipitate proteins in the plasma sample.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge.

    • Load the pre-treated sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte.

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Add trifluoroacetic anhydride and incubate to form the derivative.

    • Evaporate the derivatizing agent and reconstitute in a suitable solvent for GC injection.

GC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Serum Sample Precipitate Protein Precipitation Sample->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Derivatize Derivatization (TFAA) SPE->Derivatize Inject Inject into GC-MS/MS Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect

Figure 3: Workflow for GC-MS/MS quantification of 2-Methoxyestradiol.

3. GC-MS/MS Conditions

  • GC System: Agilent 7890A or equivalent with a PTV injector

  • Column: HP-5MS or equivalent

  • Injection: Large volume injection (10 µL) in solvent split mode[8][9]

  • Mass Spectrometer: Ion trap or triple quadrupole mass spectrometer

  • Ionization: Electron Ionization (EI)

  • Detection: Product Ion Scan or MRM mode

4. Calibration and Quantification

  • Prepare calibration standards in a blank serum matrix and process them through the entire sample preparation procedure.

  • Construct a calibration curve and determine the concentration of 2-ME in the samples.

Protocol 3: Quantification of 2-Methoxyestradiol by ELISA

This protocol provides a general procedure for a competitive ELISA. Specific details may vary depending on the commercial kit used.[10][11]

1. Materials and Reagents

  • 2-Methoxyestradiol ELISA kit (containing pre-coated microplate, standards, biotin-labeled 2-ME, HRP-streptavidin conjugate, TMB substrate, and stop solution)

  • Wash buffer

  • Serum samples

2. Assay Procedure

  • Bring all reagents and samples to room temperature.

  • Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • Immediately add 50 µL of Biotin-labeled 2-ME to each well.

  • Gently tap the plate to mix and incubate for 45 minutes at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP-Streptavidin conjugate (SABC) working solution to each well.

  • Incubate for 30 minutes at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm immediately.

ELISA_Workflow Start Start Add_Sample Add Sample/Standard and Biotin-2-ME Start->Add_Sample Incubate_1 Incubate 45 min, 37°C Add_Sample->Incubate_1 Wash_1 Wash x3 Incubate_1->Wash_1 Add_SABC Add HRP-Streptavidin Wash_1->Add_SABC Incubate_2 Incubate 30 min, 37°C Add_SABC->Incubate_2 Wash_2 Wash x5 Incubate_2->Wash_2 Add_TMB Add TMB Substrate Wash_2->Add_TMB Incubate_3 Incubate 10-20 min, 37°C Add_TMB->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read End End Read->End

Figure 4: General workflow for a competitive ELISA for 2-Methoxyestradiol.

3. Calculation

  • The concentration of 2-ME is inversely proportional to the absorbance.

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of 2-ME in the samples from the standard curve.

Conclusion

The choice of method for quantifying 2-Methoxyestradiol in serum depends on the required sensitivity, specificity, and throughput. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for clinical and research applications. GC-MS/MS provides a viable alternative, especially with derivatization to enhance sensitivity. ELISA is a high-throughput method suitable for screening large numbers of samples, though it may have lower specificity compared to mass spectrometry-based methods. The detailed protocols and comparative data presented in these application notes will aid researchers in selecting and implementing the most appropriate method for their specific needs.

References

Application Notes and Protocols for Methoxyestradiol Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyestradiol (2-ME2) is an endogenous metabolite of estradiol (B170435) with potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties.[1][2][3][4][5][6] Unlike its parent molecule, 2-ME2 exhibits minimal binding to estrogen receptors, and its anticancer effects are mediated through distinct mechanisms, primarily by inhibiting microtubule polymerization.[2][5][7] These characteristics make it a subject of significant interest in oncology research.

These application notes provide a comprehensive guide for designing and conducting dose-response studies with this compound, covering both in vitro and in vivo experimental models. The protocols and data presentation formats are intended to assist researchers in obtaining robust and reproducible results for the evaluation of 2-ME2's therapeutic potential.

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism of action. A primary target of 2-ME2 is the tubulin protein. By binding to the colchicine (B1669291) site on tubulin, 2-ME2 disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[7][8] This disruption of the cytoskeleton also contributes to its anti-angiogenic effects by inhibiting endothelial cell proliferation and migration.[6][9][10]

Furthermore, 2-ME2 has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[3][11][12] It can upregulate the expression of death receptor 5 (DR5), sensitizing cells to apoptosis-inducing ligands.[13] Additionally, 2-ME2 can induce the production of reactive oxygen species (ROS) and activate c-Jun NH2-terminal kinase (JNK) signaling, further contributing to programmed cell death.[12][14] Another key aspect of its anti-angiogenic activity is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor in angiogenesis.[3]

Key Signaling Pathways

Methoxyestradiol_Signaling_Pathways cluster_0 Cellular Effects cluster_1 Molecular Mechanisms Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Anti-Angiogenesis Anti-Angiogenesis 2-ME2 2-ME2 Tubulin Tubulin 2-ME2->Tubulin ROS Production ROS Production 2-ME2->ROS Production HIF-1α Inhibition HIF-1α Inhibition 2-ME2->HIF-1α Inhibition DR5 Upregulation DR5 Upregulation 2-ME2->DR5 Upregulation Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Microtubule Disruption->Mitotic Arrest JNK Activation JNK Activation ROS Production->JNK Activation JNK Activation->Apoptosis HIF-1α Inhibition->Anti-Angiogenesis Caspase Activation Caspase Activation DR5 Upregulation->Caspase Activation Caspase Activation->Apoptosis

Data Presentation: In Vitro Dose-Response

Quantitative data from in vitro experiments should be organized into clear and concise tables to facilitate comparison of 2-ME2's effects across different cell lines and assays.

Table 1: Anti-Proliferative Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-435Breast Carcinoma1.38[15]
SK-OV-3Ovarian Carcinoma1.79[15]
MCF7Breast Cancer1.2 (for mitotic arrest)[8]

Table 2: Apoptosis Induction by this compound in A2780 Ovarian Cancer Cells (48 hours)

2-ME2 Concentration (µM)% Cytotoxicity (relative to control)
00
1~15%
2.5~30%
5~55%
10~70%
Data adapted from Figure 2A in reference[11].

Experimental Protocols

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_assays Endpoint Assays Cell_Culture Cell Line Selection and Culture Seeding Cell Seeding Cell_Culture->Seeding Treatment This compound Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Viability Cell Viability/Proliferation (MTS/CCK-8) Incubation->Viability Apoptosis Apoptosis Assay (Flow Cytometry, Caspase Activity) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Microtubule Microtubule Dynamics (Immunofluorescence) Incubation->Microtubule Data_Analysis Data Analysis and IC50 Determination Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Microtubule->Data_Analysis

Protocol 1: In Vitro Cell Viability/Proliferation Assay (MTS/CCK-8)

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Selected cancer cell lines (e.g., MDA-MB-435, SK-OV-3, A2780)

  • Complete cell culture medium

  • This compound (2-ME2) stock solution (in DMSO or ethanol)

  • 96-well cell culture plates

  • MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • This compound Preparation: Prepare a serial dilution of 2-ME2 in complete medium. A suggested starting range is 0.1 µM to 100 µM. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared 2-ME2 dilutions. Include vehicle control wells (medium with solvent only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS/CCK-8 Assay: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: In Vitro Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound in a dose-dependent manner.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound (2-ME2) stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of 2-ME2 concentrations as described in Protocol 1.

  • Cell Harvesting: After the desired incubation period (e.g., 48 hours), collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_analysis Post-Mortem Analysis Xenograft Tumor Xenograft Model Establishment Grouping Randomization into Treatment Groups Xenograft->Grouping Treatment This compound Administration (e.g., oral gavage) Grouping->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached (Tumor size limit or study duration) Monitoring->Endpoint Harvest Tumor and Tissue Harvesting Endpoint->Harvest Histology Histology (H&E) Harvest->Histology IHC Immunohistochemistry (e.g., Ki-67, CD31) Harvest->IHC Western Western Blotting Harvest->Western Data_Analysis Data Analysis and Statistical Evaluation Histology->Data_Analysis IHC->Data_Analysis Western->Data_Analysis

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the dose-dependent anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation (e.g., OE33)

  • Matrigel

  • This compound (2-ME2) formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[16]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer 2-ME2 orally (e.g., by gavage) at various doses (e.g., 60 mg/kg/day and 600 mg/kg/day) daily.[15] The control group receives the vehicle only.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) twice weekly. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Euthanize the mice when tumors reach a predetermined size limit or at the end of the study period.

  • Tissue Collection: Excise the tumors and weigh them. Collect other relevant tissues for further analysis.

  • Ex Vivo Analysis: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) on tumor sections.

Data Presentation: In Vivo Dose-Response

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Rat 9L-V6R Gliosarcoma Model

Treatment GroupDoseMean Tumor Volume ReductionHIF-1 Activity Reduction
Vehicle Control---
This compound60 mg/kg/day4-foldSignificant
This compound600 mg/kg/day23-foldSignificant
Data adapted from reference[15].

Concluding Remarks

The protocols and guidelines presented here offer a framework for conducting thorough dose-response studies of this compound. It is crucial to note that the optimal experimental conditions, including cell lines, drug concentrations, and treatment durations, may vary and should be optimized for each specific research question. Due to the poor oral bioavailability of 2-ME2, researchers should also consider using newer formulations or analogs in their in vivo studies.[1][17] Careful experimental design and data analysis will contribute to a better understanding of the therapeutic potential of this compound in cancer treatment.

References

Application of Methoxyestradiol in Prostate Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent in preclinical and clinical research, particularly in the context of prostate cancer. Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity and instead possesses potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties.[1][2][3] These characteristics make it an attractive candidate for the treatment of both androgen-dependent and castration-resistant prostate cancer. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the investigation of 2-ME2's therapeutic potential in prostate cancer.

Mechanism of Action

2-Methoxyestradiol (B1684026) exerts its anti-cancer effects in prostate cancer through a multi-faceted mechanism of action, primarily by disrupting microtubule dynamics and modulating key signaling pathways that control cell cycle progression and apoptosis.

1. Microtubule Disruption and Mitotic Arrest:

2-ME2 binds to the colchicine-binding site on tubulin, leading to the suppression of microtubule dynamics.[4][5] This interference with microtubule function disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][6][7][8] This mitotic arrest is a critical initiating event that can subsequently trigger apoptosis.

2. Induction of Apoptosis:

Following G2/M arrest, 2-ME2 triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: 2-ME2 can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[9]

  • Activation of Caspases: The apoptotic cascade is executed by caspases. 2-ME2 treatment leads to the activation of key executioner caspases, such as caspase-3.[1][6]

  • JNK Pathway Activation: 2-ME2 can activate the c-Jun N-terminal kinase (JNK) pathway, which in turn can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[10]

3. Inhibition of HIF-1α:

In the hypoxic tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) plays a crucial role in promoting tumor survival, angiogenesis, and resistance to therapy. 2-ME2 has been shown to inhibit HIF-1α activity, thereby counteracting these pro-tumorigenic effects.[11][12]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various human prostate cancer cell lines. These values can serve as a starting point for designing in vitro experiments.

Cell LineAndrogen SensitivityIC50 of this compound (µM)Reference
PC-3 Androgen Independent18.75 - 54.41[13]
DU145 Androgen IndependentNot explicitly quantified in the provided results.
LNCaP Androgen SensitiveNot explicitly quantified in the provided results, but described as a powerful growth inhibitor.[6][7]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on prostate cancer cells.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Prostate cancer cells (e.g., PC-3, DU145, LNCaP)

  • Complete culture medium

  • This compound (2-ME2)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight.[14]

  • Treatment: Treat the cells with various concentrations of 2-ME2 (e.g., 0.1, 1, 5, 10, 25, 50 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[15]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[9][16]

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9][14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_workflow Experimental Workflow: MTT Assay Seed Cells Seed Cells Treat with 2-ME2 Treat with 2-ME2 Seed Cells->Treat with 2-ME2 Add MTT Reagent Add MTT Reagent Treat with 2-ME2->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Prostate cancer cells

  • This compound (2-ME2)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat prostate cancer cells with the desired concentrations of 2-ME2 for the appropriate duration.

  • Cell Harvesting: Gently harvest the cells (including floating cells) and wash them twice with cold PBS.[4]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4]

G cluster_workflow Experimental Workflow: Annexin V/PI Apoptosis Assay Treat Cells with 2-ME2 Treat Cells with 2-ME2 Harvest Cells Harvest Cells Treat Cells with 2-ME2->Harvest Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest Cells->Resuspend in Binding Buffer Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Resuspend in Binding Buffer->Stain with Annexin V-FITC & PI Incubate Incubate Stain with Annexin V-FITC & PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry

Workflow for Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Prostate cancer cells

  • This compound (2-ME2)

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with 2-ME2, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.[19]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.[19]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[19]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[19]

  • Analysis: Analyze the stained cells using a flow cytometer.

G cluster_workflow Experimental Workflow: Cell Cycle Analysis Treat Cells with 2-ME2 Treat Cells with 2-ME2 Harvest & Fix Cells Harvest & Fix Cells Treat Cells with 2-ME2->Harvest & Fix Cells Wash Cells Wash Cells Harvest & Fix Cells->Wash Cells Stain with PI/RNase A Stain with PI/RNase A Wash Cells->Stain with PI/RNase A Incubate Incubate Stain with PI/RNase A->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry

Workflow for Cell Cycle Analysis.
Western Blot Analysis of Apoptotic Proteins (Bax and Bcl-2)

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

  • Treated and untreated prostate cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[20]

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[20]

  • Analysis: Perform densitometric analysis to quantify the band intensities and determine the Bax/Bcl-2 ratio.[21]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound in prostate cancer cells.

G cluster_cell_cycle G2/M Arrest ME2 This compound (2-ME2) MAPK MAPK/ERK-JNK Pathway ME2->MAPK Activates p21 p21 ME2->p21 Increases expression Wee1 Wee1 Kinase MAPK->Wee1 Upregulates cdc2_p Phosphorylated cdc2 (Inactive) Wee1->cdc2_p Phosphorylates cdc2_CyclinB cdc2/Cyclin B1 Complex cdc2_p->cdc2_CyclinB Prevents activation of p21->cdc2_CyclinB Inhibits G2M_Arrest G2/M Phase Arrest cdc2_CyclinB->G2M_Arrest

Signaling Pathway of 2-ME2 Induced G2/M Arrest.

G cluster_apoptosis Induction of Apoptosis ME2 This compound (2-ME2) JNK JNK Pathway ME2->JNK Activates Bax Bax ME2->Bax Upregulates Bcl2 Bcl-2 ME2->Bcl2 Downregulates Bcl2_p Phosphorylated Bcl-2 (Inactive) JNK->Bcl2_p Phosphorylates Mitochondria Mitochondria Bcl2_p->Mitochondria Inhibition released Bax->Mitochondria Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling Pathway of 2-ME2 Induced Apoptosis.

Conclusion

This compound represents a compelling therapeutic candidate for prostate cancer due to its well-documented anti-proliferative and pro-apoptotic activities. The protocols and data presented in this document provide a solid foundation for researchers to further explore the mechanisms of action and therapeutic efficacy of 2-ME2 in various prostate cancer models. A thorough understanding of its molecular targets and signaling pathways will be crucial for its successful translation into clinical practice.

References

Methoxyestradiol in Combination Chemotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest in oncology research due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties.[1][2][3] Unlike its parent molecule, 2-ME2 exhibits minimal estrogenic activity and its anticancer effects are mediated through estrogen receptor-independent mechanisms.[4][5] Preclinical and clinical studies have explored the utility of 2-ME2 as a standalone agent and, more promisingly, in combination with various conventional chemotherapy drugs. These combinations often result in synergistic or additive anti-tumor effects, potentially allowing for reduced dosages of cytotoxic agents and mitigating toxicity.[6][7][8]

This document provides detailed application notes and protocols for utilizing this compound in combination with other chemotherapy agents in a research setting. It summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanisms of Action and Rationale for Combination Therapy

2-ME2 exerts its anti-cancer effects through a multi-faceted mechanism of action, making it an attractive candidate for combination therapies.[9] Key mechanisms include:

  • Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[4][10] This provides a strong rationale for combining it with other microtubule-targeting agents like taxanes.[7][11]

  • Anti-Angiogenic Effects: 2-ME2 inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis.[12][13] It achieves this by inducing apoptosis in endothelial cells and downregulating key pro-angiogenic factors like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[10][13][14] This supports its combination with other anti-angiogenic therapies.

  • Induction of Apoptosis: 2-ME2 triggers programmed cell death in cancer cells through various pathways, including the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1][15]

The synergistic potential of 2-ME2 with other chemotherapeutic agents stems from its ability to target complementary pathways, sensitize cancer cells to the effects of other drugs, and potentially overcome drug resistance.[1][16]

Data Presentation: Efficacy of this compound Combination Therapies

The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in combination with various chemotherapy agents across different cancer types.

Table 1: In Vitro Synergistic Effects of this compound Combinations
Cancer TypeCombination AgentCell Line(s)Key Finding(s)Reference(s)
Breast CancerPaclitaxel (B517696) (Taxane)MCF-7, MDA-MB-231, SUM1492-ME2 significantly reduced the IC50 of paclitaxel by 28-44%. The combination led to a significant increase in misaligned metaphases and multipolar spindle formation.[6][11]
Breast CancerVinorelbine (Microtubule inhibitor)MCF-7, T-47D, MDA-MB-435s, MDA-MB-231Synergistic anticancer effects were observed, particularly at lower drug concentrations.[7]
Breast CancerDoxorubicin (B1662922)Doxorubicin-resistant MCF-72-ME2 increased the sensitivity of resistant cells to doxorubicin by enhancing apoptosis and G1 cell cycle arrest.[16]
Prostate CancerDocetaxel (B913) (Taxane)Androgen-independent prostate cancer cellsLow-dose combination of 2-ME2 (0.5-1 µM) and docetaxel (0.05-0.1 nM) was more effective at inhibiting cell growth, inducing G2/M arrest, and promoting apoptosis than single agents.[17]
Ovarian CancerCarboplatin (Platinum agent)Ovarian cancer cell linesA significant additive inhibitory effect on proliferation was observed at lower concentrations of carboplatin.[8][18]
Ovarian CancerEpirubicin (Anthracycline)Ovarian cancer cell linesA significant additive inhibitory effect on proliferation was observed at lower concentrations of epirubicin.[8][18]
Pancreatic CancerGemcitabine (B846)AsPC-1, MiaPaCa-2Additive growth inhibition through induction of apoptosis and cell cycle arrest.[19]
Colon Cancer5-FluorouracilCT-26The combination of 2-ME2 and 5-FU enhanced the antitumor effectiveness compared to either agent alone.[20]
MelanomaFerulic AcidA375The combination inhibited cell viability and was associated with a reduction in Hsp60 and Hsp90 levels.[21]
Table 2: In Vivo Efficacy of this compound Combinations
Cancer TypeCombination AgentAnimal ModelKey Finding(s)Reference(s)
Breast CancerPaclitaxel or VinorelbineAthymic nude mice with MDA-MB-231 xenograftsOral administration of 2-ME2 (30 mg/kg) markedly enhanced the anti-tumor activity of both paclitaxel and vinorelbine.[7]
Prostate CancerDocetaxelFG/Tag transgenic mouse model of AI-PCThe combination increased apoptosis and reduced primary prostate tumor weights more effectively than single agents.[17]
Pancreatic CancerGemcitabineNude mice with AsPC-1 xenografts2-ME2 (2 mg/animal/day) alone resulted in 63% growth inhibition. Combination with gemcitabine (75 mg/kg) led to 83% growth inhibition, but with significant toxicity.[19]
Colon Cancer5-FluorouracilBALB/c mice with CT-26 tumorsCombination of 2-ME2 (50-200 mg/kg) and 5-FU (30 mg/kg) resulted in a greater reduction in tumor volume compared to single agents.
Carcinoid TumorsBevacizumab (Anti-angiogenic)Human patients (Phase II trial)The combination was well-tolerated and resulted in a median progression-free survival of 11.3 months, with 68% of evaluable patients showing some tumor reduction.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments to assess the efficacy of this compound in combination with other chemotherapy agents. These should be adapted based on the specific cell lines, animal models, and combination agents being investigated.

In Vitro Combination Cytotoxicity Assay

Objective: To determine the synergistic, additive, or antagonistic effect of 2-ME2 in combination with another chemotherapeutic agent on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (2-ME2) stock solution (in DMSO or ethanol)

  • Chemotherapeutic agent of interest stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[22]

  • Drug Preparation: Prepare serial dilutions of 2-ME2 and the combination agent in complete culture medium.

  • Treatment: Treat the cells with:

    • 2-ME2 alone at various concentrations.

    • The combination agent alone at various concentrations.

    • A combination of 2-ME2 and the other agent at various concentration ratios.

    • Include vehicle control wells (medium with the highest concentration of DMSO or ethanol (B145695) used).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.[23]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each agent alone and in combination.

    • Use the Combination Index (CI) method of Chou and Talalay to determine the nature of the interaction (synergism: CI < 1, additivity: CI = 1, antagonism: CI > 1).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of 2-ME2 in combination with another chemotherapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line for xenograft implantation

  • This compound (formulated for oral gavage or intraperitoneal injection)

  • Chemotherapeutic agent of interest (formulated for appropriate administration route)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells into the flank of each mouse.[20]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=5-10 mice per group):

    • Vehicle control

    • 2-ME2 alone

    • Combination agent alone

    • Combination of 2-ME2 and the other agent

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, 2-ME2 can be administered daily by oral gavage, while other agents might be given intraperitoneally or intravenously on a different schedule.[7][19][20]

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.

  • Data Analysis:

    • Compare the mean tumor volumes between the treatment groups.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Analyze changes in body weight as an indicator of toxicity.

    • Excised tumors can be used for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers, and microvessel density (CD31).[24]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for evaluating combination therapies.

Signaling Pathway of this compound's Anti-Cancer Effects

Methoxyestradiol_Signaling cluster_microtubule Microtubule Disruption cluster_angiogenesis Anti-Angiogenesis cluster_apoptosis Apoptosis Induction M2E2 This compound (2-ME2) Tubulin Tubulin M2E2->Tubulin HIF1a HIF-1α Downregulation M2E2->HIF1a Endothelial_Apoptosis Endothelial Cell Apoptosis M2E2->Endothelial_Apoptosis Bcl2 Bcl-2 Downregulation M2E2->Bcl2 Bax Bax Upregulation M2E2->Bax Microtubules Microtubule Depolymerization Tubulin->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis VEGF VEGF Inhibition HIF1a->VEGF Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Caspases->Apoptosis

Caption: Key signaling pathways modulated by this compound.

General Workflow for Evaluating 2-ME2 Combination Therapy

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: 2-ME2 + Agent X is Synergistic cell_culture Select Cancer Cell Lines start->cell_culture cytotoxicity Combination Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity ic50 Determine IC50 and Combination Index (CI) cytotoxicity->ic50 mechanism Mechanistic Assays (Apoptosis, Cell Cycle) ic50->mechanism animal_model Establish Tumor Xenograft Model mechanism->animal_model treatment Administer Single Agents and Combination animal_model->treatment monitoring Monitor Tumor Growth and Toxicity treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis conclusion Conclusion on Synergy and Efficacy data_analysis->conclusion

Caption: Experimental workflow for combination therapy evaluation.

Conclusion

This compound holds considerable promise as a component of combination chemotherapy regimens for a variety of cancers. Its multifaceted mechanism of action, which includes microtubule disruption, anti-angiogenic effects, and induction of apoptosis, provides a strong rationale for its use with other cytotoxic and targeted agents. The preclinical data summarized herein demonstrate the potential for synergistic or additive anti-tumor activity, which may translate into improved therapeutic outcomes. The provided protocols offer a framework for researchers to further investigate and validate the efficacy of novel this compound-based combination therapies. However, it is important to note that while preclinical results are encouraging, the clinical development of 2-ME2 has faced challenges, including poor oral bioavailability, and as of 2015, clinical development has been largely suspended or discontinued.[12] Nevertheless, ongoing research into new formulations and analogues may yet unlock the full therapeutic potential of this intriguing molecule.[12][25]

References

Application Notes and Protocols for the Analytical Detection of 2-Methoxyestradiol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxyestradiol (B1684026) (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant interest in the scientific community due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties, making it a promising candidate for cancer therapy and the treatment of other diseases like pulmonary hypertension.[1][2][3] Accurate and sensitive quantification of 2-ME2 and its related metabolites in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical detection of 2-Methoxyestradiol and its metabolites, focusing on advanced chromatographic and immunoassay techniques.

Metabolic Pathway of 2-Methoxyestradiol

Estradiol (B170435) (E2) is primarily metabolized in the liver through two major pathways: hydroxylation and subsequent methylation. Cytochrome P450 enzymes (CYPs), such as CYP1A1 and CYP3A4, catalyze the hydroxylation of estradiol to form catechol estrogens, primarily 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2).[3][4] These catechol estrogens are then O-methylated by catechol-O-methyltransferase (COMT) to form 2-methoxyestradiol and 4-methoxyestradiol, respectively.[2][3][5][6][7]

Metabolic Pathway of 2-Methoxyestradiol Estradiol 17β-Estradiol (E2) CatecholEstrogens Catechol Estrogens (2-OHE2, 4-OHE2) Estradiol->CatecholEstrogens CYP450 enzymes (e.g., CYP1A1, CYP3A4) Methoxyestradiols Methoxyestradiols (2-ME2, 4-ME2) CatecholEstrogens->Methoxyestradiols COMT

Metabolic conversion of Estradiol to Methoxyestradiol.

Analytical Methods

The quantification of 2-ME2 and its metabolites in biological samples such as plasma, serum, and urine presents analytical challenges due to their low endogenous concentrations and the presence of isomeric compounds.[1][2] The most common and robust analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of 2-ME2 and its metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[1][5][8][9]

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) e.g., Dansyl Chloride, MPDNP-F Extraction->Derivatization LC Liquid Chromatography (e.g., C18 column) Derivatization->LC MS Tandem Mass Spectrometry (e.g., ESI+, MRM) LC->MS Quantification Quantification (Internal Standard Method) MS->Quantification

General workflow for LC-MS/MS analysis of 2-ME2.

Protocol 1: LC-MS/MS without Derivatization

This protocol is adapted from a method for the analysis of estrogens and their metabolites in serum.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 400 µL of serum into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.

    • Add 10 µL of internal standard solution (e.g., deuterated 2-ME2).

    • Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).[9]

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • Liquid Chromatography:

    • Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent.[9]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.25 mL/min.[9]

    • Gradient: A gradient elution is used to achieve chromatographic separation of isomers. A typical run time is around 12 minutes to ensure adequate separation of 2-methoxy and 4-methoxy metabolites.[8]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[1][9]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

      • 2-ME2: m/z 303.1 → 136.8[9]

      • 2-ME2-d5 (Internal Standard): m/z 308.1 → 138.8[9]

Protocol 2: LC-MS/MS with Derivatization for Enhanced Sensitivity

Derivatization with reagents like 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) or dansyl chloride can significantly improve the ionization efficiency and sensitivity of the assay.[1][2][5]

  • Sample Preparation and Derivatization:

    • Perform an initial extraction as described in Protocol 1.

    • After evaporation, redissolve the residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

    • Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).[5][6]

    • Incubate at 60°C for 5 minutes.[5][6]

    • The derivatized sample is then ready for LC-MS/MS analysis.

MethodAnalyteMatrixLLOQLinearity RangeReference
LC-MS/MS2-ME2 and other estrogen metabolitesSerum≤ 1.0 pg/mLNot specified[8]
LC-MS/MS with MPDNP-F Derivatization2-ME2Serum2.5 pg/mLNot specified[1][2]
LC-MS/MS2-ME2Plasma1 ng/mL1-100 ng/mL[9]
LC-MS/MS with Dansyl Chloride Derivatization15 Estrogen Metabolites (including 2-ME2)UrineNot specifiedNot specified[5][6]
HPLC-FLD with Dansyl Chloride Derivatization2-ME2Serum, Saliva10 ng/mL10-300 ng/mL[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 2-ME2 metabolites, often requiring derivatization to increase the volatility and thermal stability of the analytes.[12]

GC-MS Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Biological Sample (Urine) Extraction_GC Solid-Phase Extraction (SPE) Sample_GC->Extraction_GC Derivatization_GC Two-step Derivatization (e.g., Methoximation, Silylation) Extraction_GC->Derivatization_GC GC Gas Chromatography Derivatization_GC->GC MS_GC Mass Spectrometry (e.g., EI, SIM) GC->MS_GC Quantification_GC Quantification MS_GC->Quantification_GC

General workflow for GC-MS analysis of 2-ME2.

This protocol is based on a method for the determination of an extended estrogenic profile in human urine.[13][14]

  • Sample Preparation (Solid-Phase Extraction and Derivatization):

    • Urine samples are first subjected to enzymatic hydrolysis to deconjugate the metabolites.

    • The sample is then loaded onto a C18 Solid-Phase Extraction (SPE) cartridge for cleanup and concentration.[13]

    • The eluted sample is evaporated to dryness.

    • The residue is reconstituted in a derivatizing solution, for example, MSTFA/NH4I/dithioerythritol (1000:2:4 v/w/w).[13][14]

    • Derivatization is carried out by heating at 70°C for 1 hour.[13][14]

  • Gas Chromatography:

    • Injector: Splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 200°C, hold for 2 minutes.

      • Ramp 1: 8°C/min to 225°C.

      • Ramp 2: 3°C/min to 234°C, hold for 3 minutes.

      • Ramp 3: 40°C/min to 315°C, hold for 3 minutes.[13]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

MethodAnalytesMatrixLOQLinearityReference
GC-MS14 Estrogen Metabolites (including 2-ME2)Urine0.02 to ~0.1 ng/mL> 0.995[15]
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay technique that can be used for the detection of 2-ME2. While generally less specific than mass spectrometry-based methods, it can be a useful tool for screening large numbers of samples.[2]

This is a competitive ELISA. 2-ME2 present in the sample competes with a fixed amount of biotin-labeled 2-ME2 for binding sites on a pre-coated antibody specific to 2-ME2. The amount of bound biotin-labeled 2-ME2 is inversely proportional to the concentration of 2-ME2 in the sample.[16]

ELISA Workflow cluster_prep_elisa Assay Procedure cluster_detection_elisa Detection cluster_analysis_elisa Analysis Sample_ELISA Sample/Standard Addition to Pre-coated Plate Competition Competitive Binding with Biotin-labeled 2-ME2 Sample_ELISA->Competition Wash1 Wash to Remove Unbound Components Competition->Wash1 SABC Addition of HRP-Streptavidin Conjugate (SABC) Wash1->SABC Wash2 Wash to Remove Unbound Conjugate SABC->Wash2 Substrate Addition of TMB Substrate Wash2->Substrate Stop Addition of Stop Solution Substrate->Stop Readout Read Absorbance at 450 nm Stop->Readout Calculation Calculate Concentration using Standard Curve Readout->Calculation

General workflow for a competitive ELISA for 2-ME2.
MethodAnalyteSample TypeSensitivityDetection RangeReference
ELISA2-ME2Serum, Plasma, Cell Culture Supernatant18.75 ng/mL31.25-2000 ng/mL[16]

Conclusion

The choice of analytical method for the detection of 2-Methoxyestradiol and its metabolites depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity and is the preferred method for quantitative analysis in complex biological matrices. GC-MS provides a robust alternative, particularly for urinary metabolite profiling. ELISA can be a valuable tool for high-throughput screening, although with lower specificity. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to establish and validate reliable methods for the quantification of these important endogenous molecules.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2-Methoxyestradiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxyestradiol (B1684026) (2-ME2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the improvement of 2-ME2's aqueous solubility for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of 2-Methoxyestradiol.

1. Issue: My 2-ME2 is not dissolving in aqueous buffers.

  • Possible Cause: 2-Methoxyestradiol is an endogenous metabolite of estradiol (B170435) and is known to be poorly soluble in water. Its predicted aqueous solubility is very low, in the range of 4.8 µg/mL.[1] Direct dissolution in aqueous buffers is often unsuccessful.

  • Solutions:

    • Co-solvents: For initial in vitro experiments, using a small percentage of a water-miscible organic solvent can aid dissolution. Prepare a concentrated stock solution in a solvent like DMSO, ethanol, or DMF, and then dilute it into your aqueous buffer. Ensure the final solvent concentration is low enough to not affect your experimental system.

    • pH Adjustment: While 2-ME2's solubility is not highly dependent on pH, slight adjustments may offer minimal improvement. However, this is generally not the most effective method.

    • Advanced Formulation Strategies: For in vivo studies or when organic solvents are not suitable, consider advanced formulation techniques such as cyclodextrin (B1172386) complexation, nanoparticle formulations, or creating solid dispersions.

2. Issue: I'm observing precipitation of my 2-ME2 solution upon dilution or over time.

  • Possible Cause: This is a common problem when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium. The drug may precipitate out as the solvent environment changes and can no longer support its solubility.

  • Solutions:

    • Optimize Dilution: Dilute the stock solution slowly while vortexing or stirring the aqueous buffer to ensure rapid and even dispersion.

    • Use of Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer can help to stabilize the diluted 2-ME2 and prevent precipitation.

    • Formulation with Cyclodextrins: Encapsulating 2-ME2 within cyclodextrins can create a stable aqueous solution that is less prone to precipitation upon dilution.[2]

3. Issue: How can I increase the concentration of my 2-ME2 stock solution for in vivo studies?

  • Possible Cause: The inherent low solubility of 2-ME2 limits the maximum achievable concentration in simple aqueous or co-solvent systems, which can be a challenge for delivering the required dose in animal models.

  • Solutions:

    • Nanocrystal Dispersion: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution and can lead to higher and more consistent plasma levels.[3]

    • Prodrug Synthesis: A water-soluble prodrug of 2-ME2 has been developed by adding a bioreversible hydrophilic group, which significantly improves aqueous solubility and bioavailability.[1][4][5]

    • Nanoparticle Encapsulation: Loading 2-ME2 into nanoparticles, such as those made from zeolites or solid lipids, can allow for a higher drug payload and controlled release.[6][7][8]

Frequently Asked Questions (FAQs)

What is the inherent aqueous solubility of 2-Methoxyestradiol?

The predicted aqueous solubility of 2-Methoxyestradiol (2-ME2) is approximately 4.8 µg/mL.[1] This poor solubility presents a significant challenge for its therapeutic use and in vitro experimentation.

What are the most effective strategies to improve the aqueous solubility of 2-ME2?

Several effective strategies have been developed to enhance the solubility and bioavailability of 2-ME2. These include:

  • Nanoparticle-based delivery systems: Formulations like NanoCrystal Dispersion (NCD) and encapsulation in zeolite or solid lipid nanoparticles have shown promise.[3][6][8]

  • Cyclodextrin complexation: The use of cyclodextrins, particularly methylated β-cyclodextrins, has been shown to significantly enhance the aqueous solubility and dissolution rate of 2-ME2.[2]

  • Prodrug synthesis: Creating a water-soluble prodrug of 2-ME2 is a chemical modification approach to overcome its poor solubility.[1][4][5]

  • Solid dispersions: This technique involves dispersing 2-ME2 in a hydrophilic carrier to improve its dissolution.

Are there any commercially available formulations of 2-ME2 with enhanced solubility?

A NanoCrystal Dispersion (NCD) formulation of 2-ME2, also known as Panzem® NCD, was developed and has been used in clinical trials.[3][9] This formulation was designed to improve the oral bioavailability of 2-ME2.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data from studies on improving 2-ME2 solubility.

Table 1: Cyclodextrin-Mediated Solubility Enhancement

Cyclodextrin DerivativeMethod of ComplexationKey FindingReference
Dimethylated β-cyclodextrin (DIMEB)Equilibrium SolubilityAmong the most effective hosts for enhancing aqueous solubility.[2]
Permethylated β-cyclodextrin (TRIMEB)Equilibrium SolubilityAlso a highly effective host for solubility enhancement.[2]
β-cyclodextrin (2:1 host-guest)Co-precipitationComplete dissolution in water at 37 °C within 15 minutes.[2]
β-cyclodextrin (2:1 host-guest)KneadingComplete dissolution in water at 37 °C within 45 minutes.[2]

Table 2: Nanoparticle-Based Formulations

Nanoparticle TypeMean Hydrodynamic DiameterDrug Incorporation/LoadingKey FindingReference
Zeolite Nanoparticles250.9 ± 11.4 nm40% of 2-ME2 incorporated90% release of 2-ME2 at pH 7.4 after 7 days[6][7][10]
NanoCrystal Dispersion (NCD)Submicron-sized particlesNot specifiedLed to higher and more consistent plasma levels in preclinical studies.[3]

Experimental Protocols

1. Preparation of 2-Methoxyestradiol-Cyclodextrin Inclusion Complexes (Kneading Method)

This protocol is a general guideline based on the principles of forming cyclodextrin complexes.

  • Materials: 2-Methoxyestradiol, β-cyclodextrin (or a derivative like HP-β-CD), deionized water, ethanol.

  • Procedure:

    • Determine the desired molar ratio of 2-ME2 to cyclodextrin (e.g., 1:1 or 1:2).

    • Weigh the appropriate amounts of 2-ME2 and cyclodextrin.

    • Place the powders in a mortar.

    • Add a small amount of a water/ethanol mixture dropwise to form a paste.

    • Knead the paste thoroughly with a pestle for 45-60 minutes.

    • During kneading, maintain a paste-like consistency by adding more of the solvent mixture if necessary.

    • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder and store it in a desiccator.

2. Preparation of 2-ME2 Loaded Zeolite Nanoparticles

This protocol is a simplified representation of the methodology described in the literature.[6][7]

  • Materials: Mordenite-type zeolite nanoparticles, 2-Methoxyestradiol, ethanol, deionized water.

  • Procedure:

    • Prepare a stock solution of 2-ME2 in ethanol.

    • Disperse the zeolite nanoparticles in deionized water.

    • Add the 2-ME2 stock solution to the zeolite nanoparticle dispersion.

    • Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for adsorption of 2-ME2 onto the nanoparticles.

    • Centrifuge the suspension to pellet the 2-ME2-loaded nanoparticles.

    • Wash the nanoparticles with deionized water to remove any unloaded 2-ME2.

    • Lyophilize the washed nanoparticles to obtain a dry powder.

    • Characterize the loaded nanoparticles for size, drug loading, and release properties.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_output Final Product start 2-ME2 and Cyclodextrin knead Knead with Water/Ethanol start->knead dry Dry the Paste knead->dry grind Grind into Powder dry->grind store Store in Desiccator grind->store end 2-ME2-Cyclodextrin Complex store->end

Caption: Workflow for preparing 2-ME2-cyclodextrin complexes.

signaling_pathway ME2 2-Methoxyestradiol Tubulin Tubulin Polymerization ME2->Tubulin inhibits HIF1a HIF-1α ME2->HIF1a inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Mitosis Mitotic Arrest Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis induces Angiogenesis Angiogenesis HIF1a->Angiogenesis inhibits

Caption: Simplified signaling pathway of 2-Methoxyestradiol.

decision_tree start Need to dissolve 2-ME2 in aqueous media? invitro For in vitro use? start->invitro invivo For in vivo use? start->invivo No cosolvent Use co-solvent (e.g., DMSO) for stock solution invitro->cosolvent Yes cyclodextrin Consider cyclodextrin complexation for solvent-free system invitro->cyclodextrin Solvent-sensitive assay nanoparticle Use nanoparticle formulation (e.g., NCD) invivo->nanoparticle Yes prodrug Consider a water-soluble prodrug invivo->prodrug

Caption: Decision tree for selecting a 2-ME2 solubilization method.

References

Navigating the Challenges in the Clinical Development of Methoxyestradiol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Methoxyestradiol (2-ME2), its journey through clinical development has been marked by both promise and significant hurdles. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific experimental challenges, alongside detailed protocols and data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges that have hindered the clinical success of this compound?

A1: The foremost challenge in the clinical development of this compound is its very poor oral bioavailability, estimated to be between 1-2%.[1] This is primarily due to extensive first-pass metabolism in the liver and intestines, where it undergoes rapid glucuronidation, leading to swift elimination from the body.[1] Consequently, achieving and maintaining therapeutic plasma concentrations in patients via oral administration has proven exceedingly difficult, a key factor in the discontinuation of its clinical development around 2015.[2]

Q2: What is the principal mechanism of action of this compound?

A2: this compound exhibits a multi-faceted mechanism of action. It is a potent anti-proliferative and pro-apoptotic agent that functions as a microtubule inhibitor, binding at or near the colchicine-binding site on tubulin.[3][4] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle.[2] Furthermore, it induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways and has been shown to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis.[3][5]

Q3: Is this compound's anti-cancer activity dependent on estrogen receptors?

A3: No, this compound's anti-proliferative and apoptotic effects are independent of estrogen receptors (ERα and ERβ).[6] It has very low binding affinity for these receptors.[2] This characteristic makes it a potential therapeutic agent for hormone-receptor-negative cancers.

Q4: My this compound is precipitating in my cell culture medium. What can I do?

A4: This is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:

  • Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is minimal (typically below 0.1%) to avoid solvent-induced cytotoxicity.

  • Working Dilutions: Prepare fresh working dilutions from your stock solution for each experiment. Avoid storing dilute aqueous solutions.

  • Gentle Warming: Gently warming the media to 37°C after adding the this compound stock solution can sometimes help with solubilization. Avoid vigorous shaking which can cause precipitation.

  • Serum Concentration: The presence of serum in the culture medium can sometimes aid in solubilizing hydrophobic compounds.

Q5: I am observing high variability in my experimental results with this compound. What could be the cause?

A5: High variability can stem from several factors:

  • Inconsistent Solubilization: As mentioned above, inconsistent dissolution of this compound can lead to variations in the effective concentration between experiments.

  • Stock Solution Stability: Ensure your stock solution is stored correctly (typically at -20°C) and protected from light to prevent degradation.

  • Cell Density: The anti-proliferative effects of this compound can be cell density-dependent. Ensure consistent cell seeding densities across all experiments.

  • Metabolism by Cells: Some cell lines may metabolize this compound at different rates, leading to variable responses.

Data Presentation

In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.5
MDA-MB-231Breast Cancer1.1
MDA-MB-435Breast Cancer1.3
SK-OV-3Ovarian Cancer1.79

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Pharmacokinetic Parameters of Oral this compound in Cancer Patients (Phase I Clinical Trials)

Standard Formulation

Dose (mg, bid)Cmax (ng/mL)Tmax (hours)
4003.90.5
8008.34
16003.0 - 18.60.5 - 4
22003.4 - 7.00.5 - 6
30004.3 - 21.72 - 6

Data from a Phase I trial in patients with solid tumors. A maximum tolerated dose (MTD) was not reached, and the trial was closed due to extremely low plasma concentrations.[7]

NanoCrystal® Dispersion (NCD) Formulation

Dose (mg, q6h)Cmax (ng/mL) - Day 1Cmax (ng/mL) - Day 28
25012.8 ± 10.324.5 ± 14.8
50025.8 ± 17.540.5 ± 27.6
100043.1 ± 27.370.3 ± 46.8
150044.5 ± 22.873.1 ± 48.9

Data from a Phase I trial of the NCD formulation, which demonstrated improved bioavailability compared to the standard formulation. The MTD was determined to be 1000 mg every 6 hours.[8][9]

Experimental Protocols

Microtubule Polymerization Assay (Spectrophotometer-Based)

Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of kinetic reads at 340 nm

  • Pre-chilled 96-well plates

Procedure:

  • Prepare the tubulin solution on ice by diluting the purified tubulin to the desired final concentration (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP (final concentration 1 mM) and glycerol (final concentration 10%).

  • Add the desired concentrations of this compound or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.

  • Carefully add the tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance (OD340) versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture plates and treat with various concentrations of this compound or vehicle for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Principle: When cultured on a basement membrane extract (BME) like Matrigel, endothelial cells will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • Basement Membrane Extract (e.g., Matrigel)

  • This compound

  • 96-well tissue culture plates

  • Calcein AM (for visualization, optional)

Procedure:

  • Thaw the Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel (50-100 µL/well) and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest a sub-confluent culture of endothelial cells and resuspend them in endothelial cell basal medium containing the desired concentrations of this compound or vehicle.

  • Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells/well.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize the formation of tube-like structures using a light microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using imaging software.

Visualizations

Signaling Pathways and Experimental Workflows

Methoxyestradiol_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Effects cluster_apoptosis Apoptosis cluster_angiogenesis Angiogenesis 2ME2 This compound (2-ME2) Microtubules Microtubule Disruption 2ME2->Microtubules ROS ROS Production 2ME2->ROS HIF1a HIF-1α Inhibition 2ME2->HIF1a Death_Receptors Death Receptor Pathway 2ME2->Death_Receptors G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondrial Pathway ROS->Mitochondria VEGF VEGF Transcription↓ HIF1a->VEGF Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Bcl2_BclXL Bcl-2/Bcl-xL Inhibition Mitochondria->Bcl2_BclXL Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis Angiogenesis_Inhibition Inhibition of Angiogenesis VEGF->Angiogenesis_Inhibition

Caption: Overview of this compound's mechanism of action.

Experimental_Workflow_Apoptosis Cell_Culture 1. Cell Culture (Seed and treat with 2-ME2) Harvest 2. Harvest Cells (Adherent + Floating) Cell_Culture->Harvest Wash 3. Wash with PBS Harvest->Wash Resuspend 4. Resuspend in Binding Buffer Wash->Resuspend Stain 5. Stain with Annexin V-FITC & PI Resuspend->Stain Incubate 6. Incubate (15 min, RT, Dark) Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for apoptosis detection.

Clinical_Development_Challenges Preclinical Promising Preclinical Data (Anti-proliferative, Pro-apoptotic, Anti-angiogenic) Challenges Key Clinical Challenges Preclinical->Challenges Bioavailability Poor Oral Bioavailability (1-2%) Challenges->Bioavailability Metabolism Extensive First-Pass Metabolism (Glucuronidation) Challenges->Metabolism Solutions Potential Solutions Challenges->Solutions Plasma_Levels Low Therapeutic Plasma Concentrations Bioavailability->Plasma_Levels Metabolism->Plasma_Levels Outcome Unsuccessful Clinical Trials Plasma_Levels->Outcome Formulations New Formulations (e.g., Nanocrystals) Solutions->Formulations Prodrugs Prodrug Development Solutions->Prodrugs

Caption: Challenges in this compound's clinical development.

References

Technical Support Center: Optimizing Methoxyestradiol (2-ME2) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methoxyestradiol (2-ME2) in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, address common experimental challenges, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound (2-ME2) in vivo?

A1: The optimal starting dose for 2-ME2 in vivo is highly dependent on the animal model, tumor type, and administration route. Based on preclinical studies, oral dosages have ranged from 20 mg/kg to 150 mg/kg per day in mice.[1] For instance, a dose of 75 mg/kg administered orally has been shown to inhibit the growth of human cervical carcinoma in SCID mice by 34%.[2] In some studies, doses as high as 600 mg/kg/day have been used, but were associated with toxicity.[3] Intravenous administration allows for much lower doses, with studies in mice showing linear pharmacokinetics at doses between 0.025–0.3 mg/kg.[4]

It is crucial to conduct a pilot dose-response study to determine the optimal dose for your specific experimental setup.

Q2: What is the best route of administration for 2-ME2 in vivo?

A2: The choice of administration route significantly impacts the bioavailability and efficacy of 2-ME2.

  • Oral Administration: While convenient, 2-ME2 has very low oral bioavailability (around 1-2% in humans) due to extensive first-pass metabolism, primarily through glucuronidation.[4] This necessitates the use of high doses, which can lead to toxicity.[4] To enhance oral bioavailability, specialized formulations like NanoCrystal® Dispersion (NCD) have been developed.[5][6]

  • Intravenous (IV) Injection: IV administration bypasses first-pass metabolism, leading to higher systemic exposure at much lower doses.[4] However, the poor water solubility of 2-ME2 presents a formulation challenge.[4] Liposomal formulations have been explored to improve solubility and drug delivery for IV injection.[7]

  • Intraperitoneal (IP) Injection: IP injection is another common route in preclinical studies that can offer better bioavailability than oral administration, though it may not entirely avoid first-pass metabolism.

The optimal route will depend on your experimental goals and available formulations. For consistent and high systemic exposure, IV or IP routes are generally preferred if formulation challenges can be overcome.

Q3: Why is 2-ME2's oral bioavailability so low and how can it be improved?

A3: 2-ME2's low oral bioavailability is primarily due to two factors: low aqueous solubility and extensive presystemic (first-pass) metabolism in the gut and liver, mainly through glucuronidation by UDP-glucuronosyltransferases (UGTs).[4]

Several strategies have been investigated to improve oral bioavailability:

  • Nanocrystal Dispersions (NCD): Reducing the particle size of 2-ME2 to the nanometer range increases its surface area, leading to faster dissolution and improved absorption.[4][6]

  • Prodrugs: Modifying the chemical structure of 2-ME2 to create a prodrug can protect it from premature metabolism. For example, 2-methoxyestradiol-bis-sulphamate (2-MeOE2bisMATE) has shown significantly higher oral bioavailability (85%) compared to 2-ME2.[8] Another prodrug, 2-ME2-PD1, has also demonstrated improved pharmacokinetic profiles.[9]

  • Liposomal Formulations: Encapsulating 2-ME2 in liposomes can enhance its solubility and alter its pharmacokinetic profile.[7]

Q4: What are the known mechanisms of action for 2-ME2?

A4: 2-ME2 is a pleiotropic agent with multiple mechanisms of action, primarily targeting both tumor cells and the tumor microenvironment.[10][11]

  • Anti-mitotic Activity: 2-ME2 disrupts microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[1][3] This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[12][13]

  • Anti-angiogenic Activity: 2-ME2 inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[10][14] It achieves this by down-regulating the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor for pro-angiogenic genes like VEGF.[1][15]

  • Induction of Apoptosis: 2-ME2 can induce apoptosis through both intrinsic and extrinsic pathways.[11]

These multifaceted actions make 2-ME2 a promising anti-cancer agent.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Suggestions
No observable anti-tumor effect Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue.Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose. Consider that some studies suggest a dose-dependent effect, where low concentrations might even be stimulatory.[1]
Poor Bioavailability: If using oral administration, the drug may be extensively metabolized before reaching systemic circulation.[4]Switch to an administration route with higher bioavailability, such as intravenous or intraperitoneal injection. Alternatively, consider using an improved formulation like a nanocrystal dispersion or a prodrug.[6][8][9]
Rapid Metabolism and Clearance: 2-ME2 has a short plasma half-life.[4][16]Increase the dosing frequency (e.g., multiple daily doses) or use a continuous delivery method like osmotic pumps to maintain constant plasma exposure.[5]
Tumor Model Resistance: The specific tumor cell line or animal model may be resistant to the anti-proliferative or anti-angiogenic effects of 2-ME2.Review the literature for the sensitivity of your chosen cell line to 2-ME2 in vitro before proceeding with in vivo studies.
Observed Toxicity (e.g., weight loss, diarrhea) Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).Reduce the dosage. In a study with rats, a dose of 600 mg/kg/day caused diarrhea and weight loss.[3] Another study in mice noted that a high dose of 0.5mg ME was toxic.[17]
Vehicle-related Toxicity: The vehicle used to dissolve and administer 2-ME2 may be causing adverse effects.Run a control group that receives only the vehicle to assess its toxicity. Consider alternative, less toxic vehicles.
Strain or Species Sensitivity: The specific strain or species of the animal model may be more sensitive to 2-ME2.Consult the literature for toxicity data on your specific animal model. If necessary, consider using a different, less sensitive strain.
Inconsistent Results Between Experiments Variability in Drug Formulation: The preparation of the 2-ME2 solution or suspension may not be consistent, leading to variations in the administered dose.Standardize the formulation protocol. For suspensions, ensure proper and consistent mixing before each administration.
Inter-animal Variability: There can be significant inter-patient variability in the pharmacokinetics of 2-ME2, and this is likely true for animal models as well.[6]Increase the number of animals per group to improve statistical power and account for individual variations.
Timing of Administration and Tumor Growth: The timing of treatment initiation relative to tumor establishment can influence outcomes.Standardize the tumor implantation procedure and initiate treatment when tumors reach a consistent, predetermined size.

Data Summary Tables

Table 1: Summary of this compound (2-ME2) Dosages in Preclinical In Vivo Studies

Animal ModelCancer/Disease ModelAdministration RouteDosage RangeOutcomeReference
SCID MiceHuman Cervical CarcinomaOral75 mg/kg/day for 15 days34% inhibition of tumor growth[2]
Nude MiceMDA-MB-435 MelanomaOral20 mg/kg/day for 28 daysNo inhibition of tumor growth[8]
Nude MiceMDA-MB-231 Breast CancerOral150 mg/kg/day for 33 daysInhibition of angiogenesis and tumor growth[1]
MiceLewis Lung CarcinomaIntravenous0.025 - 0.3 mg/kgLinear pharmacokinetics observed[4][18]
Rats9L-V6R GliomaNot Specified60 mg/kg/day4-fold reduction in HIF-1 activity[3]
Rats9L-V6R GliomaNot Specified600 mg/kg/day23-fold reduction in HIF-1 activity (with toxicity)[3]
MiceEndometriosisOral10, 30, 60, 100 mg/kg/day for 4 weeksDose-dependent suppression of lesion growth[15]
Tumor-bearing MiceSarcoma 180Not Specified0.1 mg/mouse for 5 daysDecreased tumor growth and increased survival[17][19]
Ovariectomized RatsBone LossOral4 mg/kg/dayPartially prevented bone loss[20]

Table 2: Pharmacokinetic Parameters of this compound (2-ME2) in Rodents

ParameterMiceRatsReference
Administration Route IntravenousIntravenous[4][16]
Terminal Half-life (t½) 19 minutes20.2 minutes[4][16][21]
Clearance (CL) 0.36 mL/min14.3 mL/min[4][16]
Volume of Distribution (Vd) 52.9 mL427.5 mL[4][16]

Experimental Protocols

Protocol 1: Preparation of 2-ME2 for Oral Gavage in Mice

This protocol is a general guideline and may need to be adapted based on the specific vehicle and concentration required.

  • Materials:

    • This compound (2-ME2) powder

    • Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or a solution of Captisol®)

    • Mortar and pestle (optional, for particle size reduction)

    • Microcentrifuge tubes or glass vials

    • Vortex mixer

    • Sonicator (optional)

    • Animal feeding needles (gavage needles)

    • Syringes

  • Procedure:

    • Calculate the required amount of 2-ME2 and vehicle based on the desired dose (mg/kg), the concentration of the dosing solution (mg/mL), and the number and weight of the animals.

    • If starting with a crystalline powder, gently grind the 2-ME2 using a mortar and pestle to create a fine, uniform powder. This can aid in suspension.

    • Weigh the appropriate amount of 2-ME2 powder and place it in a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small glass vial).

    • Add a small amount of the vehicle to the 2-ME2 powder to create a paste. Mix thoroughly.

    • Gradually add the remaining vehicle while continuously mixing using a vortex mixer.

    • If the compound does not readily suspend, sonicate the mixture in a water bath sonicator for 5-10 minutes to aid in dispersion.

    • Visually inspect the suspension to ensure it is homogenous. If settling occurs rapidly, intermittent mixing will be required during the dosing procedure.

    • Draw up the appropriate volume of the 2-ME2 suspension into a syringe fitted with a gavage needle.

    • Administer the suspension to the mice via oral gavage. Ensure the suspension is well-mixed immediately before dosing each animal.

Protocol 2: Assessment of Anti-Tumor Efficacy in a Xenograft Model

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under appropriate conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration.

    • Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable and measurable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

    • Measure tumor dimensions (length and width) using calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

    • Begin treatment with 2-ME2 or vehicle control according to the predetermined dosage and administration schedule.

  • Endpoint Analysis:

    • Continue monitoring tumor growth and animal body weight throughout the study.

    • Euthanize the animals when tumors reach the predetermined endpoint size, or if signs of excessive morbidity are observed.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

Visualizations

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis and Interpretation start Define Research Question model Select Animal and Tumor Model start->model formulation Choose Administration Route and Formulation model->formulation dose Determine Dose Range for Pilot Study formulation->dose implant Tumor Cell Implantation dose->implant randomize Randomize Animals into Groups implant->randomize treat Administer 2-ME2/Vehicle randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor endpoint Reach Study Endpoint monitor->endpoint collect Collect and Process Tumors endpoint->collect analyze Analyze Data (Tumor Volume, Weight, etc.) collect->analyze interpret Interpret Results and Draw Conclusions analyze->interpret

Caption: Workflow for optimizing 2-ME2 dosage in vivo.

signaling_pathway cluster_2me2 2-Methoxyestradiol (B1684026) (2-ME2) cluster_effects Cellular Effects cluster_outcomes Biological Outcomes me2 2-ME2 tubulin β-Tubulin Binding me2->tubulin hif1a HIF-1α Downregulation me2->hif1a mitotic_arrest G2/M Mitotic Arrest tubulin->mitotic_arrest angiogenesis ↓ Angiogenesis (VEGF) hif1a->angiogenesis apoptosis Apoptosis mitotic_arrest->apoptosis tumor_inhibition tumor_inhibition apoptosis->tumor_inhibition Tumor Growth Inhibition angiogenesis->tumor_inhibition

Caption: Key signaling pathways of 2-ME2's anti-tumor activity.

References

troubleshooting Methoxyestradiol instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methoxyestradiol (2-ME2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 2-ME2 in cell culture experiments, with a primary focus on its stability and solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (2-ME2) precipitating when I add it to my cell culture medium?

A: Precipitation is a common issue stemming from 2-ME2's low aqueous solubility.[1][2] The primary cause is the rapid solvent change when a concentrated stock solution, typically made in an organic solvent like DMSO or ethanol (B145695), is diluted into the aqueous cell culture medium.[2] Other factors that can contribute to this "solvent shock" and precipitation include the final concentration of 2-ME2, the temperature of the medium, and potential interactions with media components like salts and proteins.[2][3]

Q2: What is the recommended solvent for preparing a stock solution of 2-ME2?

A: The most commonly used solvents for preparing 2-ME2 stock solutions are dimethyl sulfoxide (B87167) (DMSO) and ethanol due to their ability to dissolve the compound at high concentrations.[1][2][4][5] DMSO is frequently reported to solubilize 2-ME2 at concentrations of 10 mg/mL up to 60 mg/mL.[1][4][6] To aid dissolution, it is recommended to warm the tube at 37°C for a short period and/or vortex or sonicate the solution.[5]

Q3: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?

A: To prevent solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically well below 0.5% (v/v).[2] Many protocols aim for a final DMSO concentration of 0.1% or less.[7] It is crucial to always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Q4: How should I properly store my 2-ME2 powder and stock solutions to ensure stability?

A: 2-ME2 powder is typically shipped at ambient temperature but should be stored at room temperature upon receipt.[1] For stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] These aliquots should be stored at -20°C for up to a year or at -80°C for up to two years.[8] It is not recommended to store diluted, aqueous working solutions for long periods; they should be prepared fresh for each experiment.[5]

Q5: I'm observing inconsistent or even opposite (biphasic) effects with 2-ME2 in my experiments. What could be the reason?

A: 2-ME2 is known to exhibit biphasic, or dose-dependent, effects.[7][9] Low concentrations (in the nanomolar range) have sometimes been reported to be stimulatory for cell growth, while higher concentrations (in the micromolar range) are consistently inhibitory and pro-apoptotic.[7][9] This phenomenon can be cell-line specific.[7] Therefore, it is essential to perform a thorough dose-response curve for your specific cell line to determine the optimal concentration range for achieving the desired inhibitory effect.

Q6: Can components in my cell culture medium, like serum or phenol (B47542) red, interfere with 2-ME2 activity?

A: While 2-ME2's primary anticancer mechanisms, such as microtubule disruption and HIF-1α inhibition, are considered independent of estrogen receptors (ERs),[10][11] it is a metabolite of estradiol.[4][12] Phenol red, a common pH indicator in media, is a known weak estrogen agonist. For experiments involving ER-positive cells or studying hormonal pathways, using phenol red-free medium is a good practice to eliminate potential confounding variables.[2] Furthermore, components in fetal bovine serum (FBS) could potentially bind to 2-ME2, affecting its bioavailability, although this is not extensively documented as a major issue.

Troubleshooting Guide: Instability and Inconsistent Results

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding 2-ME2 to medium. 1. Final concentration exceeds aqueous solubility. 2. "Solvent Shock": Rapid dilution of the organic stock into the aqueous medium.3. Cold Medium: Lower temperature reduces solubility.1. Lower the final working concentration. Perform a dose-response experiment to find the soluble, effective range.2. Add the stock solution drop-wise into the pre-warmed medium while gently vortexing or swirling. Prepare an intermediate dilution in medium if necessary.3. Always use medium that has been pre-warmed to 37°C.
Inconsistent or non-reproducible results between experiments. 1. Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles.[8]2. Pipetting Inaccuracy: High viscosity of DMSO stock can lead to errors.3. Biphasic Effect: Experimenting at a concentration on the cusp of the biphasic response.[7][9]1. Prepare fresh stock solution. Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C.2. Use a positive displacement pipette or the reverse pipetting technique for accurate handling of viscous DMSO.3. Re-evaluate your dose-response curve. Choose a concentration that reliably produces the desired inhibitory effect.
No observable effect of 2-ME2 on cells. 1. Inactive Compound: The compound may have degraded due to age or improper storage.2. Concentration Too Low: The dose used is below the effective concentration for your specific cell line.3. Cell Line Resistance: The cell line may be insensitive to 2-ME2's mechanisms of action.1. Purchase new 2-ME2 or prepare a fresh stock solution from powder. Verify the expiration date.2. Increase the working concentration. Consult the literature for effective concentrations in similar models (see Table 3).3. Confirm the sensitivity of your cell line. As a positive control, test a cell line known to be sensitive (e.g., MCF-7, MDA-MB-435).[5][6] Verify downstream markers of 2-ME2 activity (e.g., G2/M arrest, apoptosis).

Data Presentation

Table 1: Solubility Profile of this compound

SolventReported SolubilityReference(s)
DMSO≥15.25 mg/mL, up to 60 mg/mL[1][4][5][6]
Ethanol≥24.25 mg/mL (with sonication)[1][5]
DMF30 mg/mL[4]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[4]
WaterInsoluble[1][5]

Table 2: Recommended Storage Conditions

FormTemperatureDurationSpecial InstructionsReference(s)
Solid Powder Room TemperaturePer manufacturer's expirationKeep in a dry, dark place.[1]
Stock Solution -20°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[5][8]
Stock Solution -80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles.[8]
Working Solution 2-8°C or 37°CUse immediatelyNot recommended for long-term storage. Prepare fresh for each experiment.[5]

Table 3: Examples of Effective 2-ME2 Concentrations in Cancer Cell Lines

Cell LineCancer TypeEffectEffective Concentration (IC₅₀)Reference(s)
MDA-MB-435Breast CarcinomaProliferation Inhibition1.38 µM[5]
SK-OV-3Ovarian CarcinomaProliferation Inhibition1.79 µM[5]
MCF7Breast CancerMitotic Arrest1.2 µM[6]
A549Lung CancerGrowth Rate Decrease10 µM[6]
MDA-MB-468Triple-Negative Breast CancerProliferation Inhibition~2-5 µM (at 48h)[13]
OE33Esophageal AdenocarcinomaProliferation Inhibition~5-6 µM[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 302.4 g/mol )

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance and appropriate weighing tools

  • Vortex mixer

Methodology:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh approximately 3.02 mg of 2-ME2 powder into the tube.

  • Using a calibrated micropipette, add 1.0 mL of high-quality DMSO to the tube.

  • Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution.[5]

  • Once fully dissolved, prepare single-use aliquots (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.

  • Clearly label the aliquots with the compound name, concentration (10 mM), solvent (DMSO), and date.

  • Store the aliquots at -20°C or -80°C, protected from light.[8]

Protocol 2: Preparation of a 5 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM 2-ME2 stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Methodology:

  • Determine the final volume of the working solution needed for your experiment (e.g., 10 mL).

  • Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Calculate the volume of stock solution required. For a 1:2000 dilution (10 mM to 5 µM):

    • Volume of Stock = (Final Concentration × Final Volume) / Stock Concentration

    • Volume of Stock = (5 µM × 10 mL) / 10,000 µM = 0.005 mL or 5 µL

  • Place the 10 mL of pre-warmed medium in a sterile 15 mL conical tube.

  • While gently swirling or vortexing the medium, add the 5 µL of 10 mM stock solution drop-wise. This gradual addition helps prevent precipitation.

  • Cap the tube and invert gently 2-3 times to ensure homogeneity.

  • Use the freshly prepared working solution immediately to treat your cells. The final DMSO concentration in this example is 0.05%.

Visual Diagrams

TroubleshootingWorkflow start Precipitate observed in cell culture medium? no_precipitate Proceed with experiment. Monitor for other issues (e.g., inconsistent results). start->no_precipitate No check_conc Is the final 2-ME2 concentration >10µM? start->check_conc Yes sol_high_conc Solution: Lower final concentration. Perform dose-response curve to find soluble effective range. check_conc->sol_high_conc Yes check_temp Was the medium pre-warmed to 37°C? check_conc->check_temp No sol_warm_medium Solution: Always use pre-warmed medium. check_temp->sol_warm_medium No check_mixing How was the stock solution added? check_temp->check_mixing Yes sol_mixing_fast Solution: Add stock drop-wise to medium while gently swirling or vortexing. check_mixing->sol_mixing_fast Added all at once sol_mixing_ok Consider intermediate dilution step. If problem persists, issue may be media component interaction. check_mixing->sol_mixing_ok Drop-wise

Caption: Troubleshooting workflow for 2-ME2 precipitation in media.

SignalingPathway cluster_metabolism Metabolic Pathway cluster_effects Downstream Cellular Effects E2 17β-Estradiol OHE2 2-Hydroxyestradiol E2->OHE2 CYP450 ME2 2-Methoxyestradiol (B1684026) (2-ME2) OHE2->ME2 COMT microtubule Microtubule Destabilization ME2->microtubule hif HIF-1α Inhibition ME2->hif ros ROS Generation ME2->ros g2m G2/M Cell Cycle Arrest microtubule->g2m G2/M Arrest angiogenesis ↓ Angiogenesis hif->angiogenesis Blocks Angiogenesis apoptosis Apoptosis Induction ros->apoptosis g2m->apoptosis

Caption: Metabolism and key signaling pathways of this compound.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of 2-Methoxyestradiol (2ME2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Methoxyestradiol (2ME2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo efficacy of this promising anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What are the main limitations of 2ME2 in a therapeutic setting?

A1: The primary challenges with 2ME2 are its poor oral bioavailability and rapid metabolism.[1][2] This is due to its low aqueous solubility and extensive first-pass metabolism in the liver and intestines, primarily through glucuronidation.[2] These factors lead to low and variable plasma concentrations, requiring high doses to achieve a therapeutic effect.

Q2: What are the primary strategies to overcome the limitations of 2ME2?

A2: The main strategies focus on improving its bioavailability and protecting it from rapid metabolism. These include:

  • Nanoparticle-based formulations: Encapsulating 2ME2 into nanoparticles like liposomes, micelles, and polymeric nanoparticles can enhance its solubility, dissolution rate, and systemic circulation time.[1][3]

  • Combination therapies: Using 2ME2 in conjunction with other chemotherapeutic agents can lead to synergistic or additive anti-cancer effects, potentially allowing for lower, less toxic doses of each compound.

  • Development of 2ME2 analogues: Synthesizing structural derivatives of 2ME2 can improve its pharmacokinetic profile and efficacy.

Q3: How does 2ME2 exert its anti-cancer effects?

A3: 2ME2 has a multi-faceted mechanism of action that includes:

  • Disruption of microtubules: It binds to tubulin, inhibiting microtubule polymerization, which leads to mitotic arrest and apoptosis.

  • Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): By downregulating HIF-1α, 2ME2 suppresses the transcription of genes involved in angiogenesis, such as VEGF.

  • Induction of apoptosis: It can trigger both the intrinsic and extrinsic apoptotic pathways.[2]

Troubleshooting Guides

Nanoparticle Formulation
Issue Potential Cause(s) Troubleshooting/Optimization Strategies
Inconsistent Particle Size or High Polydispersity Index (PDI) 1. Inefficient mixing or homogenization.2. Inappropriate solvent/anti-solvent ratio.3. Suboptimal polymer/lipid or surfactant concentration.1. Optimize stirring speed, sonication time, and power.2. Systematically vary the solvent to anti-solvent addition rate and ratio.3. Screen different concentrations of formulation components.
Low Drug Entrapment Efficiency 1. Poor solubility of 2ME2 in the chosen organic solvent.2. Premature drug precipitation during nanoparticle formation.3. Inadequate interaction between 2ME2 and the nanoparticle core material.1. Test a range of pharmaceutically acceptable organic solvents.2. Optimize the temperature and mixing speed during the nanoprecipitation process.3. For polymeric nanoparticles, consider using polymers with higher hydrophobicity or specific functional groups that can interact with 2ME2.
"Burst" Drug Release 1. High amount of 2ME2 adsorbed on the nanoparticle surface.2. High porosity of the nanoparticle matrix.1. Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug.2. For polymeric nanoparticles, use a polymer with a higher glass transition temperature or increase the polymer concentration to create a denser matrix.
Combination Therapy
Issue Potential Cause(s) Troubleshooting/Optimization Strategies
Unexpectedly High In Vivo Toxicity 1. Overlapping toxicities of 2ME2 and the combination agent.2. Altered metabolism of one or both drugs when co-administered.1. Conduct a thorough literature review of the toxicity profiles of both agents.2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of the combination.3. Stagger the administration of the two drugs.
Lack of Synergistic Effect 1. Antagonistic interaction between the two drugs.2. Inappropriate dosing schedule or ratio.1. In vitro, use the Chou-Talalay method to determine the combination index (CI) to assess for synergy, additivity, or antagonism.2. Test various dose ratios and schedules (sequential vs. concurrent administration) to find the optimal combination.

Data Presentation

Table 1: In Vitro Efficacy of 2ME2 and its Formulations in Various Cancer Cell Lines

Cell LineCancer TypeFormulationIC50 (µM)Reference
PC-3Prostate CancerFree 2ME254.41[1]
PC-3Prostate CancerPolymeric Micelles18.75[1]
MCF-7Breast CancerFree 2ME2~1.5
MDA-MB-231Breast CancerFree 2ME2~2.0
HeLaCervical CancerFree 2ME2~0.5

Table 2: Pharmacokinetic Parameters of Different 2ME2 Formulations in Rodents

FormulationAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
2ME2 (unformulated)Rat10 mg/kg, oralNot Detected--Very Low[4]
2-MeOE2bisMATE (analogue)Rat10 mg/kg, oral~1000~4~2000085[4]
NanoCrystal® DispersionHuman1000 mg, oral3.3-17.70.5-429.8-132.3-[1]

Table 3: Physicochemical Characteristics of 2ME2 Nanoparticle Formulations

Formulation TypePolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Reference
Polymeric MicellesPEG-PLGA65.36 ± 2.20.273 ± 0.0365.23 ± 3.5[1]
pH-Sensitive LiposomesLipoid E-80, CHEMS, Cholesterol116 ± 90.161 ± 0.02598.6 ± 0.5
Polymeric NanoparticlesPEG-PLGA~100< 0.2> 80
MicellesPhospholipon 90G, TPGS152 ± 5.20.23488.67 ± 3.21[3]

Experimental Protocols

Preparation of 2ME2-Loaded Polymeric Micelles

This protocol is adapted from a method for preparing 2ME2-loaded micelles using a solvent displacement technique.

Materials:

  • 2-Methoxyestradiol (2ME2)

  • Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)

  • Acetone

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve a specific amount of PEG-PLGA and 2ME2 in acetone. A typical starting point is a 10:1 polymer to drug weight ratio.

  • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

  • Add the organic solution dropwise into a larger volume of PBS (e.g., 1:10 volume ratio) under constant stirring.

  • Continue stirring for at least 4 hours at room temperature to allow for the evaporation of the organic solvent and the self-assembly of the micelles.

  • To remove any un-encapsulated 2ME2, dialyze the micelle suspension against fresh PBS using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 12-14 kDa) for 24 hours, with several changes of the dialysis buffer.

  • Store the purified 2ME2-loaded micelle suspension at 4°C.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxicity of 2ME2 formulations against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • 2ME2 formulation and corresponding empty nanoparticles (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 2ME2 formulation and the placebo nanoparticles in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

2ME2_Signaling_Pathway Tubulin Tubulin Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption inhibits polymerization Mitotic_Arrest Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest HIF1a_Degradation HIF1a_Degradation Microtubule_Disruption->HIF1a_Degradation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis VEGF_Transcription_Down VEGF Transcription ↓ HIF1a_Degradation->VEGF_Transcription_Down Anti_Angiogenesis Anti_Angiogenesis VEGF_Transcription_Down->Anti_Angiogenesis

Caption: Simplified signaling pathway of 2-Methoxyestradiol (2ME2).

Experimental_Workflow Physicochem_Char Physicochemical Characterization (Size, PDI, EE%) In_Vitro_Screening In Vitro Screening (Cytotoxicity, Release) Physicochem_Char->In_Vitro_Screening In_Vivo_Studies In Vivo Studies (Efficacy, PK, Toxicity) In_Vitro_Screening->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis

Caption: General experimental workflow for enhancing 2ME2 efficacy.

Troubleshooting_Logic Cause_Formulation Cause: Formulation Issue (e.g., Low Bioavailability) Solution_Formulation Solution: Optimize Formulation (e.g., Change Nanocarrier) Cause_Formulation->Solution_Formulation Cause_Biology Cause: Biological Factor (e.g., Drug Resistance) Solution_Biology Solution: Modify Strategy (e.g., Combination Therapy) Cause_Biology->Solution_Biology Problem Problem Problem->Cause_Biology

Caption: Logical relationship for troubleshooting 2ME2 experiments.

References

Technical Support Center: Methoxyestradiol (2-ME2) Cancer Cell Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Methoxyestradiol (2-ME2) resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound (2-ME2) in cancer cells?

A1: this compound (2-ME2) is an endogenous metabolite of 17β-estradiol that exhibits anti-cancer properties through several mechanisms, largely independent of estrogen receptors (ER) α and β.[1][2][3] Key mechanisms include:

  • Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on β-tubulin, which disrupts microtubule polymerization and dynamics.[4][5] This leads to faulty spindle formation during mitosis.[6]

  • Cell Cycle Arrest: By interfering with microtubule function, 2-ME2 typically induces cell cycle arrest at the G2/M phase.[4][7] Some studies have also reported S-phase arrest in certain cancer cell types.[7][8]

  • Induction of Apoptosis: 2-ME2 triggers programmed cell death through both the intrinsic and extrinsic pathways.[1][9] This involves the activation of initiator caspases-8 and -9, and the executioner caspase-3, as well as the release of mitochondrial cytochrome-c and Smac.[1][9]

  • Inhibition of Angiogenesis: 2-ME2 has anti-angiogenic properties, partly by downregulating Hypoxia-Inducible Factor-1 alpha (HIF-1α) and subsequently reducing Vascular Endothelial Growth Factor (VEGF) secretion.[3][9]

  • Modulation of Signaling Pathways: 2-ME2 can influence various signaling pathways, including the JNK, p53, and AKT/mTOR pathways, to exert its anti-proliferative effects.[7][10]

Q2: My cancer cell line is showing resistance to 2-ME2. What are the potential underlying mechanisms?

A2: Resistance to 2-ME2 can arise from several factors:

  • Alterations in β-Tubulin: Since β-tubulin is a primary target of 2-ME2, mutations in the β-tubulin gene or changes in the expression of different β-tubulin isotypes can confer resistance.[4][5]

  • Tumor Microenvironment: The bone marrow microenvironment can contribute to drug resistance. For instance, cytokines like Interleukin-6 (IL-6) secreted by bone marrow stromal cells (BMSCs) can promote chemoresistance.[11] However, 2-ME2 has been shown to counteract this by inhibiting IL-6 secretion.[11]

  • Drug Efflux Pumps: While not definitively the primary mechanism for 2-ME2 resistance, overexpression of multidrug resistance (MDR) proteins like P-glycoprotein (MDR1) is a common mechanism of chemoresistance. One study noted that while 2-ME2 could increase P-glycoprotein function, it still sensitized doxorubicin-resistant cells to treatment.[12]

  • Dysregulation of Apoptotic Pathways: Alterations in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins can lead to resistance to 2-ME2-induced apoptosis.[3][12]

Q3: Can 2-ME2 be used to overcome resistance to other chemotherapeutic agents?

A3: Yes, several studies have demonstrated that 2-ME2 can overcome existing drug resistance and chemosensitize cancer cells to conventional therapies.[9][11] For example, 2-ME2 has shown efficacy in multiple myeloma cells resistant to melphalan, doxorubicin, and dexamethasone.[9][11] It has also been shown to sensitize tamoxifen-resistant breast cancer cells, partly by downregulating HIF-1α.[3]

Q4: What are some established experimental models for studying 2-ME2 resistance?

A4: Researchers have developed and utilized several cell line models to investigate 2-ME2 resistance:

  • Stepwise Drug Selection: Resistant cell lines can be generated by culturing sensitive parental cell lines with gradually increasing concentrations of 2-ME2 over a prolonged period. An example is the 2ME2R cell line derived from MDA-MB-435 cells.[5]

  • Models of Endocrine Therapy Resistance: Long-term estrogen-deprived (LTED) cells, derived from ER-positive breast cancer cell lines like MCF-7, serve as a model for acquired resistance to endocrine therapies and have been used to study the effects of 2-ME2.[4]

  • Existing Chemoresistant Cell Lines: Commercially available or previously established cell lines with resistance to other drugs (e.g., doxorubicin-resistant MCF-7/Dox cells) can be used to study the potential of 2-ME2 to overcome multidrug resistance.[12]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for 2-ME2 in cell viability assays.
Potential Cause Troubleshooting Step
2-ME2 Degradation 2-ME2 can be unstable in solution. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and store them protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure accurate cell counting and uniform seeding density across all wells. Allow cells to adhere and resume proliferation (typically overnight) before adding 2-ME2.
Serum Concentration Components in fetal bovine serum (FBS) can interact with compounds and affect their activity. Standardize the FBS concentration in your culture medium for all experiments. For some studies, a lower serum concentration (e.g., 2-5%) is used during drug treatment.[11]
Assay Incubation Time The cytotoxic effects of 2-ME2 are time-dependent. Optimize and standardize the incubation time (e.g., 48, 72, or 96 hours) for your specific cell line and experimental goals.[2][11]
Estrogen in Phenol (B47542) Red Phenol red in culture media has weak estrogenic activity. For studies involving hormone-sensitive cancers or to avoid confounding effects, use phenol red-free medium and charcoal-stripped serum to eliminate exogenous estrogens.[7]
Issue 2: No significant increase in apoptosis observed after 2-ME2 treatment.
Potential Cause Troubleshooting Step
Suboptimal 2-ME2 Concentration The concentration of 2-ME2 may be too low to induce apoptosis. Perform a dose-response experiment to determine the optimal concentration. IC50 values for proliferation inhibition may not be the same as those required for apoptosis induction.
Incorrect Timing of Assay Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than what was tested. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for detecting apoptosis.
Cell Line Resistance The cell line may have intrinsic or acquired resistance to apoptosis. Verify the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) by Western blotting.[12]
Assay Sensitivity The chosen apoptosis assay may not be sensitive enough. Consider using multiple methods to confirm apoptosis, such as Annexin V/Propidium Iodide staining by flow cytometry, TUNEL assay, or measuring caspase-3/7 activity.[7][12]
Issue 3: Difficulty in generating a 2-ME2-resistant cell line.
Potential Cause Troubleshooting Step
Initial Drug Concentration is Too High Starting with a high concentration of 2-ME2 can cause massive cell death, preventing the selection of resistant clones. Begin with a low concentration (e.g., near the IC20) and gradually increase it in small increments as the cells adapt.
Insufficient Time for Adaptation The development of stable resistance is a slow process that can take several months.[5] Be patient and allow sufficient time for the cell population to recover and proliferate at each incremental drug concentration.
Cell Line Instability Some cell lines may not be genetically stable enough to develop a resistant phenotype. If progress stalls, consider attempting the selection with a different parental cell line.
Reversion of Resistance Resistance may not be a stable trait. Periodically culture a subset of the resistant cells in drug-free medium and then re-challenge them with 2-ME2 to confirm the stability of the resistant phenotype.[5]

Quantitative Data Summary

Table 1: IC50 Values of this compound (2-ME2) in Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)Reference
MCF-7 Breast Cancer (ER+)6.7948[4]
LTED Breast Cancer (Endocrine Resistant)0.9348[4]
MDA-MB-468 Triple-Negative Breast Cancer~548[7][8]
RPMI 8226 Multiple Myeloma1-372[11]
Dox-40 (Doxorubicin-Resistant) Multiple Myeloma1-372[11]
MM.1R (Dexamethasone-Resistant) Multiple Myeloma1-372[11]
P435 (Parental) Melanoma0.3848[5]
2ME2R (2-ME2 Resistant) Melanoma15.2348[5]

Key Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT/BrdU)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of 2-ME2 in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 2-ME2 or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[11]

  • Assay Procedure:

    • For MTS/MTT Assay: Add the reagent (e.g., 20 µL of CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.[1][4] Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

    • For BrdU Assay: Add BrdU labeling solution and incubate for 2-6 hours.[11] Remove the labeling medium, fix the cells, add the anti-BrdU antibody, and then the substrate solution. Measure absorbance at 460 nm.[11]

  • Data Analysis: Blank-correct the absorbance values. Express cell viability as a percentage of the vehicle-treated control. Calculate IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response) in appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of 2-ME2 or vehicle control for the determined time point (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive. Quantify the percentage of cells in each quadrant.

Visualizations

Methoxyestradiol_Signaling_Pathway ME2 This compound (2-ME2) Tubulin β-Tubulin ME2->Tubulin ROS ROS Generation ME2->ROS HIF1a HIF-1α Inhibition ME2->HIF1a Intrinsic Intrinsic Pathway ME2->Intrinsic  (Other signals) Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest JNK JNK Activation ROS->JNK Angiogenesis Angiogenesis Inhibition HIF1a->Angiogenesis Extrinsic Extrinsic Pathway JNK->Extrinsic Apoptosis Apoptosis G2M_Arrest->Apoptosis Casp8 Caspase-8 Activation Extrinsic->Casp8 Mitochondria Mitochondria Intrinsic->Mitochondria Casp3 Caspase-3 Activation Casp8->Casp3 CytoC Cytochrome c / Smac Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Casp3->Apoptosis

Caption: Key signaling pathways activated by this compound (2-ME2).

Experimental_Workflow_Resistance Start Start: Sensitive Parental Cell Line Culture Culture with increasing concentrations of 2-ME2 (Stepwise Selection) Start->Culture Resistant_Line Generate Stable 2-ME2 Resistant Cell Line Culture->Resistant_Line Months Confirm Confirm Resistance (IC50 Shift via MTT/MTS Assay) Resistant_Line->Confirm Mechanism Investigate Resistance Mechanisms Confirm->Mechanism Sequencing β-Tubulin Sequencing Mechanism->Sequencing Western Western Blot (Tubulin Isotypes, Bcl-2, etc.) Mechanism->Western Flow Flow Cytometry (Cell Cycle, Apoptosis) Mechanism->Flow

Caption: Workflow for developing and characterizing a 2-ME2 resistant cell line.

Troubleshooting_Logic Problem Problem: No significant apoptosis after 2-ME2 treatment Check_Conc Is 2-ME2 concentration optimized? Problem->Check_Conc Dose_Response Action: Perform dose-response experiment Check_Conc->Dose_Response No Check_Time Is the time point for analysis optimal? Check_Conc->Check_Time Yes Dose_Response->Check_Time Time_Course Action: Perform time-course experiment (e.g., 24-72h) Check_Time->Time_Course No Check_Resistance Could the cell line be resistant? Check_Time->Check_Resistance Yes Time_Course->Check_Resistance Check_Proteins Action: Analyze apoptotic proteins (Western Blot) Check_Resistance->Check_Proteins Yes Check_Assay Is the assay sensitive enough? Check_Resistance->Check_Assay No Solution Resolution Check_Proteins->Solution Use_Multiple Action: Use multiple apoptosis assays (e.g., Annexin V + Caspase Activity) Check_Assay->Use_Multiple No Check_Assay->Solution Yes Use_Multiple->Solution

Caption: Troubleshooting logic for apoptosis assay issues.

References

Technical Support Center: Methoxyestradiol Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methoxyestradiol (2-ME2).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for 2-Methoxyestradiol (B1684026) synthesis?

A1: The most prevalent starting material for the synthesis of 2-Methoxyestradiol is 17β-estradiol, due to its structural similarity and commercial availability.

Q2: Which synthetic routes offer the highest yields for 2-Methoxyestradiol?

A2: Several synthetic routes have been developed. A four-step synthesis involving a copper-mediated methoxylation has been reported to achieve an overall yield of 61%.[1] Another efficient four-step route utilizing a ruthenium-catalyzed ortho-C(sp²)-H bond hydroxylation provides an overall yield of 51%.[2][3]

Q3: What are the primary challenges encountered during 2-Methoxyestradiol synthesis?

A3: The main challenges include achieving regioselectivity to favor the 2-methoxy isomer over the 4-methoxy isomer, ensuring complete reaction to maximize yield, and effectively purifying the final product to remove starting materials, reagents, and potential side-products. Due to its low aqueous solubility, precipitation during work-up or in biological assays can also be a concern.

Q4: How can I monitor the progress of my synthesis reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. Visualization can be achieved using UV light (254 nm) for aromatic compounds or by staining with reagents like phosphomolybdic acid, which is effective for alcohols, phenols, and other functional groups present in the reactants and products.[4][5]

Q5: What are the recommended methods for purifying the final 2-Methoxyestradiol product?

A5: Column chromatography is a standard method for the purification of 2-Methoxyestradiol.[6][7] For achieving high purity (>98%), liquid-solid chromatography using a silica (B1680970) gel stationary phase with a solvent system of a non-polar solvent (like chloroform) and a polar solvent (like methanol) is effective. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also excellent for both purification and purity analysis, allowing for the separation of 2-ME2 from its isomers.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction.Monitor the reaction closely using TLC until the starting material is fully consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Suboptimal reagent or catalyst activity.Ensure the use of high-quality, dry reagents and solvents. If using a catalyst, verify its activity and consider using a fresh batch.
Degradation of product during work-up.Use mild work-up conditions. Avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases.
Presence of Multiple Spots on TLC (Impurity) Formation of the 4-methoxyestradiol (B23171) isomer.Optimize the regioselectivity of the reaction. For the ruthenium-catalyzed hydroxylation, the directing group helps to selectively install the hydroxyl group at the 2-position.[2][3] Careful purification by column chromatography or HPLC is necessary to separate the isomers.
Unreacted starting material or intermediates.Ensure the reaction goes to completion by monitoring with TLC. Purify the crude product using column chromatography with an appropriate solvent gradient to separate the product from less polar starting materials.
Formation of other side-products.Review the reaction mechanism for potential side reactions and adjust conditions (e.g., temperature, stoichiometry) to minimize them. Characterize the impurities by techniques like mass spectrometry to understand their origin.
Difficulty in Product Purification Co-elution of product and impurities during column chromatography.Optimize the solvent system for column chromatography. A shallower gradient or the use of a different solvent system may improve separation. Consider using a different stationary phase if silica gel is not effective.
Product precipitation during purification.Use a solvent system in which the product is more soluble. If precipitation occurs during work-up, try to use a larger volume of solvent or perform the extraction at a slightly elevated temperature.
Product Appears Pure by TLC but Fails Purity Analysis by HPLC/NMR Co-eluting impurities not resolved by TLC.TLC provides a preliminary assessment of purity. For a more accurate determination, use higher resolution techniques like HPLC or NMR.
Presence of solvent residue.Ensure the purified product is thoroughly dried under high vacuum to remove any residual solvents from the purification process.

Quantitative Data Summary

Table 1: Comparison of 2-Methoxyestradiol Synthesis Methods

Synthetic Method Key Step Number of Steps Overall Yield Reference
Ruthenium-Catalyzed Hydroxylationortho-C(sp²)-H bond hydroxylation451%[2][3]
Copper-Mediated MethoxylationCopper-mediated introduction of methoxyl group461%[1]

Table 2: Analytical Parameters for 2-Methoxyestradiol Purity Assessment

Analytical Method Column Mobile Phase Detection Application Reference
LC-MS/MSZorbax Eclipse C18 (2.1 x 50 mm, 5 µm)Gradient of methanol (B129727) and waterMS/MS (APCI)Quantitative determination in human plasma[8]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Synthesis of 2-Methoxyestradiol from 17β-Estradiol (Overall Yield: 51%)

This four-step synthesis involves protection of the 3-hydroxyl group, ruthenium-catalyzed hydroxylation at the C2 position, methylation of the newly introduced hydroxyl group, and deprotection.[2][3]

Step 1: Synthesis of 3-dimethylcarbamoyloxyestradiol

  • To a solution of 17β-estradiol in a suitable solvent, add a base (e.g., pyridine (B92270) or triethylamine).

  • Add dimethylcarbamoyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography.

Step 2: Ruthenium-Catalyzed C-H Hydroxylation

  • Dissolve the 3-dimethylcarbamoyloxyestradiol in a mixture of trifluoroacetate (B77799) and trifluoroacetic anhydride (B1165640) (1:1).

  • Add the ruthenium catalyst, [RuCl₂(p-cymene)]₂, and the oxidant, PhI(OAc)₂.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform an extractive work-up.

  • Purify the resulting 2-hydroxy intermediate by column chromatography to yield the product at this stage (reported yield of 65%).

Step 3: Methylation of the 2-Hydroxyl Group

  • Dissolve the 2-hydroxy intermediate in a suitable solvent (e.g., acetone (B3395972) or DMF).

  • Add a base (e.g., K₂CO₃) and a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide).

  • Stir the reaction at an appropriate temperature until the starting material is consumed (monitor by TLC).

  • Perform a work-up to remove excess reagents and purify the methylated product by column chromatography.

Step 4: Removal of the Dimethylcarbamate Protecting Group

  • Dissolve the methylated intermediate in a suitable solvent.

  • Add a strong base (e.g., NaOH or KOH) to hydrolyze the carbamate (B1207046) group.

  • Stir the reaction until deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture and extract the product.

  • Purify the final product, 2-Methoxyestradiol, by column chromatography or recrystallization.

Protocol 2: Copper-Mediated Synthesis of 2-Methoxyestradiol from 17β-Estradiol (Overall Yield: 61%)

This four-step synthesis involves bromination, protection of the hydroxyl groups, copper-mediated methoxylation, and deprotection.[1]

Step 1: Bromination of 17β-Estradiol

  • Dissolve 17β-estradiol in a suitable solvent.

  • Add a brominating agent (e.g., N-bromosuccinimide) and stir at room temperature.

  • Monitor the reaction by TLC to ensure the formation of the brominated estradiol (B170435).

  • Perform an aqueous work-up and purify the product.

Step 2: Protection of Hydroxyl Groups

  • Protect the hydroxyl groups of the brominated estradiol to prevent unwanted side reactions in the subsequent step. This can be achieved using standard protecting group chemistry (e.g., formation of silyl (B83357) ethers or acetates).

Step 3: Copper-Mediated Methoxylation

  • To a solution of the protected brominated estradiol, add a copper catalyst (e.g., a copper(I) or copper(II) salt) and a suitable ligand if necessary.

  • Add a methoxide (B1231860) source (e.g., sodium methoxide) and a co-catalyst such as ethyl acetate.

  • Heat the reaction mixture and monitor for the disappearance of the starting material.

  • After completion, perform a work-up to remove the copper catalyst and other reagents.

Step 4: Deprotection

  • Remove the protecting groups from the hydroxyl functions using appropriate conditions (e.g., fluoride (B91410) source for silyl ethers, or base/acid for esters).

  • Purify the final product, 2-Methoxyestradiol, by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Methoxyestradiol_Synthesis_Workflow Estradiol 17β-Estradiol Protection Protection of 3-OH group Estradiol->Protection Hydroxylation C2-Hydroxylation (Ru-catalyzed) Protection->Hydroxylation Methylation Methylation of 2-OH group Hydroxylation->Methylation Deprotection Deprotection of 3-OH group Methylation->Deprotection TwoME 2-Methoxyestradiol Deprotection->TwoME Purification Purification (Column Chromatography) TwoME->Purification

Caption: Ruthenium-catalyzed synthesis workflow for 2-Methoxyestradiol.

HIF1a_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (in gene promoters) HIF1_complex->HRE Angiogenesis Angiogenesis (e.g., VEGF expression) HRE->Angiogenesis TwoME 2-Methoxyestradiol TwoME->HIF1a_stabilization Inhibition

Caption: Inhibition of the HIF-1α signaling pathway by 2-Methoxyestradiol.

Tubulin_Polymerization_Pathway ab_Tubulin αβ-Tubulin Dimers Protofilament Protofilament Formation ab_Tubulin->Protofilament Microtubule Microtubule Assembly Protofilament->Microtubule Polymerization TwoME 2-Methoxyestradiol TwoME->Protofilament Inhibition Colchicine_site Colchicine Binding Site TwoME->Colchicine_site Colchicine_site->ab_Tubulin Binds to

References

Technical Support Center: Process Improvement for Methoxyestradiol (2-ME2) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methoxyestradiol (2-ME2) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the formulation of this promising but poorly soluble compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating 2-Methoxyestradiol (2-ME2)?

A1: The primary challenges in formulating 2-ME2 stem from its low aqueous solubility and extensive first-pass metabolism. These factors lead to poor oral bioavailability, requiring innovative formulation strategies to enhance its therapeutic efficacy.

Q2: What are the most common formulation strategies to improve 2-ME2 delivery?

A2: Several advanced formulation approaches have been developed to address the challenges of 2-ME2 delivery. These include:

  • Nanocrystal technology: This involves reducing the particle size of 2-ME2 to the nanometer range, which increases the surface area for dissolution and improves bioavailability.

  • Polymeric implants: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be formulated into implants for sustained, localized delivery of 2-ME2.

  • Solid dispersions: Dispersing 2-ME2 in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Micellar nanocarriers: Amphiphilic polymers can self-assemble into micelles that encapsulate the hydrophobic 2-ME2, improving its solubility and stability in aqueous environments.

Q3: How does 2-Methoxyestradiol exert its anti-cancer effects?

A3: 2-ME2 is known to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells. Its mechanisms of action are multifaceted and include the disruption of microtubule dynamics, inhibition of angiogenesis, and modulation of various signaling pathways.

Troubleshooting Guides

Formulation of 2-ME2 Loaded Polymeric Micelles
Issue Possible Cause(s) Troubleshooting Steps
Low Entrapment Efficiency - Incompatible drug-polymer ratio. - Poor solubility of 2-ME2 in the organic solvent used. - Rapid solvent evaporation leading to drug precipitation. - Drug leakage during the formulation process.- Optimize the drug-to-polymer ratio; a lower ratio often improves stability. - Screen for an organic solvent that provides good solubility for both 2-ME2 and the polymer. - Control the rate of solvent evaporation to allow for efficient micelle self-assembly. - For dialysis methods, ensure the molecular weight cut-off of the membrane is appropriate to retain the micelles.
Large Particle Size or Polydispersity - Aggregation of micelles due to instability. - Inappropriate polymer concentration. - Suboptimal stirring speed or sonication parameters.- Increase the concentration of the hydrophilic block in the copolymer to enhance stability. - Adjust the polymer concentration; higher concentrations can sometimes lead to larger aggregates. - Optimize the energy input during formulation (e.g., stirring speed, sonication time, and power).
Poor In Vitro Stability - Micelle dissociation upon dilution below the critical micelle concentration (CMC). - Interaction with components of the release medium.- Select polymers with a low CMC to ensure stability upon dilution. - Consider cross-linking the micelle core or shell to improve structural integrity. - Evaluate the stability in different physiological buffers.
Formulation of 2-ME2 Loaded PLGA Implants/Microparticles
Issue Possible Cause(s) Troubleshooting Steps
Initial Burst Release - Surface-associated drug. - High porosity of the implant/microparticle. - Rapid initial polymer degradation.- Wash the formulated particles with a solvent in which the drug is soluble but the polymer is not, to remove surface drug. - Optimize the polymer molecular weight and lactide-to-glycolide ratio to control the initial degradation rate. - Adjust the solvent evaporation rate during fabrication to create a denser polymer matrix.
Incomplete Drug Release - Strong drug-polymer interactions preventing drug diffusion. - Formation of an acidic microenvironment within the polymer that degrades the drug. - Insufficient polymer degradation to release the entrapped drug.- Select a polymer with appropriate end-groups (e.g., ester-capped vs. acid-capped) to modulate drug-polymer interactions. - Incorporate basic excipients to buffer the acidic microenvironment. - Use a PLGA with a faster degradation profile or blend with a more hydrophilic polymer.
Low Encapsulation Efficiency - Poor solubility of 2-ME2 in the polymer solution. - Drug partitioning into the external aqueous phase during emulsification. - Use of an inappropriate solvent system.- Increase the viscosity of the dispersed phase to reduce drug diffusion to the external phase. - Optimize the homogenization speed and time to achieve a stable emulsion quickly. - Select a solvent system where the drug has high solubility and the polymer can form a stable emulsion.

Data Presentation

Table 1: Physicochemical Characteristics of 2-ME2 Nanoparticle Formulations.[1]
Drug Loading (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
5113.4 ± 1.60.13 ± 0.01-22.3 ± 0.995.7 ± 1.2
10115.2 ± 2.10.14 ± 0.02-23.1 ± 1.198.2 ± 0.8
15117.8 ± 1.90.15 ± 0.01-24.5 ± 1.399.1 ± 0.5
Table 2: In Vitro Release of 2-ME2 from PLGA Implants with Different Formulations.[2][3]
FormulationCumulative Release at Day 1 (%)Cumulative Release at Day 28 (%)
3% 2-ME in PLGA-lauryl ester~2~21
10% 2-ME in PLGA-lauryl ester~4~27
30% 2-ME in PLGA-lauryl ester~11~34
5% HP-β-CD in PLGA-lauryl esterNot specified~57
5% Pluronic F127 in PLGA-lauryl esterNot specified~42
2-ME/PEG 8000 solid dispersion in PLGA-lauryl ester~21~73
10% 2-ME in 24 kDa PLGA-COOH~6~51
10% 2-ME in 13 kDa PLGA-COOH~8~63
3-5% MgCO₃ in 24 kDa PLGA-COOHMinimal initial burst~80

Experimental Protocols

Protocol 1: Preparation of 2-ME2 Loaded Polymeric Micelles by Thin-Film Hydration

Materials:

  • 2-Methoxyestradiol (2-ME2)

  • Amphiphilic block copolymer (e.g., PEG-b-PLA)

  • Organic solvent (e.g., acetonitrile)

  • Deionized water

Procedure:

  • Weigh the desired amounts of 2-ME2 and the block copolymer.

  • Dissolve both the drug and the polymer in the organic solvent in a round-bottom flask.

  • Form a thin film by evaporating the organic solvent under reduced pressure using a rotary evaporator.

  • Hydrate the thin film with deionized water at a temperature above the glass transition temperature of the polymer's hydrophobic block.

  • Gently agitate the flask to facilitate the formation of micelles.

  • The resulting micellar solution can be further processed, for example, by filtration to remove any non-incorporated drug.

Protocol 2: Preparation of 2-ME2 Loaded PLGA Nanoparticles by Emulsification-Solvent Diffusion

Materials:

  • 2-Methoxyestradiol (2-ME2)

  • PLGA

  • Water-miscible organic solvent (e.g., acetone)

  • Water-immiscible organic solvent (e.g., dichloromethane)

  • Aqueous solution of a stabilizer (e.g., polyvinyl alcohol - PVA)

Procedure:

  • Dissolve PLGA and 2-ME2 in a mixture of the water-miscible and water-immiscible organic solvents. This forms the organic phase.

  • Add the organic phase to the aqueous PVA solution under high-speed homogenization to form an oil-in-water emulsion.

  • Add a large volume of water to the emulsion under constant stirring. This will cause the water-miscible solvent to diffuse into the aqueous phase, leading to the precipitation of PLGA as nanoparticles.

  • Continue stirring to allow the water-immiscible solvent to evaporate.

  • Collect the nanoparticles by centrifugation, wash them to remove excess stabilizer and non-encapsulated drug, and then lyophilize for storage.

Protocol 3: Determination of Entrapment Efficiency of 2-ME2 in Micelles

Procedure:

  • Prepare the 2-ME2 loaded micelles as described in Protocol 1.

  • Separate the non-entrapped 2-ME2 from the micellar formulation. This can be done by methods such as ultracentrifugation or dialysis.

  • Quantify the amount of free 2-ME2 in the supernatant or the dialysis medium using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

  • Calculate the Entrapment Efficiency (EE) using the following formula:

    EE (%) = [(Total amount of 2-ME2 added - Amount of free 2-ME2) / Total amount of 2-ME2 added] x 100

Mandatory Visualization

Signaling Pathways

Caption: 2-Methoxyestradiol induced apoptosis signaling pathways.

Methoxyestradiol_G2M_Arrest 2-ME2 2-Methoxyestradiol Microtubule Microtubule Disruption 2-ME2->Microtubule Spindle_Assembly Spindle Assembly Checkpoint Activation Microtubule->Spindle_Assembly Cdc20 Cdc20 Spindle_Assembly->Cdc20 APC_C Anaphase-Promoting Complex (APC/C) Cdc20->APC_C CyclinB Cyclin B Degradation APC_C->CyclinB G2M_Arrest G2/M Arrest APC_C->G2M_Arrest inhibition of progression Cdk1_CyclinB Cdk1-Cyclin B Complex CyclinB->Cdk1_CyclinB Mitosis Mitotic Exit Cdk1_CyclinB->Mitosis

Caption: 2-Methoxyestradiol induced G2/M cell cycle arrest.

Experimental Workflow

Troubleshooting_Workflow cluster_formulation Formulation Development cluster_troubleshooting Troubleshooting Start Define Formulation Goals (e.g., solubility, release profile) Select_Method Select Formulation Method (e.g., Micelles, PLGA Implant) Start->Select_Method Initial_Formulation Prepare Initial Formulation Select_Method->Initial_Formulation Characterization Physicochemical Characterization (Size, EE, Drug Load) Initial_Formulation->Characterization Problem Problem Identified? (e.g., Low EE, Burst Release) Characterization->Problem Identify_Cause Identify Potential Causes (Refer to Troubleshooting Guides) Problem->Identify_Cause Yes Proceed Proceed to In Vitro/ In Vivo Studies Problem->Proceed No Modify_Parameters Modify Formulation Parameters (e.g., Drug:Polymer Ratio, Solvent) Identify_Cause->Modify_Parameters Re-evaluate Re-characterize Formulation Modify_Parameters->Re-evaluate Re-evaluate->Problem

Caption: A logical workflow for troubleshooting 2-ME2 formulation.

dealing with high interpatient variability in Methoxyestradiol pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methoxyestradiol (2-ME2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the high interpatient variability observed in 2-ME2 pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: We are observing significant interpatient variability in plasma concentrations of this compound in our study. What are the known causes for this?

High interpatient variability in this compound pharmacokinetics is a well-documented phenomenon[1][2]. The primary contributing factors include:

  • Low and Variable Oral Bioavailability: The oral bioavailability of 2-ME2 is estimated to be very low, around 1-2%[3]. This is thought to be due to a combination of poor dissolution of the drug formulation and extensive first-pass metabolism in the gut and liver[1][3].

  • Extensive Metabolism: 2-ME2 undergoes rapid and extensive metabolism, primarily to 2-methoxyestrone (B195170) (2ME1)[2][4]. This conversion is a significant factor contributing to the low systemic exposure of the parent compound. Furthermore, extensive glucuronidation of 2-ME2 has been reported, which facilitates its elimination[3].

  • Genetic Polymorphisms: While not yet fully elucidated for 2-ME2 specifically, genetic variations in the enzymes responsible for its metabolism are likely a major contributor to variability. Key enzymes in the metabolic pathway of 2-ME2 include Cytochrome P450 (CYP) enzymes for hydroxylation of the parent estradiol (B170435) molecule and Catechol-O-methyltransferase (COMT) for the final methylation step to form 2-ME2[5][6]. Genetic polymorphisms in these enzymes can lead to significant differences in metabolic rates between individuals[7][8].

  • Lack of Dose Proportionality: Clinical studies have shown that increasing the oral dose of 2-ME2 does not lead to a proportional increase in plasma concentrations (Cmax and AUC)[1][2]. This suggests that absorption and/or first-pass metabolism may be saturable processes.

Q2: In some of our study subjects, the plasma concentrations of this compound are undetectable, even at what we consider to be high doses. Is this a common finding?

Yes, this is a reported observation in clinical trials. In some Phase I studies, a portion of patients had undetectable plasma concentrations of 2-ME2, even at doses as high as 800 mg[1]. This highlights the extreme end of the spectrum of interpatient variability and is likely due to a combination of the factors mentioned in Q1, particularly very poor absorption and/or extremely rapid first-pass metabolism in these individuals.

Q3: We are struggling with inconsistent results in our preclinical animal studies. What steps can we take to minimize variability?

While some level of variability is inherent, the following strategies, adapted from general pharmacokinetic best practices, can help improve the consistency of your results[7]:

  • Standardize Experimental Conditions:

    • Animal Strain, Age, and Sex: Use a homogenous population of animals.

    • Diet: Implement a standardized diet for a period before and during the study, as diet can influence gut microbiome and metabolic enzyme activity.

    • Housing Conditions: Maintain consistent light-dark cycles, temperature, and humidity.

  • Strict Dosing Procedures:

    • Formulation: Ensure the drug formulation is consistent and properly prepared. For oral dosing, consider the vehicle used and its potential impact on absorption.

    • Administration Technique: Standardize the method and timing of drug administration.

  • Standardized Sample Handling:

    • Blood Collection: Use a consistent method and timing for blood sampling.

    • Sample Processing and Storage: Adhere to a strict protocol for plasma separation and storage to prevent degradation of 2-ME2.

  • Baseline Measurements: If possible, measure baseline levels of any relevant biomarkers to account for individual differences before drug administration.

Troubleshooting Guides

Issue: High Variability in Pharmacokinetic Parameters (Cmax, Tmax, AUC)

Potential Cause Troubleshooting Steps
Inconsistent Oral Absorption - Verify the consistency of the drug formulation and vehicle. - Consider alternative routes of administration in preclinical models (e.g., intravenous) to bypass first-pass metabolism and establish a baseline for systemic clearance[3][9]. - For oral studies, ensure consistent timing of administration relative to feeding.
Variable First-Pass Metabolism - In preclinical studies, consider the use of liver microsomes or hepatocytes from different donors to assess inter-individual differences in metabolism in vitro. - Genotype study subjects for known polymorphisms in relevant metabolic enzymes (e.g., COMT, CYP1A1, CYP1B1) if ethically and logistically feasible[5][6].
Analytical Method Issues - Validate the bioanalytical method for sensitivity, specificity, accuracy, and precision. - Ensure consistent sample handling and storage to prevent analyte degradation.

Issue: Undetectable or Very Low Plasma Concentrations

Potential Cause Troubleshooting Steps
Poor Bioavailability - A new formulation of 2-ME2 with improved bioavailability may be needed[1][10]. - In preclinical research, explore the use of formulation strategies such as nanoparticles or prodrugs to enhance absorption and reduce first-pass metabolism[3]. - Consider co-administration with inhibitors of relevant metabolic enzymes (use with caution and after thorough investigation).
Rapid Elimination - Characterize the metabolic profile of 2-ME2 in your system to identify major metabolites. - Measure the concentration of major metabolites, such as 2-methoxyestrone (2ME1), in addition to the parent drug to get a more complete picture of drug disposition[2][4].
Insufficient Analytical Sensitivity - Optimize the LC-MS/MS method for maximum sensitivity. - Ensure proper sample preparation to minimize matrix effects.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial

Dose LevelNumber of Patients with Quantifiable ConcentrationsMedian Peak Plasma Concentration (Cmax) (ng/mL)Range of Cmax (ng/mL)Time to Peak Concentration (Tmax) (hours)
400 mg1 / 33.9-0.5
800 mg1 / 38.3-4
1600 mg5 / 65.73.0 - 18.60.5 - 4

Data synthesized from a Phase I clinical trial of oral 2-methoxyestradiol (B1684026) in patients with solid tumors[1].

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Half-life (t1/2α)0.36 min
Half-life (t1/2β)19 min
Clearance (CL)0.36 ml/min
Volume of Distribution (Vd)52.9 ml

Pharmacokinetic analysis in mice intravenously injected with [11C]2-methoxyestradiol[9].

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Patient Plasma

This protocol outlines the general steps for determining the pharmacokinetic profile of 2-ME2 in clinical studies.

  • Patient Enrollment and Dosing:

    • Enroll patients according to a strict set of inclusion and exclusion criteria to create a more homogenous study population[7].

    • Administer a single oral dose of 2-ME2[1][10].

  • Blood Sampling:

    • Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) after dosing[1][10].

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for 2-ME2 concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[1][10].

  • Pharmacokinetic Parameter Calculation:

    • Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL/F), and volume of distribution (Vd/F)[1].

Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes

This protocol can be used to investigate the metabolism of 2-ME2 and assess inter-individual variability.

  • Preparation of Incubation Mixture:

    • Prepare an incubation mixture containing human liver microsomes, NADPH-regenerating system, and a buffer (e.g., phosphate (B84403) buffer).

  • Incubation:

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding 2-ME2.

    • Incubate for a specified period (e.g., 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the depletion of 2-ME2 and the formation of metabolites (e.g., 2-methoxyestrone).

Mandatory Visualization

Methoxyestradiol_Metabolism Estradiol Estradiol Two_Hydroxyestradiol 2-Hydroxyestradiol Estradiol->Two_Hydroxyestradiol CYP450 enzymes (e.g., CYP1A1, CYP1B1) This compound 2-Methoxyestradiol (2-ME2) Two_Hydroxyestradiol->this compound COMT Metabolites Glucuronidated and Sulfated Metabolites This compound->Metabolites UGTs, SULTs Two_Methoxyestrone 2-Methoxyestrone (2ME1) This compound->Two_Methoxyestrone

Caption: Metabolic pathway of Estradiol to 2-Methoxyestradiol and its subsequent metabolism.

PK_Workflow cluster_study_design Study Design cluster_sampling_processing Sample Collection & Processing cluster_analysis Analysis & Interpretation Patient_Selection Patient Selection & Stratification Dosing Drug Administration Patient_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling & Parameter Calculation LC_MS_Analysis->PK_Modeling

Caption: General experimental workflow for a clinical pharmacokinetic study.

Signaling_Pathways cluster_effects Cellular Effects cluster_signaling Signaling Cascades ME2 2-Methoxyestradiol Microtubule_Depolymerization Microtubule Depolymerization ME2->Microtubule_Depolymerization HIF1a_Inhibition HIF-1α Inhibition ME2->HIF1a_Inhibition ROS_Production ROS Production ME2->ROS_Production JNK_p38_ERK JNK/p38/ERK Activation ME2->JNK_p38_ERK p21_p27 p21/p27 Upregulation ME2->p21_p27 G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Depolymerization->G2M_Arrest Apoptosis Apoptosis HIF1a_Inhibition->Apoptosis ROS_Production->Apoptosis JNK_p38_ERK->Apoptosis JNK_p38_ERK->G2M_Arrest p21_p27->G2M_Arrest

Caption: Simplified signaling pathways affected by 2-Methoxyestradiol.

References

Technical Support Center: Optimizing Storage and Handling of Methoxyestradiol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methoxyestradiol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and troubleshooting of this compound stock solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvents for preparing this compound (specifically 2-Methoxyestradiol) stock solutions are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1] Both solvents can effectively dissolve this compound at high concentrations. The choice of solvent may depend on the specific requirements and sensitivities of your cell line and experimental design.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[1] It is also advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] When stored as a solid, this compound is stable for at least four years at -20°C.[2]

Q3: My this compound solution appears cloudy or has visible precipitate after dilution in cell culture media. What is the cause and how can I prevent this?

A3: Precipitation of this compound upon dilution into aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[1] This "crashing out" can be caused by several factors, including the final concentration of this compound, the temperature of the medium, and the rapid change in solvent environment. To prevent this, it is recommended to pre-warm the cell culture medium to 37°C and add the this compound stock solution dropwise while gently vortexing.[3][4] Performing serial dilutions in the pre-warmed medium can also help.[3]

Q4: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?

A4: To prevent solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[5]

Troubleshooting Guides

Issue 1: Precipitation Upon Preparation of Working Solution
  • Observation: Immediate formation of a precipitate when the this compound stock solution is added to the cell culture medium.

  • Potential Causes:

    • The final concentration of this compound exceeds its solubility limit in the aqueous medium.[1]

    • "Solvent shock" from rapid dilution of the organic stock solution into the aqueous medium.

    • The cell culture medium is at a low temperature, reducing the solubility of the compound.[3]

  • Solutions:

    • Decrease Final Concentration: Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your experiments.

    • Stepwise Dilution: First, create an intermediate dilution of the stock solution in a small volume of pre-warmed cell culture medium. Then, add this intermediate dilution to the final volume of the medium.

    • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.[3]

    • Slow Addition and Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.[4]

Issue 2: Inconsistent or No Biological Effect Observed
  • Observation: The expected biological effect of this compound is not observed or varies between experiments.

  • Potential Causes:

    • Degradation of the Compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

    • Precipitation in Culture: The compound may have precipitated out of the solution, leading to a lower effective concentration.

    • Sub-optimal Concentration: The concentration of this compound used may be too low to elicit a biological response.

  • Solutions:

    • Prepare Fresh Stock Solutions: If there is any doubt about the integrity of the stock solution, prepare a fresh one from powder.

    • Visually Inspect for Precipitation: Before adding the working solution to your cells, carefully inspect the medium for any signs of precipitation.

    • Perform a Dose-Response Experiment: Determine the optimal effective concentration for your specific cell line and assay.

Data Presentation

Table 1: Solubility of 2-Methoxyestradiol in Various Solvents

SolventSolubilityReference
DMSO20 mg/mL[2], 45 mg/mL[3], >15.3 mg/mL[4], 10 mg/mL[6], 250 mg/mL (with sonication)[7][2][3][4][6][7]
Ethanol1 mg/mL[2], 10 mg/mL[6], ≥24.25 mg/mL (with ultrasonic)[4][2][4][6]
DMF30 mg/mL[2][2]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[2][2]
WaterInsoluble[6][6]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Crystalline Solid-20°C≥ 4 years[2]
In Solvent (e.g., DMSO)-80°C1 year[3]
In Solvent (e.g., DMSO)-20°CSeveral months[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM 2-Methoxyestradiol Stock Solution in DMSO

Materials:

  • 2-Methoxyestradiol powder (Molecular Weight: 302.41 g/mol )

  • Anhydrous, sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipette and tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, you will need 3.024 mg of 2-Methoxyestradiol per 1 mL of DMSO.

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of 2-Methoxyestradiol powder into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the powder.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.[4]

  • Aliquot and store: Dispense the stock solution into single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of a Working Solution of 2-Methoxyestradiol in Cell Culture Medium

Materials:

  • 10 mM 2-Methoxyestradiol stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM 2-Methoxyestradiol stock solution at room temperature.

  • Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.

  • Prepare the working solution:

    • For a final concentration of 10 µM, you will need to perform a 1:1000 dilution.

    • In a sterile conical tube, add the appropriate volume of pre-warmed medium.

    • While gently vortexing the medium, add the calculated volume of the 10 mM stock solution dropwise. For example, add 10 µL of the 10 mM stock to 9.99 mL of medium for a final volume of 10 mL.

  • Mix thoroughly: Gently vortex the final working solution to ensure homogeneity.

  • Immediate use: Use the freshly prepared working solution immediately for your experiments.

Visualizations

Methoxyestradiol_HIF1a_Pathway cluster_cell Cell 2ME2 2-Methoxyestradiol HIF1a_stabilization HIF-1α Stabilization (Post-transcriptional) 2ME2->HIF1a_stabilization Inhibits HIF1a_dimerization HIF-1α/ARNT Dimerization HIF1a_stabilization->HIF1a_dimerization HRE_binding Binding to Hypoxia Response Elements (HREs) HIF1a_dimerization->HRE_binding VEGF_transcription VEGF Gene Transcription HRE_binding->VEGF_transcription Angiogenesis Angiogenesis VEGF_transcription->Angiogenesis Promotes

Caption: 2-Methoxyestradiol inhibits the HIF-1α signaling pathway.

Methoxyestradiol_Tubulin_Pathway 2ME2 2-Methoxyestradiol Colchicine_Site Colchicine Binding Site on β-Tubulin 2ME2->Colchicine_Site Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Colchicine_Site->Polymerization Inhibits Microtubule_Dynamics Suppression of Microtubule Dynamics Polymerization->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: 2-Methoxyestradiol disrupts microtubule polymerization.

Troubleshooting_Workflow Start Precipitation Observed CheckStock Is stock solution clear and fully dissolved? Start->CheckStock ReprepareStock Re-prepare stock. Ensure complete dissolution. CheckStock->ReprepareStock No CheckDilution How was the working solution prepared? CheckStock->CheckDilution Yes ReprepareStock->CheckStock OptimizeDilution Use pre-warmed media. Add stock dropwise with mixing. Consider serial dilution. CheckDilution->OptimizeDilution Not Optimized CheckConcentration Is the final concentration too high? CheckDilution->CheckConcentration Optimized OptimizeDilution->CheckDilution LowerConcentration Perform dose-response to find optimal concentration. CheckConcentration->LowerConcentration Yes StillPrecipitating Precipitation still occurs? CheckConcentration->StillPrecipitating No LowerConcentration->CheckConcentration AlternativeSolvent Consider alternative solvents or solubilizing agents. StillPrecipitating->AlternativeSolvent Yes Resolved Issue Resolved StillPrecipitating->Resolved No AlternativeSolvent->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

how to mitigate Methoxyestradiol off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

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This resource provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Methoxyestradiol (2-ME2) in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary on-target effects of 2-ME2?

A1: 2-ME2 is an endogenous metabolite of estradiol (B170435) with anti-proliferative and anti-angiogenic properties.[1][2][3] Its primary mechanisms of action are the disruption of microtubule polymerization by binding to tubulin and the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein levels, which is a key transcription factor in angiogenesis.[1][2][4]

Q2: I'm observing cellular effects at concentrations lower than what's typically reported for microtubule disruption. What could be the cause?

A2: This could be due to an off-target effect or a more subtle on-target effect. 2-ME2 can suppress microtubule dynamics at concentrations lower than those required to cause significant depolymerization.[5] Additionally, 2-ME2 has known off-target activities, such as inhibition of carbonic anhydrase and steroid sulfatase, which could manifest at different concentrations depending on the cell type and experimental conditions. It is also a high-affinity agonist for the G protein-coupled estrogen receptor (GPER).[6]

Q3: How can I be sure that the phenotype I'm observing is due to 2-ME2's on-target activity and not an off-target effect?

A3: Differentiating on-target from off-target effects is crucial. A multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. Compare the effective concentration to the known IC50 values for on- and off-target activities (see Data Summary Table below).

  • Rescue Experiments: If you hypothesize the effect is due to tubulin disruption, attempt to rescue the phenotype by overexpressing a 2-ME2-resistant tubulin mutant.

  • Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that 2-ME2 is physically binding to tubulin in your cells at the effective concentrations.[7][8]

  • Chemical Analogs: If available, use a structurally related analog of 2-ME2 that is known to have a different on-target/off-target profile.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to knockdown the expression of the putative on-target (e.g., a specific tubulin isoform) or off-target (e.g., a specific carbonic anhydrase) and observe if the 2-ME2-induced phenotype is altered.

Q4: Are there any known off-targets of 2-ME2 that I should be particularly concerned about?

A4: Yes, two of the most well-characterized off-targets are:

  • Carbonic Anhydrases (CAs): 2-ME2 can inhibit various isoforms of carbonic anhydrase.[9][10] This can affect cellular pH, ion transport, and other physiological processes. If your experimental system is sensitive to pH changes, this off-target effect could be a significant confounding factor.

  • Steroid Sulfatase (STS): 2-ME2 can inhibit STS, an enzyme involved in the biosynthesis of estrogens.[11][12][13][14] This is particularly relevant in studies involving hormone-dependent cancers or steroid signaling.

Q5: My cells are showing resistance to 2-ME2 treatment. What could be the reason?

A5: Resistance to 2-ME2 can arise from several factors, including:

  • Drug Efflux: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of 2-ME2.

  • Metabolism: 2-ME2 has poor oral bioavailability due to extensive metabolism, primarily through glucuronidation.[4] Cell lines with high metabolic activity might inactivate 2-ME2 more rapidly.

  • Alterations in Target Proteins: Mutations in tubulin or changes in the expression of different tubulin isotypes can affect 2-ME2 binding.

  • Activation of Compensatory Signaling Pathways: Cells may adapt to 2-ME2 treatment by upregulating pro-survival pathways that counteract its pro-apoptotic effects.

Data Summary: On-Target vs. Off-Target Potency of 2-ME2

Target ClassSpecific TargetPotency (IC50/Ki)Notes
On-Target Tubulin Polymerization~1-5 µMCell-type dependent.[5]
HIF-1α InhibitionCorrelates with microtubule effectsMediated through microtubule disruption.[1][2]
Off-Target Carbonic Anhydrase IIVaries by isoformInhibition can lead to changes in cellular pH.[9]
Steroid SulfataseVariesCan impact local estrogen levels.[11][14]
G protein-coupled estrogen receptor (GPER)~10 nMHigh-affinity agonist.[6]

Note: The exact IC50 and Ki values can vary significantly depending on the assay conditions and cell type.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies to confirm the binding of 2-ME2 to its target protein (e.g., tubulin) within intact cells.[7][8][15]

Objective: To determine if 2-ME2 treatment stabilizes tubulin against thermal denaturation, indicating direct binding.

Materials:

  • Cells of interest

  • 2-ME2

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of 2-ME2 or DMSO (vehicle) for a specified time (e.g., 1-4 hours).

  • Heating: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample.

  • Western Blot Analysis: Load equal amounts of protein onto an SDS-PAGE gel. Perform Western blotting using an antibody specific for the target protein (e.g., α-tubulin or β-tubulin).

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a higher amount of soluble target protein in the 2-ME2-treated samples at elevated temperatures compared to the vehicle control, signifying thermal stabilization upon binding.

Visualizations

OnTarget_Pathways ME2 2-Methoxyestradiol (2-ME2) Tubulin β-Tubulin ME2->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer ME2->Microtubules Inhibits Polymerization & Suppresses Dynamics Tubulin->Microtubules HIF1a HIF-1α Microtubules->HIF1a Destabilization Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest Angiogenesis Angiogenesis Inhibition HIF1a->Angiogenesis Inhibition

Caption: On-target signaling pathways of 2-Methoxyestradiol (2-ME2).

OffTarget_Pathway ME2 2-Methoxyestradiol (2-ME2) CA Carbonic Anhydrase (CA) ME2->CA Inhibition Reaction H₂O + CO₂ ⇌ H₂CO₃ CA->Reaction pH Altered Cellular pH & Ion Balance Reaction->pH Dysregulation leads to

Caption: Off-target inhibition of Carbonic Anhydrase by 2-ME2.

Experimental_Workflow A Observe Phenotype with 2-ME2 Treatment B Perform Dose-Response Curve Analysis A->B C Compare EC50 to Known On/Off-Target IC50s B->C D Hypothesis: On-Target Effect C->D EC50 correlates with On-Target IC50 E Hypothesis: Off-Target Effect C->E EC50 correlates with Off-Target IC50 F Validate with Target Engagement Assay (CETSA) D->F G Perform Rescue Experiment (e.g., mutant tubulin) D->G H Validate with Genetic Knockdown of Off-Target E->H I Co-treat with a Specific Inhibitor of Off-Target E->I J Conclusion: Phenotype is On-Target F->J G->J K Conclusion: Phenotype is Off-Target H->K I->K

Caption: Workflow to differentiate on-target vs. off-target effects.

References

Technical Support Center: Enhancing the Stability of Methoxyestradiol Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyestradiol (2-ME2) prodrugs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process. Our goal is to equip you with the knowledge to improve the stability and performance of your 2-ME2 prodrug candidates.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-methoxyestradiol (B1684026) (2-ME2) prodrug showing low stability in my formulation?

A1: The stability of 2-ME2 prodrugs is influenced by several factors. The most common cause of instability is the hydrolysis of the promoiety, particularly for ester-based prodrugs. This hydrolysis can be catalyzed by acidic or basic conditions, as well as by enzymes present in biological matrices. Additionally, factors such as temperature, light exposure, and the presence of oxidizing agents can contribute to degradation. For lipophilic prodrugs, poor solubility in aqueous media can also lead to precipitation and apparent instability.

Q2: How can I improve the aqueous solubility of my lipophilic 2-ME2 prodrug?

A2: Improving the aqueous solubility of lipophilic 2-ME2 prodrugs is crucial for many experimental setups. Consider the following strategies:

  • Formulation with co-solvents: Employing co-solvents such as ethanol (B145695) or DMSO can enhance solubility. However, be mindful of their potential impact on cell-based assays.

  • Use of cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.

  • Liposomal formulations: Encapsulating the prodrug in liposomes can improve its solubility and stability in aqueous environments.[1]

  • Nanomicellar formulations: Similar to liposomes, nanomicelles can effectively solubilize poorly soluble compounds for in vitro and in vivo studies.

Q3: What are the primary degradation pathways for 2-ME2 prodrugs?

A3: The primary degradation pathway for most 2-ME2 prodrugs is the cleavage of the bond linking the prodrug moiety to the parent 2-ME2 molecule. For ester prodrugs, this occurs via hydrolysis. The rate of hydrolysis is highly dependent on the pH of the solution and the presence of esterases in biological systems. Other potential degradation pathways include oxidation of the steroid core, particularly under harsh conditions.

Q4: How does pH affect the stability of my 2-ME2 ester prodrug?

A4: The stability of ester prodrugs is significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acids and bases.[2] Therefore, 2-ME2 ester prodrugs are typically most stable at a neutral or slightly acidic pH and show increased degradation at highly acidic or alkaline pH.[3][4][5][6][7] It is crucial to determine the pH-stability profile of your specific prodrug to identify the optimal pH for your experiments and formulations.

Troubleshooting Guides

Issue 1: Premature Prodrug Cleavage in In Vitro Assays

Symptoms:

  • Lower than expected concentration of the intact prodrug over time.

  • Higher than expected concentration of the parent drug (2-ME2).

  • Inconsistent results in cell-based assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Enzymatic degradation by esterases in cell culture media containing serum. 1. Reduce Serum Concentration: If possible, lower the percentage of serum in your culture medium. 2. Heat-Inactivate Serum: Heat-inactivating the serum before use can denature some esterases. 3. Use Serum-Free Media: If your cell line permits, switch to a serum-free medium for the duration of the experiment. 4. Incorporate Esterase Inhibitors: While this can interfere with the intended prodrug activation within the cell, it can be used as a control to confirm enzymatic degradation in the medium.
Hydrolysis due to inappropriate pH of the culture medium. 1. Verify Medium pH: Ensure your cell culture medium is buffered to the correct physiological pH (typically 7.2-7.4). 2. Monitor pH during Experiment: Long incubation times can lead to pH shifts. Monitor and adjust the pH if necessary.
Instability in stock solution. 1. Solvent Selection: Ensure the solvent used for your stock solution (e.g., DMSO, ethanol) does not promote degradation. 2. Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Issue 2: Poor Bioavailability in Animal Studies

Symptoms:

  • Low plasma concentrations of the parent drug (2-ME2) after oral administration of the prodrug.

  • High variability in pharmacokinetic data between subjects.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor aqueous solubility limiting dissolution and absorption. 1. Formulation Strategy: Formulate the prodrug in a vehicle that enhances solubility, such as a lipid-based formulation or a solution containing cyclodextrins.[1] 2. Particle Size Reduction: Micronization or nanocrystal formulation of the prodrug can increase the surface area for dissolution.
Rapid pre-systemic metabolism (first-pass effect). 1. Prodrug Design: The prodrug moiety may be being cleaved too rapidly in the gut or liver. Consider designing prodrugs with different linkers that are more resistant to first-pass metabolism. 2. Route of Administration: If feasible for the therapeutic goal, consider alternative routes of administration that bypass the first-pass effect, such as intravenous or transdermal.
P-glycoprotein (P-gp) Efflux: 1. In Vitro Efflux Assays: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine if your prodrug is a substrate. 2. Co-administration with P-gp Inhibitors: In preclinical studies, co-administration with a P-gp inhibitor can confirm if efflux is limiting bioavailability.
Issue 3: Analytical Challenges with HPLC/LC-MS

Symptoms:

  • Peak tailing or fronting.

  • Peak splitting.

  • Poor resolution between the prodrug and parent drug peaks.

  • Baseline noise or drift.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peak Tailing/Fronting 1. Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes. 2. Column Contamination: Flush the column with a strong solvent or replace the guard column.[8] 3. Column Overload: Reduce the injection volume or sample concentration.[8]
Peak Splitting 1. Sample Solvent Incompatibility: Dissolve the sample in the initial mobile phase whenever possible. 2. Blocked Column Frit: Backflush the column or replace the frit.[9] 3. Column Void: A void at the head of the column can cause peak splitting; replace the column.[9]
Poor Resolution 1. Optimize Gradient: Adjust the gradient slope to better separate the peaks. 2. Change Mobile Phase Composition: Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity. 3. Select a Different Column: A column with a different stationary phase chemistry may provide better separation.

Quantitative Data on Prodrug Stability

The following tables summarize available pharmacokinetic data for 2-methoxyestradiol and a representative prodrug, highlighting the improvements in stability and bioavailability achieved through the prodrug approach.

Table 1: Pharmacokinetic Parameters of 2-Methoxyestradiol (2-ME2) in Different Species

SpeciesRoute of AdministrationHalf-life (t½)Reference
MiceIntravenous19 minutes[10]
RatsIntravenous~20.2 minutes[9][11]
HumansOral~1 to 2 days (apparent)

Note: The long apparent half-life in humans after oral administration is likely due to extensive plasma protein binding and potential enterohepatic recycling, despite very low bioavailability.

Table 2: Comparative Pharmacokinetics of a 2-ME2 Prodrug (2-ME2-PD1) vs. Parent 2-ME2 in Rats

CompoundRoute of AdministrationPlasma Half-life of 2-ME2Absolute Bioavailability of 2-ME2Reference
2-ME2Intravenous59 minutes-[8]
2-ME2OralNot Detected< 2 ng/mL[8]
2-ME2-PD1Intravenous262 minutes-[8]
2-ME2-PD1Oral411 to 807 minutes4-5%[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a 2-ME2 prodrug in plasma and measure the rate of conversion to the parent drug, 2-ME2.

Materials:

  • Test prodrug and 2-ME2 reference standard.

  • Plasma (human, rat, mouse, etc.), anticoagulated with heparin or EDTA.

  • Phosphate buffered saline (PBS), pH 7.4.

  • Acetonitrile (B52724) (ACN) containing an appropriate internal standard.

  • 96-well plates.

  • Incubator set to 37°C.

  • LC-MS/MS system.

Procedure:

  • Prepare a stock solution of the test prodrug (e.g., 10 mM in DMSO).

  • On a 96-well plate, add the test prodrug to pre-warmed plasma (37°C) to achieve a final concentration of 1-5 µM. The final DMSO concentration should be <0.5%.

  • Incubate the plate at 37°C.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the plate and centrifuge at high speed to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples for the remaining concentration of the prodrug and the formation of 2-ME2.

  • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining prodrug against time.

Protocol 2: Forced Degradation Study (Acid and Base Hydrolysis)

Objective: To evaluate the stability of a 2-ME2 prodrug under acidic and basic conditions to understand its degradation pathway and develop a stability-indicating analytical method.[10][12][13]

Materials:

  • Test prodrug.

  • Hydrochloric acid (HCl), e.g., 0.1 M.

  • Sodium hydroxide (B78521) (NaOH), e.g., 0.1 M.

  • Acetonitrile or other suitable organic solvent.

  • Water bath or incubator.

  • HPLC-UV/MS system.

Procedure:

  • Prepare a stock solution of the test prodrug in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: a. Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL. b. Incubate the solution at a controlled temperature (e.g., 60°C). c. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the aliquots with an equivalent amount of NaOH. e. Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis: a. Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL. b. Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C). c. Withdraw aliquots at various time points. d. Neutralize the aliquots with an equivalent amount of HCl. e. Dilute with mobile phase for HPLC analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method to quantify the remaining prodrug and the formation of degradation products.

  • Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[13]

Visualizations

Signaling Pathways and Experimental Workflows

Methoxyestradiol_Apoptosis_Pathway Prodrug 2-ME2 Prodrug (Extracellular) ME2 2-Methoxyestradiol (2-ME2) (Intracellular) Prodrug->ME2 Hydrolysis (Esterases) Tubulin β-Tubulin ME2->Tubulin Binds to Colchicine Site MT_Disruption Microtubule Disruption Tubulin->MT_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) MT_Disruption->Mitotic_Arrest JNK_Activation JNK Activation MT_Disruption->JNK_Activation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DR5_Upregulation Death Receptor 5 (DR5) Upregulation JNK_Activation->DR5_Upregulation ROS Reactive Oxygen Species (ROS) ROS->JNK_Activation Caspase8 Caspase-8 Activation DR5_Upregulation->Caspase8 Caspase9 Caspase-9 Activation Caspase8->Caspase9 Crosstalk Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Apoptotic signaling pathway of 2-Methoxyestradiol.

Prodrug_Stability_Workflow Start Start: 2-ME2 Prodrug Candidate Chemical_Stability Chemical Stability Assessment (Forced Degradation) Start->Chemical_Stability Enzymatic_Stability Enzymatic Stability Assessment (In Vitro) Start->Enzymatic_Stability Acid_Base Acid/Base Hydrolysis (pH Profile) Chemical_Stability->Acid_Base Oxidative Oxidative Stress (e.g., H2O2) Chemical_Stability->Oxidative Thermal_Photo Thermal & Photostability Chemical_Stability->Thermal_Photo Analysis Analysis by Stability-Indicating HPLC/LC-MS Method Acid_Base->Analysis Oxidative->Analysis Thermal_Photo->Analysis Plasma Plasma Stability (Human, Rat, Mouse) Enzymatic_Stability->Plasma Microsomes Liver Microsomes (Metabolic Stability) Enzymatic_Stability->Microsomes Plasma->Analysis Microsomes->Analysis Data Data Interpretation: - Half-life (t½) - Degradation Products - Kinetic Profile Analysis->Data Decision Decision: Proceed to In Vivo? Data->Decision

Caption: Experimental workflow for assessing prodrug stability.

Troubleshooting_Logic Problem Problem: Inconsistent Experimental Results Check_Purity Is Prodrug Purity and Identity Confirmed? Problem->Check_Purity Synthesize Action: Re-synthesize/ Re-purify Prodrug Check_Purity->Synthesize No Check_Stability Is Prodrug Stable in Stock Solution? Check_Purity->Check_Stability Yes Synthesize->Problem Change_Solvent Action: Change Solvent/ Storage Conditions Check_Stability->Change_Solvent No Check_Assay Is Prodrug Stable in Assay Medium? Check_Stability->Check_Assay Yes Change_Solvent->Problem Modify_Assay Action: Modify Assay Conditions (e.g., remove serum) Check_Assay->Modify_Assay No Check_Analysis Is Analytical Method Robust? Check_Assay->Check_Analysis Yes Modify_Assay->Problem Troubleshoot_HPLC Action: Troubleshoot HPLC (see guide) Check_Analysis->Troubleshoot_HPLC No Root_Cause Root Cause Identified Check_Analysis->Root_Cause Yes Troubleshoot_HPLC->Problem

Caption: Logical workflow for troubleshooting prodrug experiments.

References

troubleshooting inconsistent results in Methoxyestradiol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methoxyestradiol (2-ME2) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and inconsistencies encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent anti-proliferative effects of 2-Methoxyestradiol (B1684026) in my cell culture experiments?

Inconsistent results with 2-Methoxyestradiol can stem from several factors:

  • Cell Line Specificity: The anti-proliferative effects of 2-ME2 are highly cell-type dependent.[1][2] The sensitivity of a cell line to 2-ME2 is influenced by its specific molecular profile, including the expression of tubulin isoforms, components of apoptotic pathways, and metabolic enzymes.

  • Dose and Time Dependency: The effects of 2-ME2 are strongly dependent on the concentration and duration of exposure. Lower, near-physiological concentrations may have minimal or even different effects compared to higher pharmacological doses.[3] It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.

  • Solubility and Stability: 2-Methoxyestradiol has poor aqueous solubility, which can lead to precipitation in cell culture media, especially at higher concentrations.[4] This can result in an actual concentration that is lower and more variable than intended. Additionally, the stability of 2-ME2 in culture medium over time should be considered.

  • Estrogen Receptor (ER) Status: While 2-ME2's primary mechanisms are thought to be ER-independent, some studies have shown that it can exert estrogenic effects, particularly in ER-positive cell lines and in the absence of 17β-estradiol.[3][5] This can lead to unexpected proliferative effects at lower concentrations.

Q2: I'm seeing precipitation of 2-Methoxyestradiol when I add it to my cell culture medium. How can I prevent this?

Precipitation is a common issue due to 2-ME2's low water solubility.[4][6] Here are some troubleshooting steps:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[6][7]

  • Working Solution Preparation: When preparing your final working concentration in the cell culture medium, it is critical to add the stock solution to the medium with vigorous vortexing or mixing. This helps to ensure rapid and even dispersion, minimizing the chances of precipitation.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]

  • Pre-warmed Medium: Adding the 2-ME2 stock solution to pre-warmed culture medium can sometimes improve solubility.

  • Sonication: Briefly sonicating the final working solution can help to dissolve any small precipitates.[7]

Q3: My in vivo experiments with 2-Methoxyestradiol are not showing the expected anti-tumor efficacy. What could be the reason?

The discrepancy between in vitro and in vivo results is a significant challenge with 2-Methoxyestradiol, primarily due to its pharmacokinetic properties:

  • Low Oral Bioavailability: 2-ME2 has very low oral bioavailability (around 1-2%) due to extensive first-pass metabolism in the liver, primarily through glucuronidation.[4] This means that even with high oral doses, the systemic exposure to the active compound can be insufficient.

  • Rapid Metabolism: 2-ME2 has a short half-life in vivo.[5]

  • Formulation: The formulation of 2-ME2 can significantly impact its absorption. Nanocrystal dispersions have been shown to increase bioavailability compared to standard formulations, but it remains low.[4]

  • Animal Model: The choice of animal model, tumor type, and route of administration can all influence the observed efficacy.

To address these issues, researchers have explored alternative routes of administration (e.g., intraperitoneal) and the development of 2-ME2 prodrugs and analogs with improved pharmacokinetic profiles.[8]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
High variability between replicate wells in cell-based assays Inconsistent cell seeding, edge effects in the culture plate, inaccurate pipetting, or precipitation of 2-ME2.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media. Use calibrated pipettes and change tips between dilutions. Visually inspect for precipitation before and after adding to cells.
2-Methoxyestradiol shows no effect, even at high concentrations The cell line may be inherently resistant. The compound may have degraded. Insufficient incubation time.Confirm the sensitivity of your cell line by consulting the literature or testing a known sensitive cell line in parallel. Prepare fresh stock solutions of 2-ME2. Perform a time-course experiment to ensure the incubation period is sufficient to observe an effect.
Unexpected proliferative effects observed The cell line is ER-positive and the experiment is conducted in the absence of other estrogens. The concentration of 2-ME2 is too low.Test a range of concentrations. If using ER-positive cells, consider the hormonal environment of your culture system. The presence of other estrogens can modulate the response to 2-ME2.[3]
Inconsistent results in apoptosis assays The mechanism of apoptosis induction by 2-ME2 is cell-type specific (intrinsic vs. extrinsic pathways).[1] The timing of the assay is critical.Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage). Perform a time-course experiment to identify the optimal time point for detecting apoptosis.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of 2-Methoxyestradiol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-435Breast Carcinoma1.38[7]
SK-OV-3Ovarian Carcinoma1.79[7]
MCF-7Breast Cancer (ER+)6.79[9]
LTED (Long-Term Estrogen-Deprived)Breast Cancer0.93 (at 48h)[9]
MDA-MB-231Triple-Negative Breast Cancer~5 (at 48h)[10]
MDA-MB-468Triple-Negative Breast Cancer~2-5 (at 48h)[10]

Table 2: Pharmacokinetic Parameters of 2-Methoxyestradiol in Mice

ParameterValueReference
t1/2α (distribution half-life)0.36 min[11]
t1/2β (elimination half-life)19 min[11]
Clearance0.36 ml/min[11]
Volume of distribution52.9 ml[11]

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Hormone Deprivation (for hormone-sensitive cells): If applicable, replace the medium with phenol (B47542) red-free medium containing charcoal-stripped fetal bovine serum for 24-48 hours prior to treatment.[12]

  • Treatment: Prepare serial dilutions of 2-Methoxyestradiol in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of 2-ME2. Include a vehicle control (e.g., DMSO at the same final concentration as the highest 2-ME2 dose).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treatment with 2-Methoxyestradiol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., HIF-1α, cleaved caspase-3, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Methoxyestradiol_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_microtubule Microtubule Disruption cluster_hif1a HIF-1α Inhibition cluster_apoptosis Apoptosis Induction 2-ME2 2-ME2 Microtubule_Polymerization Microtubule Polymerization 2-ME2->Microtubule_Polymerization Inhibits HIF-1α HIF-1α Stabilization 2-ME2->HIF-1α Inhibits ROS_Generation ROS Generation 2-ME2->ROS_Generation Induces Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Leads to Impaired G2/M_Arrest G2/M Arrest Mitotic_Spindle_Formation->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis VEGF_Expression VEGF Expression HIF-1α->VEGF_Expression Angiogenesis Angiogenesis VEGF_Expression->Angiogenesis Mitochondria Mitochondria ROS_Generation->Mitochondria Impacts Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Key signaling pathways affected by 2-Methoxyestradiol.

Experimental_Workflow_Troubleshooting cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting Select_Cell_Line Select Appropriate Cell Line Dose_Response Plan Dose-Response & Time-Course Select_Solvent Choose Solvent (e.g., DMSO) Prepare_Stock Prepare Fresh Stock Solution Prepare_Working Prepare Working Solutions (Vortex) Prepare_Stock->Prepare_Working Treat_Cells Treat Cells Prepare_Working->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Assay Incubate->Assay Analyze_Data Analyze Data Assay->Analyze_Data Inconsistent_Results Inconsistent Results? Analyze_Data->Inconsistent_Results Troubleshoot Troubleshoot: - Solubility - Cell Line - Protocol Inconsistent_Results->Troubleshoot Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Troubleshoot->Select_Cell_Line Re-evaluate

Caption: Workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimization of Nanocarrier Formulation for 2-Methoxy-Estradiol (2-ME2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of nanocarrier formulations for 2-Methoxy-Estradiol (2-ME2).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and characterization of 2-ME2 nanocarriers.

Problem IDIssuePotential CausesSuggested Solutions
NC-01 Low Entrapment Efficiency (%EE) or Drug Loading (%DL) - Poor aqueous solubility of 2-ME2 leading to precipitation during formulation.- Incompatible drug-polymer/lipid interactions.- Suboptimal formulation process parameters (e.g., homogenization speed, sonication time, temperature).- Leakage of the drug from the nanocarrier during purification.- Solubility Enhancement: Use of co-solvents or preparation of a solid dispersion of 2-ME2 before encapsulation.- Component Screening: Evaluate different polymers or lipids to find a matrix with better affinity for 2-ME2.- Process Optimization: Systematically vary process parameters to identify optimal conditions. A Box-Behnken statistical design can be employed for optimization.[1][2]- Purification Method: Use a gentle purification method like dialysis or centrifugal filtration with an appropriate molecular weight cut-off to minimize drug leakage.
NC-02 Large Particle Size or High Polydispersity Index (PDI) - Aggregation of nanoparticles due to insufficient surface stabilization.- Inappropriate concentration of formulation components (polymer, surfactant, lipid).- Non-optimized process parameters (e.g., excessive sonication leading to over-processing and aggregation).- Stabilizer Optimization: Adjust the concentration and type of stabilizer (e.g., TPGS, PEG).- Component Ratio: Optimize the ratio of the core material to the stabilizer.- Process Control: Carefully control the energy input during homogenization or sonication.
NC-03 Instability of the Nanocarrier Formulation (e.g., Aggregation, Sedimentation) - Insufficient zeta potential leading to particle aggregation.- Changes in temperature or pH during storage.- Incompatibility with the storage medium.- Surface Charge Modification: Incorporate charged lipids or polymers to increase the absolute value of the zeta potential.- Storage Conditions: Store the formulation at a recommended temperature (e.g., 4°C) and in a buffer system that maintains a stable pH.- Lyophilization: Consider lyophilization with a suitable cryoprotectant for long-term storage.
NC-04 Burst Release of 2-ME2 - High concentration of 2-ME2 adsorbed on the nanocarrier surface.- High porosity or rapid degradation of the nanocarrier matrix.- Washing Step: Include a thorough washing step after formulation to remove surface-adsorbed drug.- Matrix Composition: Use a more hydrophobic or cross-linked polymer to slow down drug diffusion and matrix degradation.- Co-encapsulation: Co-encapsulate a release-modifying agent.
NC-05 Poor In Vitro Cellular Uptake or Cytotoxicity - Nanocarrier properties not suitable for cellular interaction (e.g., neutral surface charge, large size).- Low concentration of 2-ME2 released within the cells.- Surface Engineering: Functionalize the nanocarrier surface with targeting ligands (e.g., folate) to enhance receptor-mediated endocytosis.- Penetration Enhancers: Incorporate cell-penetrating peptides or other excipients that facilitate cellular uptake.- Sustained Release: Ensure the nanocarrier design allows for sustained intracellular drug release.

Frequently Asked Questions (FAQs)

1. Why is a nanocarrier formulation necessary for 2-Methoxy-Estradiol?

2-Methoxy-Estradiol (2-ME2) is a promising anti-cancer agent, but its clinical application is limited by poor aqueous solubility, a significant first-pass effect in the liver, and rapid elimination from the body.[3] Nanocarrier formulations are designed to overcome these challenges by:

  • Improving the solubility and bioavailability of 2-ME2.

  • Protecting 2-ME2 from premature degradation.

  • Enabling targeted delivery to tumor tissues.

  • Providing sustained release of the drug, thereby prolonging its therapeutic effect.

2. What types of nanocarriers are suitable for 2-ME2 delivery?

Several types of nanocarriers have been successfully used to formulate 2-ME2, including:

  • Micelles: Composed of phospholipids (B1166683) and D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS), these can encapsulate hydrophobic drugs like 2-ME2 in their core.[1][2]

  • Nanoparticles: Formulations using materials like alpha-lipoic acid or magnesium oxide coated with polyethylene glycol (PEG) have been developed.[4][5][6]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium.[7]

The choice of nanocarrier depends on the desired drug release profile, the targeted cancer type, and the intended route of administration.

3. What are the key parameters to optimize in a 2-ME2 nanocarrier formulation?

The primary goals of optimization are typically to achieve:

  • Small Particle Size: Generally, smaller particles can more easily penetrate tumor tissues.

  • Low Polydispersity Index (PDI): A low PDI indicates a narrow size distribution, which is crucial for reproducible in vivo performance.

  • High Entrapment Efficiency (%EE): This ensures a sufficient amount of the drug is encapsulated within the nanocarrier.

  • Controlled Drug Release: The formulation should release 2-ME2 in a sustained manner to maintain therapeutic concentrations.

4. How does 2-ME2 exert its anti-cancer effects?

2-ME2 has multiple anti-cancer mechanisms of action:

  • Microtubule Disruption: It binds to tubulin, which disrupts microtubule formation and leads to cell cycle arrest, particularly in the G2/M phase.[1][8]

  • Induction of Apoptosis: 2-ME2 can induce programmed cell death by inhibiting hypoxia-inducible factor 1 (HIF-1) and activating p53.[1][3] This is often associated with an increased expression of pro-apoptotic proteins like BAX and a decreased expression of anti-apoptotic proteins like BCL-2.[1][2]

  • Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by 2-ME2 can also be mediated by the generation of ROS, leading to a loss of mitochondrial membrane potential.[1][2]

Experimental Protocols

Preparation of 2-ME2 Loaded Micelles

This protocol is based on the thin-film hydration method.

Materials:

Procedure:

  • Accurately weigh 2-ME2, Phospholipon 90G, and TPGS.

  • Dissolve all components in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator at a controlled temperature to form a thin, dry lipid film on the flask wall.

  • Place the flask under a vacuum overnight to ensure complete removal of residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature.

  • Sonicate the resulting suspension using a probe sonicator to reduce the particle size and obtain a clear micellar solution.

  • To separate the unincorporated drug, centrifuge the micellar solution and collect the supernatant.

Determination of Particle Size and Polydispersity Index (PDI)

Apparatus:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute the nanocarrier formulation with an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement at a constant temperature (e.g., 25°C).

  • The instrument software will report the average particle size (Z-average) and the PDI.

Determination of Entrapment Efficiency (%EE)

Procedure:

  • Separate the unentrapped 2-ME2 from the nanocarrier formulation using a suitable method such as ultracentrifugation or centrifugal filter devices.

  • Quantify the amount of free 2-ME2 in the supernatant using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the %EE using the following formula:

    %EE = [(Total amount of 2-ME2 - Amount of free 2-ME2) / Total amount of 2-ME2] x 100

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_optimization Optimization a 2-ME2, Polymer/Lipid, Surfactant c Thin Film Hydration a->c b Organic Solvent b->c d Sonication c->d e Purification d->e f Particle Size & PDI (DLS) e->f g Entrapment Efficiency (HPLC) e->g h In Vitro Release Study e->h i Cellular Uptake & Cytotoxicity e->i j Optimized Formulation f->j g->j h->j i->j

Caption: Experimental workflow for the formulation, characterization, and optimization of 2-ME2 nanocarriers.

signaling_pathway cluster_cell Cancer Cell 2ME2_Nanocarrier 2-ME2 Nanocarrier 2ME2 2-Methoxy-Estradiol (2-ME2) 2ME2_Nanocarrier->2ME2 ROS ↑ Reactive Oxygen Species (ROS) 2ME2->ROS Tubulin Tubulin Polymerization 2ME2->Tubulin inhibits p53 ↑ p53 Activation 2ME2->p53 Mitochondria Mitochondrial Membrane Potential Loss ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest G2M_Arrest->Apoptosis Bax ↑ BAX p53->Bax Bcl2 ↓ BCL-2 p53->Bcl2 Bax->Apoptosis Bcl2->Apoptosis

Caption: Simplified signaling pathway of 2-Methoxy-Estradiol in cancer cells.

References

Validation & Comparative

Methoxyestradiol vs. Its Synthetic Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the anti-cancer properties of Methoxyestradiol (2-ME) and its next-generation analogs. This report details comparative efficacy, underlying mechanisms of action, and comprehensive experimental methodologies.

This compound (2-ME), a naturally occurring metabolite of estradiol, has garnered significant attention in oncology for its potent anti-proliferative and anti-angiogenic activities, with a favorable toxicity profile.[1][2] Unlike its parent molecule, 2-ME exhibits minimal estrogenic effects, making it a promising candidate for cancer therapy.[3] However, its clinical utility has been hampered by poor oral bioavailability and rapid metabolism.[4] This has spurred the development of a plethora of synthetic derivatives designed to overcome these limitations and enhance therapeutic efficacy. This guide provides a comparative analysis of 2-ME and its key synthetic derivatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Comparative Efficacy: In Vitro and In Vivo Studies

The anti-cancer efficacy of 2-ME and its synthetic derivatives has been evaluated across a range of cancer cell lines and in vivo models. Synthetic analogs have been engineered to exhibit superior potency in inhibiting cancer cell growth and tumor progression.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a compound. The following table summarizes the IC50 values for 2-ME and several of its notable synthetic derivatives against various human cancer cell lines. The data consistently demonstrates that synthetic modification can lead to a significant increase in cytotoxic activity. For instance, novel uridine (B1682114) and uracil-conjugated derivatives have shown potent anti-proliferative effects, with IC50 values in the low micromolar range against breast cancer cell lines.[5][6][7]

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound (2-ME) MDA-MB-435Breast Carcinoma1.38[8]
SK-OV-3Ovarian Carcinoma1.79[8]
MCF-7Breast Adenocarcinoma~5[9]
2-ME2-PD1 (Prodrug) OE33Esophageal Adenocarcinoma< 5[9]
Uridine Derivative 11 MCF-7Breast Adenocarcinoma3.89[5][6][7]
MDA-MB-231Breast Cancer5.21[5][6][7]
Uracil Derivative 12a MCF-7Breast Adenocarcinoma4.12[5][6][7]
MDA-MB-231Breast Cancer6.33[5][6][7]
2-Pyrazolyl-Estradiol Derivative 9a HeLaCervical CancerPotent (exact value not specified)[10]
2-Pyrazolyl-Estradiol Derivative 11a PC-3Prostate CancerPotent (exact value not specified)[10]
β-nitrostyrene derivative (CYT-Rx20) MCF-7Breast Cancer0.81 ± 0.04 µg/mL[11]
MDA-MB-231Breast Cancer1.82 ± 0.05 µg/mL[11]
ZR75-1Breast Cancer1.12 ± 0.06 µg/mL[11]
Oleanolic acid derivative (HIMOXOL) MDA-MB-231Breast Cancer7.33 ± 0.79[11]
In Vivo Tumor Growth Inhibition

Preclinical in vivo studies using xenograft models have corroborated the enhanced efficacy of synthetic derivatives. These analogs often demonstrate superior tumor growth inhibition at lower doses compared to the parent compound, 2-ME.

CompoundAnimal ModelTumor ModelDosageTumor Growth InhibitionReference
This compound (2-ME) RatOrthotopic Brain Tumor (9L-V6R cells)60 mg/kg/day4-fold reduction in HIF-1 activity[8]
RatOrthotopic Brain Tumor (9L-V6R cells)600 mg/kg/day23-fold reduction in HIF-1 activity[8]
MouseTumor-bearing mouse0.1 mgSignificant tumor regression[12]
2-ME2-PD1 (Prodrug) Nude MiceOE33 Xenograft75 mg/kg/day (oral)60 ± 5% reduction in tumor volume[9]
2-MeOE2bisMATE Nude MiceMCF-7 Xenograft5 mg/kg52% reduction in tumor volume[3]
Nude MiceMCF-7 Xenograft20 mg/kg38% regression in tumor volume[3]
17-Cym-2-MeOE2MATE Nude MiceMCF-7 Xenograft20 mg/kg92% reduction in tumor growth[3]

Mechanisms of Action: A Multi-faceted Approach

The anti-cancer effects of 2-ME and its derivatives are attributed to a combination of mechanisms, primarily targeting microtubule dynamics and angiogenesis.

Disruption of Microtubule Polymerization

A key mechanism of action for 2-ME and its analogs is the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin.[13][14][15] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[16] Synthetic derivatives have been specifically designed to enhance this interaction, resulting in more potent anti-mitotic activity.

Anti-Angiogenic Effects via HIF-1α Inhibition

2-ME and its derivatives are potent inhibitors of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][17] This is achieved, in part, through the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[17] By inhibiting HIF-1α, these compounds effectively starve tumors of their blood supply.

Induction of Apoptosis through Signaling Pathways

The cytotoxic effects of 2-ME and its derivatives are mediated by the activation of apoptotic signaling cascades. One of the key pathways involved is the c-Jun N-terminal kinase (JNK) signaling pathway, which is a member of the mitogen-activated protein kinase (MAPK) family.[18] Activation of the JNK pathway can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.[16] Furthermore, 2-ME has been shown to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, involving the activation of caspases.[19]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow prep Cell Line Preparation (e.g., MCF-7, MDA-MB-231) treat Treatment with 2-ME or Derivatives prep->treat invitro In Vitro Assays treat->invitro Cell Viability (MTT) Tubulin Polymerization invivo In Vivo Xenograft Model treat->invivo Tumor Growth Inhibition data Data Analysis invitro->data invivo->data

Experimental workflow for evaluating 2-ME and its derivatives.

G cluster_1 2-ME Induced Apoptotic Signaling ME This compound (2-ME) & Derivatives ROS Reactive Oxygen Species (ROS) ME->ROS Mito Mitochondrial Pathway ME->Mito JNK JNK Activation ROS->JNK Fas Upregulation of Death Receptor (Fas) JNK->Fas Casp8 Caspase-8 Activation Fas->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified JNK-mediated apoptotic pathway induced by 2-ME.

G cluster_2 Mechanism of HIF-1α Inhibition ME This compound (2-ME) & Derivatives Tubulin Tubulin Binding (Colchicine Site) ME->Tubulin MT Microtubule Disruption Tubulin->MT HIF_deg HIF-1α Degradation MT->HIF_deg HIF_protein HIF-1α Protein HIF_protein->HIF_deg HIF_trans Inhibition of HIF-1α Transcriptional Activity HIF_deg->HIF_trans VEGF Decreased VEGF Expression HIF_trans->VEGF

Inhibition of HIF-1α signaling by 2-ME and its derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of key protocols used in the assessment of 2-ME and its derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][20][21][22]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of 2-ME or its synthetic derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[23]

  • Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer on ice.

  • Initiation of Polymerization: Add GTP to the tubulin solution to initiate polymerization.

  • Compound Addition: Aliquot the tubulin solution into a pre-warmed 96-well plate and add the test compounds (2-ME or derivatives) at various concentrations.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization. The inhibitory effect of the compounds can be quantified by comparing the polymerization curves to a control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.[24][25][26][27][28]

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Animal Inoculation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compounds (2-ME or derivatives) via the desired route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

HIF-1α Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIF-1α transcription factor.[1][29][30][31][32]

  • Cell Culture and Transfection: Culture a suitable cancer cell line (e.g., HEK293T) and transfect with a reporter plasmid containing a hypoxia-response element (HRE) linked to a luciferase gene.

  • Compound Treatment and Hypoxia Induction: Treat the transfected cells with the test compounds and then expose them to hypoxic conditions (e.g., 1% O₂) for 16-24 hours to induce HIF-1α activity.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in compound-treated cells compared to the vehicle control indicates inhibition of HIF-1α transcriptional activity.

Conclusion

The development of synthetic derivatives of this compound represents a significant advancement in the quest for more effective and bioavailable anti-cancer agents. The data presented in this guide clearly indicates that structural modifications to the 2-ME scaffold can lead to substantial improvements in in vitro cytotoxicity and in vivo tumor growth inhibition. The multifaceted mechanism of action, targeting both microtubule dynamics and angiogenesis, makes these compounds particularly promising therapeutic candidates. Further research and clinical evaluation of the most potent derivatives are warranted to fully realize their potential in the treatment of a broad spectrum of cancers.

References

Methoxyestradiol: An In Vivo Validation of its Anti-Tumor Effects Compared to Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

Methoxyestradiol (2-ME2), a naturally occurring metabolite of estradiol, has garnered significant interest in the field of oncology for its potent anti-tumor and anti-angiogenic properties. Unlike its parent molecule, 2-ME2's anti-cancer activity is independent of estrogen receptors, making it a promising candidate for a broad range of cancers. This guide provides an objective comparison of 2-ME2's in vivo performance with other microtubule-targeting agents, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.

Comparative Efficacy of this compound In Vivo

The anti-tumor efficacy of this compound has been evaluated in numerous preclinical in vivo models, demonstrating significant tumor growth inhibition across various cancer types. The following tables summarize key quantitative data from these studies, offering a comparison with control groups and other anti-cancer agents.

Cancer TypeAnimal ModelTreatmentDosageTumor Growth InhibitionReference
Breast CancerC3(1)/Tag Transgenic MiceThis compound150 mg/kg/day (oral)~60% reduction in tumor burden[1][2]
Breast CancerNude Mice (MDA-MB-231 xenograft)This compound75 mg/kg/day (oral)60% suppression of tumor growth[3]
Breast CancerBALB/c Mice (4T1 metastatic model)This compound50 mg/kg/dayInhibition of tumor growth in soft tissue and bone[4]
Prostate CancerFG/Tag Transgenic MiceThis compound + Docetaxel (B913)Low dosesIncreased apoptosis and lower tumor weights compared to single agents[5]
Pancreatic CancerNude Mice (MIA PaCa-2 xenograft)This compoundNot specified60% inhibition in the number of lung colonies[6]
SarcomaS-180 Tumor-Bearing MiceThis compound0.1 mg/mouse (IP)Significant tumor volume regression and increased survival[7]
Barrett's Esophageal AdenocarcinomaNude Mice (OE33 xenograft)2-ME2 Prodrug (2-ME2-PD1)75 mg/kg/day (oral)60 ± 5% reduction in tumor volume (more potent than 2-ME2)[8]

Head-to-Head Comparison with Other Microtubule Inhibitors

Direct comparative studies highlight the relative potency of this compound against other well-established microtubule-targeting agents.

ComparisonCancer ModelKey FindingsReference
This compound vs. Paclitaxel (B517696) Head and Neck Squamous Cell Carcinoma Xenograft2-ME2 exhibited anti-tumor and anti-angiogenic activity and augmented the efficacy of paclitaxel.
This compound vs. Paclitaxel Breast Cancer (in vitro)Both agents induce G2/M arrest and apoptosis.
This compound vs. Docetaxel Prostate Cancer (in vivo)Low-dose combination of 2-ME2 and docetaxel was more effective at inducing apoptosis and reducing tumor weight than either drug alone.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies evaluating the anti-tumor effects of this compound.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cells (e.g., MDA-MB-231 for breast cancer, MIA PaCa-2 for pancreatic cancer, OE33 for esophageal adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of 1-5 x 10^6 cancer cells in a sterile medium or Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is typically administered daily via oral gavage at doses ranging from 50 to 150 mg/kg.[1][2][3][4] The control group receives the vehicle (e.g., 0.5% methylcellulose).

  • Efficacy Evaluation: Treatment continues for a predefined period (e.g., 14-28 days). The primary endpoint is the inhibition of tumor growth, measured by tumor volume and weight at the end of the study. Secondary endpoints can include survival analysis and assessment of metastasis.

  • Tissue Collection and Analysis: At the end of the experiment, tumors and major organs are excised for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis, TUNEL assay for apoptosis).

Angiogenesis Assessment: Mouse Corneal Micropocket Assay
  • Pellet Implantation: A slow-release polymer pellet containing a pro-angiogenic factor (e.g., bFGF or VEGF) is surgically implanted into a micropocket created in the cornea of an anesthetized mouse.

  • Treatment: this compound or a control vehicle is administered systemically (e.g., oral gavage).

  • Quantification of Neovascularization: After a set period (e.g., 5 days), the corneas are imaged, and the area of new blood vessel growth is quantified. A study showed that 150 mg/kg of 2-ME2 inhibited bFGF and VEGF-induced neovascularization by 39% and 54%, respectively.[3]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects through a multi-pronged mechanism, primarily targeting microtubule dynamics and inhibiting the cellular response to hypoxia.

Disruption of Microtubule Dynamics

Similar to other microtubule inhibitors like paclitaxel and colchicine, this compound binds to tubulin, disrupting the dynamic instability of microtubules.[9] This interference with microtubule function leads to a cascade of events culminating in cell cycle arrest and apoptosis.

G cluster_0 This compound (2-ME2) cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences 2-ME2 2-ME2 Tubulin_Binding Binds to Tubulin (Colchicine Site) 2-ME2->Tubulin_Binding Microtubule_Disruption Suppression of Microtubule Dynamics Tubulin_Binding->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction

Caption: this compound's mechanism of microtubule disruption.

Inhibition of HIF-1α and Angiogenesis

Under hypoxic conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). This compound has been shown to inhibit HIF-1α accumulation, thereby suppressing tumor angiogenesis.[9][10]

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 HIF-1α Pathway cluster_2 Angiogenesis Hypoxia Hypoxia HIF-1a_Stabilization HIF-1α Stabilization Hypoxia->HIF-1a_Stabilization HIF-1a_Activation HIF-1α Transcriptional Activity HIF-1a_Stabilization->HIF-1a_Activation VEGF_Expression Increased VEGF Expression HIF-1a_Activation->VEGF_Expression Angiogenesis_Node Angiogenesis (New Blood Vessel Formation) VEGF_Expression->Angiogenesis_Node This compound This compound This compound->HIF-1a_Stabilization Inhibits

Caption: Inhibition of the HIF-1α pathway by this compound.

Induction of Apoptosis

The induction of apoptosis by this compound is a key component of its anti-tumor activity. This process involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the activation of caspases and regulation by the Bcl-2 family of proteins.

G cluster_0 Apoptotic Pathways This compound This compound Mitochondrial_Pathway Intrinsic Pathway (Mitochondrial) This compound->Mitochondrial_Pathway Death_Receptor_Pathway Extrinsic Pathway (Death Receptor) This compound->Death_Receptor_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis_Node Apoptosis Caspase_Activation->Apoptosis_Node

Caption: Apoptosis induction pathways activated by this compound.

Conclusion

The in vivo data strongly support the anti-tumor effects of this compound across a variety of cancer models. Its dual mechanism of action, targeting both microtubule dynamics and the HIF-1α pathway, makes it a compelling candidate for further clinical investigation. While direct head-to-head comparisons with other microtubule inhibitors in vivo are still emerging, the available evidence suggests comparable or, in some contexts, synergistic effects. The development of more bioavailable prodrugs of 2-ME2 may further enhance its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals exploring the promise of this compound in cancer therapy.

References

Methoxyestradiol and Paclitaxel: A Comparative Analysis of Their Effects on Microtubules

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct mechanisms and cellular impacts of two pivotal microtubule-targeting agents.

Methoxyestradiol (2ME2) and Paclitaxel (B517696) are both potent anti-cancer agents that exert their effects by targeting microtubules, critical components of the cellular cytoskeleton. However, they do so through fundamentally different mechanisms, leading to distinct cellular consequences. This guide provides a detailed comparative analysis of their actions, supported by experimental data, to aid researchers in their study and application.

At a Glance: this compound vs. Paclitaxel

FeatureThis compound (2ME2)Paclitaxel
Primary Mechanism Suppresses microtubule dynamics; at high concentrations, inhibits polymerization.Stabilizes microtubules, promoting polymerization and preventing depolymerization.[1][2][3][4]
Binding Site Binds at or near the colchicine (B1669291) site on tubulin.[5][6][7]Binds to the β-tubulin subunit within the microtubule lumen.[1][3]
Effect on Microtubule Polymer Mass Can induce depolymerization at high concentrations, but at lower, biologically relevant concentrations, it does not significantly alter polymer mass.[5][6]Increases microtubule polymer mass by promoting assembly and preventing disassembly.[2]
Effect on Microtubule Dynamics Suppresses dynamic instability by reducing growth rate, duration, and length.[5][6]Suppresses dynamic instability by stabilizing the microtubule structure.[1][8]
Cellular Outcome Induces G2/M cell cycle arrest and apoptosis.[5][9]Induces G2/M cell cycle arrest and apoptosis.[1][9]
Anti-angiogenic Properties Yes.[10][11]Yes.[11]

Delving into the Mechanisms of Action

The opposing effects of this compound and Paclitaxel on microtubule stability are central to their function as anti-cancer agents.

This compound: A Suppressor of Dynamics

This compound, an endogenous metabolite of estradiol, exhibits a dual role in its interaction with microtubules.[10] At high concentrations, it acts as a classic microtubule-destabilizing agent by binding to the colchicine site on tubulin and inhibiting its polymerization.[5][6][7] However, at lower, more physiologically relevant concentrations (in the micromolar range), its primary mechanism is the suppression of microtubule dynamics.[5][6] This means it dampens the natural process of microtubule growth and shrinkage, which is crucial for the proper formation and function of the mitotic spindle during cell division. This suppression of dynamics, rather than outright depolymerization, is sufficient to trigger a mitotic arrest and subsequently lead to programmed cell death, or apoptosis.[5][6]

Methoxyestradiol_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Action 2ME2 This compound (2ME2) Binding Binds to Colchicine Site 2ME2->Binding Tubulin αβ-Tubulin Dimers Tubulin->Binding MT Microtubule Suppression Suppression of Microtubule Dynamics MT->Suppression Reduces growth/shrinkage Binding->Suppression Inhibits Polymerization (at high conc.) Arrest Mitotic Arrest Suppression->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound on microtubules.

Paclitaxel: A Microtubule Stabilizer

In stark contrast to this compound, Paclitaxel is a potent microtubule-stabilizing agent.[1][2] It binds to a different site on the β-tubulin subunit, located within the microtubule polymer.[1][3] This binding event promotes the assembly of tubulin dimers into microtubules and, crucially, prevents their disassembly.[2] The result is the formation of abnormally stable and non-functional microtubules. This "hyper-stabilization" disrupts the delicate balance of microtubule dynamics required for the formation and function of the mitotic spindle, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[1][2][4]

Paclitaxel_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Action Paclitaxel Paclitaxel Binding Binds to β-Tubulin Paclitaxel->Binding Tubulin αβ-Tubulin Dimers Stabilization Microtubule Stabilization Tubulin->Stabilization MT Microtubule MT->Binding Binding->Stabilization Promotes Assembly & Prevents Disassembly Arrest Mitotic Arrest Stabilization->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Paclitaxel on microtubules.

Quantitative Comparison of Effects

ParameterThis compoundPaclitaxelCell LineReference
IC50 for Mitotic Arrest 1.2 µMNot directly compared in the same studyMCF7[6]
Effect on Microtubule Growth Rate Reduced by 17% at 4 µMSuppresses dynamicsIn vitro[6]
Effect on Microtubule Dynamicity Reduced by 27% at 4 µMSuppresses dynamicsIn vitro[6]

Note: Direct comparative quantitative data in the same experimental setup is limited in the available literature. The provided data for this compound is from a study on MCF7 cells and in vitro assays.

Experimental Protocols

1. Tubulin Polymerization Assay

This assay is used to determine the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

  • Materials: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer), compound of interest (this compound or Paclitaxel), spectrophotometer with temperature control.

  • Methodology:

    • Tubulin is diluted in cold polymerization buffer on ice.

    • The compound of interest or vehicle control is added to the tubulin solution.

    • The mixture is transferred to a pre-warmed cuvette in the spectrophotometer set to 340 nm and 37°C.

    • The absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.

    • For this compound (at high concentrations), an inhibition of the rate and extent of polymerization is expected. For Paclitaxel, an enhancement of polymerization is expected.

2. Immunofluorescence Microscopy

This technique allows for the visualization of the microtubule network within cells to observe changes in morphology and density following drug treatment.

  • Materials: Cells grown on coverslips, compound of interest, fixation solution (e.g., methanol (B129727) or paraformaldehyde), permeabilization buffer (e.g., Triton X-100 in PBS), primary antibody against α- or β-tubulin, fluorescently labeled secondary antibody, mounting medium with DAPI.

  • Methodology:

    • Cells are treated with the compound of interest or vehicle control for the desired time.

    • The cells are fixed to preserve their structure.

    • The cell membranes are permeabilized to allow antibody entry.

    • The cells are incubated with the primary anti-tubulin antibody.

    • After washing, the cells are incubated with the fluorescently labeled secondary antibody.

    • The coverslips are mounted on slides with a mounting medium containing DAPI to stain the nucleus.

    • The microtubule network is visualized using a fluorescence microscope. Treatment with this compound may show a sparse or disorganized microtubule network at high concentrations, while Paclitaxel treatment will result in the formation of thick microtubule bundles.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound or Paclitaxel Start->Treatment Assay Perform Assay Treatment->Assay Polymerization Tubulin Polymerization Assay Assay->Polymerization Microscopy Immunofluorescence Microscopy Assay->Microscopy CellCycle Cell Cycle Analysis (Flow Cytometry) Assay->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Assay->Apoptosis Data Data Analysis and Comparison Polymerization->Data Microscopy->Data CellCycle->Data Apoptosis->Data

Caption: General experimental workflow for comparing microtubule-targeting agents.

Downstream Cellular Effects: A Converging Path

Despite their opposing mechanisms of action on microtubule stability, both this compound and Paclitaxel ultimately lead to similar downstream cellular events. By disrupting the normal function of the mitotic spindle, both drugs cause a prolonged arrest of cells in the G2/M phase of the cell cycle.[9] This sustained mitotic arrest activates cell death pathways, leading to apoptosis.[9]

Furthermore, both this compound and Paclitaxel have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[11]

Conclusion

This compound and Paclitaxel represent two distinct classes of microtubule-targeting agents with opposing primary mechanisms. This compound primarily acts by suppressing microtubule dynamics, while Paclitaxel functions as a potent microtubule stabilizer. Understanding these fundamental differences is critical for the rational design of cancer therapies, including their use in combination with other drugs. While their initial interactions with microtubules are different, they converge on the downstream pathways of mitotic arrest and apoptosis, highlighting the critical importance of microtubule dynamics for cell survival and proliferation. Further research into the nuances of their effects will continue to inform the development of more effective and targeted cancer treatments.

References

Methoxyestradiol: A Comparative Guide to its Anti-Angiogenic Activity in HUVEC Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methoxyestradiol's Anti-Angiogenic Performance with Alternative Compounds, Supported by Experimental Data.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key strategy in cancer therapy. This compound (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant attention for its potent anti-angiogenic and anti-tumor properties.[1][2] This guide provides a comprehensive comparison of the anti-angiogenic activity of this compound in Human Umbilical Vein Endothelial Cells (HUVEC), a primary model for studying angiogenesis, against other well-established anti-angiogenic agents: Thalidomide (B1683933), Combretastatin A4, and Endostatin.

Comparative Analysis of Anti-Angiogenic Activity in HUVEC Cells

The anti-angiogenic efficacy of this compound and its alternatives was evaluated based on their ability to inhibit key processes in angiogenesis: cell proliferation, migration, and tube formation. The following tables summarize the quantitative data from various studies.

CompoundAssayConcentrationIncubation TimeResultCitation
This compound (2-ME2) Cell Proliferation (Cell Count)10 µM48 hours>85% inhibition[3]
Cell Proliferation (Cell Count)ED50 ≈ 3.5 µMNot Specified~27% inhibition of cell growth[4]
Thalidomide Cell Proliferation (MTT Assay)6.25-100 µM48 hoursNo significant decrease in proliferation[5]
Cell Proliferation50 µg/mL (~194 µM)96 hoursNo significant inhibition[6]
Combretastatin A4 Cell Proliferation (MTT Assay)IC50 between 10-50 nM48 hoursPotent inhibition of VEGF-induced proliferation[7]
Cell Proliferation (Cell Count)5 nM and 10 nM24-48 hoursSignificant decrease in FGF-2- or VEGF-A-stimulated proliferation[8]
Endostatin Cell ProliferationUp to 1 µg/mL (~50 nM)Not SpecifiedNo effect on proliferation[9]
Cell Proliferation (MTT Assay)100 µg/mL (~5 µM)Not SpecifiedInhibition of proliferation

Table 1: Comparison of the Effects of Anti-Angiogenic Compounds on HUVEC Proliferation. This table summarizes the inhibitory effects of this compound, Thalidomide, Combretastatin A4, and Endostatin on the proliferation of HUVEC cells.

CompoundAssayConcentrationIncubation TimeResultCitation
This compound (2-ME2) Migration (Transwell)Not SpecifiedNot SpecifiedSignificantly decreased spontaneous migration[2]
Thalidomide Migration (Wound Healing)12.5-100 µM24 hoursNo significant reduction in migration[9]
Migration (Wound Healing)150 µg/mL (~580 µM)8 hours~20% reduction in wound healing[1]
Combretastatin A4 Migration (Wound Healing)10 nM24 hoursComplete blockage of FGF-2-mediated migration
Migration (Wound Healing)Dose-dependent24 hoursDramatic inhibition of VEGF-induced migration[1]
Endostatin Migration (Boyden Chamber)IC50 of 1.3 pMPre-incubation 30 minPotent inhibition of VEGF-induced migration[9]
Migration (Boyden Chamber)IC50 of 3 nMNot SpecifiedInhibition of bFGF-induced migration[9]

Table 2: Comparison of the Effects of Anti-Angiogenic Compounds on HUVEC Migration. This table outlines the impact of this compound and its alternatives on the migratory capacity of HUVEC cells.

CompoundAssayConcentrationIncubation TimeResultCitation
This compound (2-ME2) Tube FormationNot SpecifiedNot SpecifiedInhibition of tube formation[9]
Thalidomide Tube Formation12.5-100 µMNot SpecifiedNo significant blockage of tube formation
Combretastatin A4 Tube Formation (Matrigel)10 nM12 hoursInhibition of capillary tube formation
Endostatin Tube FormationNot SpecifiedNot SpecifiedNo effect on tube formation

Table 3: Comparison of the Effects of Anti-Angiogenic Compounds on HUVEC Tube Formation. This table compares the ability of this compound and alternative compounds to disrupt the formation of capillary-like structures by HUVEC cells.

Signaling Pathways and Mechanisms of Action

The anti-angiogenic effects of these compounds are mediated through distinct signaling pathways.

This compound (2-ME2)

This compound exerts its anti-angiogenic effects through a multi-faceted mechanism that does not involve traditional estrogen receptors. It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase.[4] Furthermore, 2-ME2 inhibits the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic genes like Vascular Endothelial Growth Factor (VEGF).[9]

Methoxyestradiol_Pathway cluster_cell HUVEC Cell ME2 This compound (2-ME2) Tubulin Tubulin ME2->Tubulin HIF1a_acc HIF-1α Accumulation ME2->HIF1a_acc inhibition Microtubules Microtubule Disruption Tubulin->Microtubules inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Angiogenesis Angiogenesis G2M_Arrest->Angiogenesis inhibition HIF1a HIF-1α VEGF VEGF Expression HIF1a->VEGF VEGF->Angiogenesis

Caption: this compound's anti-angiogenic signaling pathway in HUVEC cells.

Alternative Anti-Angiogenic Compounds
  • Thalidomide: The anti-angiogenic mechanism of thalidomide involves the downregulation of pro-angiogenic factors such as VEGF and basic fibroblast growth factor (bFGF). It has also been shown to be mediated by ceramide through the depletion of VEGF receptors.[2]

  • Combretastatin A4: Similar to this compound, Combretastatin A4 is a tubulin-binding agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. Its primary anti-vascular effects are attributed to the disruption of the VE-cadherin/β-catenin/Akt signaling pathway, leading to increased endothelial permeability and vascular collapse.[8]

  • Endostatin: Endostatin, a fragment of collagen XVIII, inhibits angiogenesis by binding to several cell surface receptors, including integrins (α5β1) and VEGF receptors (VEGFR-1 and VEGFR-2). This binding interferes with the signaling of pro-angiogenic factors like VEGF and bFGF, ultimately inhibiting endothelial cell migration.[9]

Alternative_Pathways cluster_thalidomide Thalidomide cluster_combretastatin Combretastatin A4 cluster_endostatin Endostatin Thalidomide Thalidomide VEGF_bFGF VEGF/bFGF Expression Thalidomide->VEGF_bFGF downregulation VEGFR VEGF Receptors Thalidomide->VEGFR depletion Angiogenesis_T Angiogenesis VEGF_bFGF->Angiogenesis_T inhibition VEGFR->Angiogenesis_T inhibition CA4 Combretastatin A4 Tubulin_C Tubulin CA4->Tubulin_C VE_Cadherin VE-Cadherin/β-catenin/Akt Pathway CA4->VE_Cadherin disruption Microtubules_C Microtubule Disruption Tubulin_C->Microtubules_C inhibition Angiogenesis_C Angiogenesis Microtubules_C->Angiogenesis_C inhibition Permeability Increased Permeability VE_Cadherin->Permeability Permeability->Angiogenesis_C inhibition Endostatin Endostatin Integrin Integrin α5β1 Endostatin->Integrin VEGFR_E VEGFR-1/2 Endostatin->VEGFR_E VEGF_bFGF_signaling VEGF/bFGF Signaling Integrin->VEGF_bFGF_signaling inhibition VEGFR_E->VEGF_bFGF_signaling inhibition Migration Cell Migration VEGF_bFGF_signaling->Migration Angiogenesis_E Angiogenesis VEGF_bFGF_signaling->Angiogenesis_E inhibition

Caption: Signaling pathways of alternative anti-angiogenic compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of key experimental protocols used to assess anti-angiogenic activity in HUVEC cells.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow step1 1. Seed HUVECs in 96-well plate step2 2. Treat with Compound step1->step2 step3 3. Incubate step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Incubate to allow formazan (B1609692) formation step4->step5 step6 6. Solubilize formazan crystals step5->step6 step7 7. Measure Absorbance at 570 nm step6->step7

Caption: A typical workflow for a cell proliferation (MTT) assay.

  • Cell Seeding: HUVEC cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study directional cell migration in vitro.

Migration_Workflow cluster_workflow Wound Healing Assay Workflow step1 1. Grow HUVECs to confluent monolayer step2 2. Create a 'scratch' in the monolayer step1->step2 step3 3. Treat with Compound step2->step3 step4 4. Image the scratch at 0h and subsequent time points step3->step4 step5 5. Quantify the closure of the scratch area step4->step5

References

Methoxyestradiol vs. Estradiol: A Comparative Analysis of Their Effects on Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between estradiol (B170435) and its metabolite, 2-methoxyestradiol (B1684026), is critical for advancing therapeutic strategies, particularly in oncology and angiogenesis-related diseases. This guide provides an objective comparison of their interactions with estrogen receptors, supported by experimental data and detailed methodologies.

Estradiol (E2), the primary female sex hormone, and its endogenous metabolite, 2-methoxyestradiol (2-ME2), exhibit distinct pharmacological profiles despite their structural similarities. While estradiol's potent estrogenic effects are well-characterized, 2-ME2 has emerged as a promising therapeutic agent due to its anti-proliferative and anti-angiogenic properties, which are largely independent of classical estrogen receptor (ER) signaling.[1][2] This guide delves into their differential binding affinities, receptor subtype selectivity, and downstream signaling pathways.

Quantitative Comparison of Receptor Binding and Cellular Effects

The interaction of estradiol and 2-methoxyestradiol with estrogen receptors, and their subsequent effects on cell proliferation, have been quantified in various studies. The following table summarizes key comparative data.

ParameterEstradiol (E2)2-Methoxyestradiol (2-ME2)Fold Difference (E2 vs. 2-ME2)Cell/SystemReference
Binding Affinity (Ki)
ERα0.04 nM21 nM~500-fold lower for 2-ME2Recombinant human ERα[3]
ERβ0.13 nM417 nM~3200-fold lower for 2-ME2Recombinant human ERβ[3]
Inhibition of Proliferation (IC50)
Myeloma Cell Lines-20.8 - 34.1 µM-NCI-H929, HS-sultan, KM3, SKO-007, CZ-1, U266, LP-1[4]
LTED Breast Cancer Cells-0.93 µM-Long-Term Estrogen-Deprived (LTED) cells[5]
Parental MCF-7 Cells-6.79 µM-MCF-7[5]

Differential Signaling Pathways

The signaling cascades initiated by estradiol and 2-methoxyestradiol diverge significantly, underpinning their distinct physiological and pharmacological effects.

Estradiol Signaling Pathway

Estradiol exerts its effects through both genomic and non-genomic pathways.[6][7] In the classical genomic pathway, estradiol binds to nuclear ERα or ERβ, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on target genes, thereby regulating their transcription.[8][9] The non-genomic pathway involves membrane-associated ERs that can rapidly activate various kinase cascades, such as the PI3K/AKT and MAPK/ERK pathways.[6][7]

Estradiol_Signaling E2 Estradiol (E2) mER Membrane ER E2->mER nER Nuclear ER E2->nER PI3K_AKT PI3K/AKT Pathway mER->PI3K_AKT Non-Genomic MAPK_ERK MAPK/ERK Pathway mER->MAPK_ERK Dimerization Dimerization & Translocation nER->Dimerization Genomic Cellular_Response Cellular Response (Proliferation, Differentiation) PI3K_AKT->Cellular_Response MAPK_ERK->Cellular_Response ERE Estrogen Response Element (ERE) Dimerization->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Gene_Transcription->Cellular_Response

Caption: Estradiol Signaling Pathways
2-Methoxyestradiol Signaling Pathway

In contrast, the primary anti-cancer effects of 2-methoxyestradiol are largely mediated through ER-independent mechanisms.[3][10] 2-ME2 disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[10][11] It is also a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis.[1] While 2-ME2 has a very low affinity for ERs, some studies suggest that at physiologic concentrations, it can interfere with estradiol's non-genomic signaling and, at higher concentrations, may even act as an ER agonist, leading to biphasic effects on cell proliferation.[12][13][14]

Methoxyestradiol_Signaling ME2 2-Methoxyestradiol (2-ME2) Microtubules Microtubule Dynamics ME2->Microtubules HIF1a HIF-1α ME2->HIF1a ER_low_affinity Estrogen Receptors (Low Affinity) ME2->ER_low_affinity Disruption Disruption Microtubules->Disruption Inhibition Inhibition HIF1a->Inhibition Modulation Modulation of E2 Signaling ER_low_affinity->Modulation G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Anti_Angiogenesis Anti-Angiogenesis Inhibition->Anti_Angiogenesis Cellular_Response Anti-proliferative & Anti-angiogenic Effects Modulation->Cellular_Response Apoptosis Apoptosis G2M_Arrest->Apoptosis Apoptosis->Cellular_Response Anti_Angiogenesis->Cellular_Response

Caption: 2-Methoxyestradiol Signaling Pathways

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize and compare the effects of estradiol and 2-methoxyestradiol.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinities of test compounds for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.

Protocol Outline:

  • Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[15]

  • Competitive Binding Reaction: A constant concentration of [3H]-estradiol and increasing concentrations of the competitor compound (unlabeled estradiol or 2-methoxyestradiol) are incubated with the uterine cytosol preparation.[15]

  • Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand using a method such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal.

  • Quantification: The amount of bound [3H]-estradiol is quantified by liquid scintillation counting.

  • Data Analysis: A competitive binding curve is generated by plotting the percentage of total [3H]-estradiol binding against the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the maximum [3H]-estradiol binding) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.[3]

Binding_Assay_Workflow Start Start Prep_Cytosol Prepare Rat Uterine Cytosol Start->Prep_Cytosol Incubate Incubate Cytosol with [3H]-E2 & Competitor Prep_Cytosol->Incubate Separate Separate Bound from Free Ligand (HAP) Incubate->Separate Quantify Quantify Bound [3H]-E2 (Scintillation Counting) Separate->Quantify Analyze Plot Binding Curve & Calculate IC50/Ki Quantify->Analyze End End Analyze->End

Caption: ER Competitive Binding Assay Workflow
Cell Proliferation Assay (MTS Assay)

This colorimetric assay is used to assess cell viability and proliferation in response to treatment with various compounds.

Protocol Outline:

  • Cell Seeding: Cells (e.g., MCF-7 breast cancer cells, myeloma cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3][5]

  • Compound Treatment: The cells are treated with various concentrations of estradiol, 2-methoxyestradiol, or vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • Addition of MTS Reagent: After the treatment period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent is added to each well.[5]

  • Incubation: The plates are incubated to allow viable, metabolically active cells to reduce the MTS into a soluble formazan (B1609692) product.

  • Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[4]

Conclusion

References

Methoxyestradiol vs. Its Sulfamated Analogs: A Comparative Analysis for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-cancer properties of Methoxyestradiol (2-ME) and its sulfamated derivatives, highlighting the enhanced potency and bioavailability of the latter. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols.

This compound (2-ME), a naturally occurring metabolite of estradiol, has long been recognized for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities across a wide range of cancer types. However, its clinical utility has been hampered by poor oral bioavailability and rapid in vivo metabolism. To overcome these limitations, a series of sulfamated analogs have been developed, demonstrating significantly improved pharmacokinetic profiles and enhanced anti-cancer efficacy. This guide presents a comparative study of 2-ME and its prominent sulfamated analogs, including STX140 (2-methoxyestradiol-3,17-O,O-bis-sulfamate), ESE-15-one, and ESE-16, providing a data-driven overview for researchers in the field of oncology drug development.

Performance Comparison: In Vitro Anti-Proliferative Activity

The sulfamated analogs of 2-ME consistently exhibit superior anti-proliferative activity across a diverse panel of cancer cell lines. The addition of the sulfamate (B1201201) moiety not only enhances bioavailability but also appears to increase the intrinsic cytotoxicity of the molecule. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for 2-ME and its key analogs.

CompoundCell LineCancer TypeGI50 (µM)
STX140 MCF-7Breast0.52[1]
MDA-MB-231Breast0.74[1]
Fluorinated bis-sulfamate MCF-7Breast0.28[1]
ESE-15-one MDA-MB-231Breast~0.5
ESE-16 MDA-MB-231Breast~0.5

Table 1: Comparative GI50 Values of this compound Analogs.

CompoundCell LineCancer TypeIC50 (µM)
2-Methoxyestradiol (2-ME) SKMEL-28Melanoma2.74 (3 days)[2]
STX140 SKMEL-28Melanoma0.25 (MCF-7), 0.28 (A2780), 0.27 (PC3)[2][3]
STX641 MCF-7Breast0.15[3]
A2780Ovarian0.09[3]
PC3Prostate0.05[3]

Table 2: Comparative IC50 Values of this compound and its Sulfamated Analogs.

In Vivo Efficacy: Tumor Growth Inhibition and Anti-Metastatic Effects

The improved pharmacokinetic properties of sulfamated analogs translate to superior in vivo efficacy. Studies in xenograft models have consistently shown that compounds like STX140 are more potent at inhibiting tumor growth compared to the parent compound, 2-ME, even in drug-resistant tumors.[2][3]

A key advantage of the sulfamated analogs is their demonstrated anti-metastatic potential. In a chick chorioallantoic membrane (CAM) assay using MDA-MB-231 breast cancer cells, both ESE-15-one and ESE-16 significantly reduced not only the primary tumor mass but also the number of distant metastases.[4]

CompoundModelCancer TypeEffect
2-Methoxyestradiol (2-ME) XenograftBreast (MCF-7)Ineffective at the dose tested[3]
STX140 XenograftBreast (MCF-7)Significant tumor growth inhibition[2][3]
XenograftBreast (MCF-7DOX - Doxorubicin-resistant)Significant tumor growth inhibition[3]
ESE-15-one CAM AssayBreast (MDA-MB-231)Reduced tumor mass and distant metastases[4]
ESE-16 CAM AssayBreast (MDA-MB-231)Reduced tumor mass and distant metastases[4]

Table 3: Comparative In Vivo Efficacy.

Mechanism of Action: Key Signaling Pathways

The primary mechanism of action for both 2-ME and its sulfamated analogs involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] However, their effects extend to other critical cancer-related signaling pathways.

Microtubule Disruption and Apoptosis Induction

2-ME / Sulfamated Analogs 2-ME / Sulfamated Analogs Microtubule Polymerization Microtubule Polymerization 2-ME / Sulfamated Analogs->Microtubule Polymerization Inhibition G2/M Arrest G2/M Arrest Microtubule Polymerization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Intrinsic Pathway Intrinsic Pathway Apoptosis->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Apoptosis->Extrinsic Pathway

Caption: Mechanism of microtubule disruption and apoptosis induction.

Inhibition of HIF-1α Signaling

2-ME and its analogs have been shown to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that plays a central role in tumor adaptation to hypoxic conditions by promoting angiogenesis and cell survival.

Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization VEGF, GLUT1, etc. VEGF, GLUT1, etc. HIF-1α Stabilization->VEGF, GLUT1, etc. Upregulation Angiogenesis & Cell Survival Angiogenesis & Cell Survival VEGF, GLUT1, etc.->Angiogenesis & Cell Survival 2-ME / Sulfamated Analogs 2-ME / Sulfamated Analogs 2-ME / Sulfamated Analogs->HIF-1α Stabilization Inhibition

Caption: Inhibition of the HIF-1α signaling pathway.

Modulation of the RhoA/ROCK Pathway

2-ME has been demonstrated to interfere with the RhoA/ROCK signaling pathway, which is crucial for regulating the actin cytoskeleton, cell motility, and invasion.

2-ME 2-ME RhoA Activation RhoA Activation 2-ME->RhoA Activation Inhibition ROCK ROCK RhoA Activation->ROCK Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization ROCK->Actin Cytoskeleton Reorganization Cell Migration & Invasion Cell Migration & Invasion Actin Cytoskeleton Reorganization->Cell Migration & Invasion

Caption: Modulation of the RhoA/ROCK signaling pathway.

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its sulfamated analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation and Absorbance Reading: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA). Prepare a GTP stock solution.

  • Reaction Setup: In a 96-well plate, add the test compounds (2-ME or analogs) at various concentrations. Add the tubulin solution to each well.

  • Initiation of Polymerization: Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in absorbance at 340 nm every minute for a specified duration (e.g., 60 minutes). The increase in absorbance corresponds to the rate of tubulin polymerization.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition for each compound concentration.

In Vivo Xenograft Tumor Growth Study
  • Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 2-ME or its sulfamated analogs to the treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

cluster_0 In Vitro cluster_1 In Vivo Cell Culture Cell Culture Cell Viability Assay Cell Viability Assay Cell Culture->Cell Viability Assay MTS Tubulin Polymerization Assay Tubulin Polymerization Assay Cell Culture->Tubulin Polymerization Assay Animal Model Animal Model Xenograft Implantation Xenograft Implantation Animal Model->Xenograft Implantation Tumor Growth Monitoring Tumor Growth Monitoring Xenograft Implantation->Tumor Growth Monitoring Compound Administration Compound Administration Tumor Growth Monitoring->Compound Administration Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The development of sulfamated analogs of this compound represents a significant advancement in the quest for more effective and clinically viable anti-cancer agents. The enhanced oral bioavailability and superior in vivo efficacy of compounds like STX140, ESE-15-one, and ESE-16, coupled with their potent anti-proliferative and anti-metastatic activities, underscore their potential as promising candidates for further preclinical and clinical development. This guide provides a foundational comparative analysis to aid researchers in navigating the landscape of these promising microtubule-targeting agents.

References

Unveiling the Potential of Methoxyestradiol: A Comparative Guide to Validating HIF-1α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methoxyestradiol (2-ME) as a Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor. We delve into its mechanism of action, present supporting experimental data, and offer detailed protocols for key validation assays.

Hypoxia, a common feature of the tumor microenvironment, activates the transcription factor HIF-1α, a master regulator of cellular adaptation to low oxygen conditions. HIF-1α drives the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, ultimately promoting tumor progression and resistance to therapy. Consequently, inhibiting HIF-1α has emerged as a promising anti-cancer strategy. This compound (2-ME), a naturally occurring metabolite of estradiol, is a well-characterized inhibitor of HIF-1α. This guide will explore the experimental validation of 2-ME's role in this critical pathway.

Mechanism of Action: How this compound Disrupts the HIF-1α Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

This compound primarily inhibits HIF-1α through the disruption of microtubule polymerization.[1] This interference with the cytoskeleton is believed to hinder the nuclear translocation of HIF-1α and may also affect its translation.[2] By preventing HIF-1α from reaching its target genes, 2-ME effectively blocks the downstream signaling cascade that promotes tumor growth and survival.

HIF1a_Pathway_Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_p HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α_p->PHDs O2 VHL VHL E3 Ligase PHDs->VHL Hydroxylation Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination HIF-1α_s HIF-1α (stabilized) HIF-1_complex HIF-1α/HIF-1β Complex HIF-1α_s->HIF-1_complex Dimerization HIF-1β HIF-1β HIF-1β->HIF-1_complex Nucleus Nucleus HRE HRE (Hypoxia Response Element) HIF-1_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription 2-ME This compound (2-ME) Microtubules Microtubule Polymerization 2-ME->Microtubules Disrupts Microtubules->HIF-1α_s Inhibits Nuclear Translocation

Caption: HIF-1α signaling pathway and this compound's inhibitory action.

Performance Data: this compound in Preclinical Models

The efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound (2-ME) on Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Key Findings
AML Cell LinesAcute Myeloid LeukemiaProliferation Assay1 - 72-ME induced apoptosis and outperformed traditional chemotherapy drugs like cytarabine.[3][4]
Head and Neck Squamous Carcinoma (Panel of 5)Head and Neck CancerProliferation/Cytotoxicity0.5 - 102-ME induced G2-M blockade, caspase-3/7 activation, and apoptosis.[5]
A549Lung AdenocarcinomaCell Growth Assay~10 (at 72h)2-ME decreased HIF-1α and HIF-2α protein and mRNA levels under hypoxic conditions.[6][7]
LCC2 (Tamoxifen-resistant)Breast CancerSRB AssayNot specified2-ME enhanced the cytotoxic effects of tamoxifen (B1202) and reversed resistance by inhibiting HIF-1α expression.[8]

Table 2: In Vivo Efficacy of this compound (2-ME) and its Prodrugs

ModelCancer TypeTreatmentDosageTumor Growth InhibitionKey Findings
Mouse XenograftEndometriosis-like lesions2-ME100 mg/kg37% (1 week), 44% (3 weeks), 63% (5 weeks)Systemic treatment suppressed HIF-1α expression and downstream target genes like VEGF.[9]
Mouse Xenograft (OE33 cells)Barrett's Esophageal Adenocarcinoma2-ME2-PD1 (prodrug)75 mg/kg/day60 ± 5% reduction in tumor volumeThe prodrug showed significantly higher potency in reducing tumor volume compared to 2-ME.[10]
Mouse Xenograft (UM-SCC-11A cells)Head and Neck Squamous Cell Carcinoma2-MENot specifiedExhibited antitumor and antiangiogenic activity.2-ME augmented the efficacy of paclitaxel (B517696).[5]
Mouse Xenograft (MDA-MB-435, ER-negative)Breast Cancer2-ME15-150 mg/kgNo antitumor efficacyAt these doses, 2-ME exhibited estrogenic actions.[11][12]
Mouse Xenograft (MCF7, ER-positive)Breast Cancer2-ME50 mg/kg/daySupported tumor growthSuggests potential for estrogenic effects that could be detrimental in ER-positive cancers.[11][12]

Comparative Landscape: this compound vs. Other HIF-1α Inhibitors

While direct head-to-head studies are limited, a variety of other small molecules have been developed to target HIF-1α through different mechanisms.

Table 3: Comparison of this compound with Other HIF-1α Inhibitors

InhibitorMechanism of ActionStage of DevelopmentKey Characteristics
This compound (2-ME) Microtubule disruption, inhibition of HIF-1α nuclear translocation and translation.Preclinical / Clinical TrialsNaturally occurring metabolite, oral bioavailability can be a challenge, potential for estrogenic side effects.
PX-478 Inhibits HIF-1α protein synthesis and enhances its degradation.Clinical TrialsShows activity in various solid tumor models.
KC7F2 Binds to the PAS-B domain of HIF-2α, but also shows inhibitory activity against HIF-1α.PreclinicalMore selective for HIF-2α.
Chetomin Disrupts the interaction between HIF-1α and the p300/CBP co-activator.PreclinicalA fungal metabolite with potent but potentially toxic properties.
Topotecan, Doxorubicin Topoisomerase inhibitors that indirectly decrease HIF-1α protein levels.Clinically Approved (for other indications)Broad-spectrum anticancer drugs with known side-effect profiles.

Experimental Protocols for Validating HIF-1α Inhibition

Accurate and reproducible experimental methods are crucial for validating the efficacy of any HIF-1α inhibitor. Below are detailed protocols for three key assays.

experimental_workflow cluster_assays Validation Assays Start Cancer Cell Culture (e.g., A549, HCT-116) Treatment Treatment with 2-ME (various concentrations) under Normoxia and Hypoxia Start->Treatment Western_Blot Western Blot Treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay Treatment->Luciferase_Assay ChIP_Assay Chromatin Immunoprecipitation (ChIP) Assay Treatment->ChIP_Assay WB_Result Measure HIF-1α Protein Levels Western_Blot->WB_Result Luc_Result Quantify HIF-1α Transcriptional Activity Luciferase_Assay->Luc_Result ChIP_Result Assess HIF-1α Binding to HREs ChIP_Assay->ChIP_Result

Caption: General experimental workflow for validating HIF-1α inhibition.

Western Blot for HIF-1α Protein Levels

This technique is used to detect and quantify the amount of HIF-1α protein in cell lysates.

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with 2-ME under normoxic and hypoxic (e.g., 1% O₂) conditions for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an 8% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:500 to 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

HRE-Luciferase Reporter Assay for HIF-1α Transcriptional Activity

This assay measures the ability of HIF-1α to activate the transcription of a reporter gene under the control of HREs.

  • Cell Transfection:

    • Seed cells in a 24-well or 96-well plate.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of an HRE and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment and Hypoxic Induction:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of 2-ME.

    • Incubate the cells under normoxic or hypoxic conditions for 16-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in HIF-1α transcriptional activity relative to the untreated control.

Chromatin Immunoprecipitation (ChIP) Assay for HIF-1α-DNA Binding

ChIP is used to determine if HIF-1α directly binds to the HREs of specific target genes in the cellular context.

  • Cross-linking and Chromatin Preparation:

    • Treat cells with 2-ME under hypoxic conditions.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for HIF-1α or a non-specific IgG as a negative control.

    • Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit.

  • Analysis by qPCR:

    • Perform quantitative PCR (qPCR) on the purified DNA using primers flanking the HRE of a known HIF-1α target gene (e.g., VEGF).

    • Analyze a region of the genome without an HRE as a negative control.

    • Calculate the enrichment of HIF-1α binding to the HRE relative to the input DNA and the IgG control.

Conclusion

This compound demonstrates significant potential as a HIF-1α inhibitor with anti-cancer properties. Its mechanism of action, primarily through microtubule disruption, offers a distinct approach to targeting the HIF-1α pathway. The provided data and experimental protocols serve as a valuable resource for researchers seeking to validate the role of 2-ME and other potential inhibitors in this critical cancer-related signaling cascade. However, it is crucial to consider the potential for estrogenic side effects, particularly in the context of hormone-sensitive cancers. Further research, including direct comparative studies with other HIF-1α inhibitors, will be instrumental in fully elucidating the therapeutic potential of this compound.

References

Methoxyestradiol's Pro-Apoptotic Efficacy Validated by Caspase Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of anti-cancer compounds is paramount. This guide provides a comparative analysis of Methoxyestradiol (2-ME2)-induced apoptosis, with a focus on its validation through the activation of the caspase cascade. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

This compound, a naturally occurring metabolite of estradiol, has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1] Its mechanism of action is multifaceted, but a key element in its ability to induce programmed cell death is the activation of caspases, a family of cysteine proteases that are central executioners of apoptosis. This guide compares the caspase-activating potential of 2-ME2 with another well-established anti-cancer agent, Paclitaxel, providing a quantitative basis for its evaluation.

Comparative Analysis of Caspase Activation

To quantify and compare the pro-apoptotic effects of this compound and Paclitaxel, the activation of key caspases—caspase-3, caspase-8, and caspase-9—is a critical metric. Caspase-9 is the primary initiator caspase in the intrinsic apoptotic pathway, while caspase-8 is the initiator for the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.

The following tables summarize the quantitative data on caspase activation induced by 2-ME2 and Paclitaxel in different cancer cell lines, as determined by in vitro caspase activity assays. It is important to note that the experimental conditions, including cell lines and drug concentrations, vary between studies.

TreatmentCell LineCaspase-3 Activation (Fold Increase vs. Control)Reference
2-Methoxyestradiol (5 µM, 24h)A2780 (Ovarian)~1.5-fold[2]
Paclitaxel (40 nM, 24h)AGS (Gastric)3.5-fold
Paclitaxel (80 nM, 24h)AGS (Gastric)4.5-fold
TreatmentCell LineCaspase-8 Activation (Fold Increase vs. Control)Reference
2-Methoxyestradiol (5 µM, 24h)A2780 (Ovarian)~1.4-fold[2]
TreatmentCell LineCaspase-9 Activation (Fold Increase vs. Control)Reference
2-Methoxyestradiol (5 µM, 24h)A2780 (Ovarian)~1.8-fold[2]

Signaling Pathways and Experimental Workflow

The induction of apoptosis by 2-Methoxyestradiol involves a complex interplay of signaling molecules. The diagrams below, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for validating 2-ME2-induced apoptosis.

Methoxyestradiol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway 2-Methoxyestradiol 2-Methoxyestradiol Death Receptors (e.g., DR5) Death Receptors (e.g., DR5) 2-Methoxyestradiol->Death Receptors (e.g., DR5) Upregulation Bcl-2 family (Bax/Bcl-2) Bcl-2 family (Bax/Bcl-2) 2-Methoxyestradiol->Bcl-2 family (Bax/Bcl-2) Modulation Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., DR5)->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf1 Apaf1 Cytochrome c->Apaf1 Pro-caspase-9 Pro-caspase-9 Apaf1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Bcl-2 family (Bax/Bcl-2)->Mitochondrion Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

This compound-induced apoptosis signaling pathways.

Apoptosis_Validation_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Validation Cancer Cell Culture Cancer Cell Culture Treat with 2-ME2\n(and controls) Treat with 2-ME2 (and controls) Cancer Cell Culture->Treat with 2-ME2\n(and controls) Cell Viability Assay\n(e.g., MTS) Cell Viability Assay (e.g., MTS) Treat with 2-ME2\n(and controls)->Cell Viability Assay\n(e.g., MTS) Caspase Activity Assay\n(Colorimetric/Fluorometric) Caspase Activity Assay (Colorimetric/Fluorometric) Treat with 2-ME2\n(and controls)->Caspase Activity Assay\n(Colorimetric/Fluorometric) Western Blot for\nCleaved Caspases Western Blot for Cleaved Caspases Treat with 2-ME2\n(and controls)->Western Blot for\nCleaved Caspases Quantify Cell Viability Quantify Cell Viability Determine IC50 Determine IC50 Quantify Cell Viability->Determine IC50 Validation of Apoptosis Validation of Apoptosis Determine IC50->Validation of Apoptosis Measure Caspase Activity Measure Caspase Activity Calculate Fold Increase Calculate Fold Increase Measure Caspase Activity->Calculate Fold Increase Calculate Fold Increase->Validation of Apoptosis Detect Cleaved Caspases Detect Cleaved Caspases Confirm Caspase Activation Confirm Caspase Activation Detect Cleaved Caspases->Confirm Caspase Activation Confirm Caspase Activation->Validation of Apoptosis

References

Navigating the Challenges of Methoxyestradiol Delivery: A Comparative Guide to Novel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the therapeutic promise of Methoxyestradiol (2-ME2) as a potent anti-cancer and anti-angiogenic agent has been hampered by its poor oral bioavailability. This guide provides a comparative analysis of different 2-ME2 formulations, summarizing key performance data and detailing the experimental methodologies used to evaluate their effectiveness.

This compound, a natural metabolite of estradiol, exhibits its anti-tumor effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of hypoxia-inducible factor-1α (HIF-1α).[1][2] However, its clinical translation has been challenging due to low aqueous solubility and extensive first-pass metabolism, resulting in low and variable oral bioavailability with conventional formulations like capsules.[3][4] To overcome these hurdles, several advanced formulations have been developed, including nanocrystal dispersions, polymeric micelles, and prodrugs. This guide will delve into the comparative effectiveness of these approaches.

Quantitative Comparison of this compound Formulations

The following table summarizes key pharmacokinetic and in vitro efficacy data for different 2-ME2 formulations based on available preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and data is often generated under different experimental conditions.

FormulationKey FindingMeasurementModel SystemReference
Conventional (Capsule) Limited oral bioavailability.[3][5]Oral BioavailabilityHuman Clinical Trial[3][6]
Systemic exposure below the expected therapeutic range.[6]Plasma ConcentrationHuman Clinical Trial[6]
Nanocrystal Dispersion (NCD) Enhanced oral bioavailability compared to capsule formulation.[1]Oral BioavailabilityPreclinical and Clinical Trials[1][3]
Achieved targeted steady-state concentrations in clinical trials.[5]Plasma ConcentrationHuman Clinical Trial[5]
Prodrug (2-ME2-PD1) Significantly higher oral bioavailability compared to intravenous 2-ME2.[7]Absolute Oral BioavailabilityMouse Xenograft Model[7]
Increased plasma half-life compared to 2-ME2.[7]Plasma Half-lifeMouse Xenograft Model[7]
Polymeric Micelles Significantly lower IC50 value compared to free 2-ME2.[8][9]IC50 (Cytotoxicity)PC-3 Prostate Cancer Cells[8][9]
Increased apoptosis and G2/M phase cell cycle arrest compared to free 2-ME2.[9][10]Apoptosis/Cell Cycle ArrestPC-3 Prostate Cancer Cells[9][10]

Signaling Pathways of this compound

The anti-cancer activity of this compound is attributed to its multifaceted impact on key cellular signaling pathways. A primary mechanism is its interaction with tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis. Furthermore, 2-ME2 has been shown to suppress the activity of HIF-1α, a critical regulator of angiogenesis, and to induce the tumor suppressor protein p53.

Methoxyestradiol_Signaling_Pathway cluster_0 This compound (2-ME2) cluster_1 Cellular Targets & Processes 2-ME2 2-ME2 Tubulin Tubulin 2-ME2->Tubulin Binds to Colchicine Site HIF-1α HIF-1α 2-ME2->HIF-1α Inhibits p53 p53 2-ME2->p53 Activates Angiogenesis Angiogenesis 2-ME2->Angiogenesis Inhibits Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Disrupts HIF-1α->Angiogenesis Promotes Apoptosis Apoptosis p53->Apoptosis Induces Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Dynamics->Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M)->Apoptosis Experimental_Workflow cluster_0 Formulation Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison F1 Conventional 2-ME2 A1 Cytotoxicity Assay (MTT) F1->A1 A2 Apoptosis Assay F1->A2 A3 Cell Cycle Analysis F1->A3 A4 Tubulin Polymerization Assay F1->A4 F2 Nanocrystal Dispersion F2->A1 F2->A2 F2->A3 F2->A4 F3 Polymeric Micelles F3->A1 F3->A2 F3->A3 F3->A4 F4 Prodrug F4->A1 F4->A2 F4->A3 F4->A4 D1 IC50 Values A1->D1 D2 Apoptotic Cell Percentage A2->D2 D3 Cell Cycle Distribution A3->D3 D4 Tubulin Polymerization Inhibition A4->D4 Comp Comparative Efficacy D1->Comp D2->Comp D3->Comp D4->Comp

References

Methoxyestradiol vs. 2-Hydroxyestradiol: A Comparative Guide on Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between related endogenous compounds is critical for identifying promising therapeutic candidates. This guide provides an objective comparison of the cytotoxic properties of two estradiol (B170435) metabolites: 2-methoxyestradiol (B1684026) (2-ME) and 2-hydroxyestradiol (B1664083) (2-OHE2). While structurally similar, these molecules exhibit distinct profiles in their mechanisms of action and cytotoxic potency. This comparison is supported by experimental data to aid in the evaluation of their potential as anticancer agents.

Quantitative Comparison of Cytotoxicity

The following tables summarize the available quantitative data comparing the cytotoxic and antiproliferative effects of 2-methoxyestradiol and 2-hydroxyestradiol on various cancer cell lines.

Table 1: IC50 Values for Antiproliferative Activity

CompoundCell LineIC50 Value (µM)
2-Methoxyestradiol MCF-7 (ER+)1.5[1][2]
MDA-MB-231 (ER-)1.1[1][2]
MDA-MB-435 (ER-)1.3[1][2]
LTED0.93[3]
LCC22.9[4]
2-Hydroxyestradiol MCF-7 (ER+)Marked suppression at 0.1 µM and 0.01 µM[2]

Note: The antiproliferative effects of 2-OHE1 were observed in the presence of a metabolic inhibitor.

Table 2: Qualitative Comparison of Cytotoxic Effects

Feature2-Methoxyestradiol2-Hydroxyestradiol
General Cytotoxicity Highly cytotoxic to a wide range of tumor cells[5][6].Less cytotoxic than 2-methoxyestradiol[5][6].
Apoptosis Induction Potent inducer of apoptosis[1][7][8].Can induce apoptosis, but observed to be less effective than 2-methoxyestradiol[1][9][10].
Estrogen Receptor Dependence Cytotoxicity is independent of estrogen receptors α and β[1][7][8][11].Antiproliferative effects are at least partially receptor-independent[12].

Mechanisms of Action

2-Methoxyestradiol and 2-hydroxyestradiol exert their cytotoxic effects through distinct signaling pathways.

2-Methoxyestradiol

2-ME is a well-characterized anticancer agent that induces cell death through multiple mechanisms. It is known to disrupt microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis[13][14][15]. The apoptotic cascade initiated by 2-ME involves both intrinsic and extrinsic pathways, with activation of caspase-3, -8, and -9[7][13][16]. Furthermore, 2-ME can induce apoptosis through the generation of reactive oxygen species (ROS) and by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α)[7][17]. Its cytotoxic activity is notably independent of estrogen receptor signaling, making it a candidate for hormone-refractory cancers[1][8][11].

G Simplified Signaling Pathway of 2-Methoxyestradiol Cytotoxicity 2-ME 2-ME Microtubule Disruption Microtubule Disruption 2-ME->Microtubule Disruption ROS Generation ROS Generation 2-ME->ROS Generation HIF-1α Inhibition HIF-1α Inhibition 2-ME->HIF-1α Inhibition Extrinsic Pathway Extrinsic Pathway 2-ME->Extrinsic Pathway G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Intrinsic Pathway Intrinsic Pathway G2/M Arrest->Intrinsic Pathway ROS Generation->Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathway of 2-Methoxyestradiol.

2-Hydroxyestradiol

2-Hydroxyestradiol is the metabolic precursor to 2-methoxyestradiol[5][6]. While it exhibits some antiproliferative and pro-apoptotic effects, these are generally less potent than those of 2-ME[1][5][6]. Some studies suggest that the cytotoxic activity of 2-OHE2 may, in part, be attributable to its conversion to 2-ME[1]. However, 2-OHE2 also appears to have its own mechanisms of action, primarily involving the generation of reactive oxygen species (ROS) through redox cycling, which can lead to oxidative DNA damage and apoptosis[9][10]. At lower concentrations, 2-OHE2 can have a stimulatory effect on cell proliferation[12].

G Simplified Signaling Pathway of 2-Hydroxyestradiol Cytotoxicity 2-OHE2 2-OHE2 COMT COMT 2-OHE2->COMT Metabolism Redox Cycling Redox Cycling 2-OHE2->Redox Cycling 2-ME 2-ME COMT->2-ME Antiproliferative Effects Antiproliferative Effects 2-ME->Antiproliferative Effects ROS Generation ROS Generation Redox Cycling->ROS Generation Oxidative DNA Damage Oxidative DNA Damage ROS Generation->Oxidative DNA Damage Apoptosis Apoptosis Oxidative DNA Damage->Apoptosis

Caption: Signaling pathway of 2-Hydroxyestradiol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the cytotoxicity of 2-methoxyestradiol and 2-hydroxyestradiol.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-methoxyestradiol or 2-hydroxyestradiol for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

G Workflow for MTT Cell Viability Assay A Seed cells in 96-well plate B Treat with 2-ME or 2-OHE2 A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: MTT Assay Workflow.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of 2-methoxyestradiol or 2-hydroxyestradiol for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G Workflow for Apoptosis Assay A Treat cells with 2-ME or 2-OHE2 B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 minutes D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell population F->G

Caption: Apoptosis Assay Workflow.

Conclusion

The experimental evidence strongly indicates that 2-methoxyestradiol is a more potent cytotoxic agent than its precursor, 2-hydroxyestradiol, against a variety of cancer cell lines. This increased potency is attributed to its multifaceted mechanism of action, which includes microtubule disruption and induction of apoptosis through multiple pathways, independent of estrogen receptor status. While 2-hydroxyestradiol also demonstrates antiproliferative and pro-apoptotic capabilities, its effects are less pronounced and may be partially dependent on its conversion to 2-methoxyestradiol. The distinct cytotoxic profiles of these two estradiol metabolites highlight the significant impact of subtle structural modifications on biological activity and underscore the potential of 2-methoxyestradiol as a promising candidate for further development in cancer therapy.

References

comparative analysis of Methoxyestradiol in different solid tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyestradiol (MTE), an endogenous metabolite of estradiol, has garnered significant interest in oncology for its potent anti-tumor properties. Unlike its parent molecule, MTE exhibits minimal estrogenic activity and instead displays anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a spectrum of solid tumors. This guide provides a comparative analysis of MTE's efficacy in different cancer types, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Quantitative Analysis of Anti-Proliferative Activity

The inhibitory effect of this compound on the proliferation of various solid tumor cell lines is commonly quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The table below summarizes the IC50 values of MTE in several well-characterized cancer cell lines.

Cancer TypeCell LineIC50 (µM)Citation
Breast CancerMCF-7 (ER+)1.5[1]
Breast CancerMDA-MB-231 (TNBC)1.1[1]
Breast CancerMDA-MB-4351.3 - 1.38[1][2]
Breast CancerMDA-MB-468 (TNBC)~5.0 (approx. 50% inhibition)[3][4]
Ovarian CancerSK-OV-31.79[2]
MelanomaSKMEL-28P (Parental)Not specified, but its derivative STX140 has an IC50 of 95.3-114.9 nM[5]
MelanomaSKMEL-28R (Resistant)Not specified, but its derivative STX140 has an IC50 of 68.2-112.3 nM[5]
Various Cancers14 different cell lines0.23 - 2.20[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. A primary mechanism is the disruption of microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. Furthermore, MTE is a well-documented inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor for tumor adaptation to hypoxic conditions and angiogenesis. By inhibiting HIF-1α, MTE downregulates the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

MTE_Signaling_Pathway This compound (MTE) Signaling Pathway cluster_0 Microtubule Disruption cluster_1 HIF-1α Inhibition cluster_2 Apoptosis Regulation MTE This compound (MTE) Microtubules Microtubule Polymerization MTE->Microtubules Inhibits HIF1a HIF-1α Stabilization MTE->HIF1a Inhibits JNK JNK Activation MTE->JNK G2M_Arrest G2/M Phase Arrest Apoptosis_Micro Apoptosis G2M_Arrest->Apoptosis_Micro G2M_Arrest->Apoptosis_Micro Mitochondrial_Pathway Mitochondrial Apoptotic Pathway VEGF VEGF Expression HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Bcl2 Bcl-2 Phosphorylation (Inactivation) Bcl2->Mitochondrial_Pathway JNK->Bcl2 Mitochondrial_Pathway->Apoptosis_Micro Leads to

This compound (MTE) Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of this compound.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of MTE on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of MTE on the migratory capacity of cancer cells.

  • Cell Seeding: Grow a confluent monolayer of cancer cells (e.g., melanoma B16 cells) in a 6-well plate.[7]

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound (e.g., 10 µg/mL) or a vehicle control.[7]

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A delay in wound closure in MTE-treated cells compared to control cells indicates an inhibitory effect on cell migration.

Angiogenesis Assay (Tube Formation Assay)

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis, and the inhibitory effect of MTE on this process.

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel™ and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells/well.[8]

  • Treatment: Treat the HUVECs with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for 4-18 hours at 37°C to allow for the formation of tube-like structures.[8]

  • Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length. A reduction in these parameters in MTE-treated wells compared to control wells indicates anti-angiogenic activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's anti-cancer effects.

Experimental_Workflow Experimental Workflow for this compound (MTE) Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Start: Hypothesis Formulation Cell_Culture Select & Culture Solid Tumor Cell Lines start->Cell_Culture Proliferation Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation Migration Cell Migration Assay (e.g., Wound Healing) Cell_Culture->Migration Angiogenesis Angiogenesis Assay (e.g., Tube Formation) Cell_Culture->Angiogenesis Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis Xenograft Tumor Xenograft Model in Mice Proliferation->Xenograft Migration->Xenograft Angiogenesis->Xenograft Apoptosis->Xenograft Treatment MTE Administration Xenograft->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Analysis Immunohistochemistry & Biomarker Analysis Tumor_Growth->Analysis end Conclusion & Further Development Analysis->end

Preclinical Evaluation Workflow for MTE

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Methoxyestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methoxyestradiol, a metabolite of estradiol (B170435) with potential as an anticancer agent.[1][2][3] Adherence to these procedural steps will minimize risk and ensure proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive barrier between the researcher and the compound is critical. The following personal protective equipment is required to prevent exposure through inhalation, skin contact, or splashing.[4]

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of powder-free, disposable gloves tested for use with hazardous drugs.[5][6] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[6] Change gloves regularly or immediately if torn or contaminated.[6]
Body Protection GownA disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is required.[5][6] Gowns should be changed every two to three hours or immediately after a spill.[5]
Eye and Face Protection Safety Goggles and Face ShieldUse both safety goggles and a face shield to provide full facial protection against spills and splashes.[5][7] Standard eyeglasses are not sufficient.[5]
Respiratory Protection RespiratorA NIOSH-approved respirator, such as an N-95, is necessary when there is a risk of aerosolization, such as during spill cleanup or when handling the powder outside of a containment system.[4][8]
Head and Foot Protection Head/Hair and Shoe CoversUse head and hair covers to protect against residue.[5] Shoe covers should also be worn in the handling area.[5]
Operational Plan: Step-by-Step Handling Procedures

Preparation and Handling:

  • Work Area Preparation : All handling of this compound should occur in a designated area, such as a Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure.[4][8] The work surface should be covered with a disposable, absorbent pad.

  • Personal Protective Equipment (PPE) Donning : Before handling, put on all required PPE in the correct order: shoe covers, gown, inner gloves, head/hair cover, face mask, and safety goggles. The outer gloves are donned just before beginning work in the containment area.

  • Handling the Compound :

    • Handle this compound with care to avoid the formation of dust and aerosols.[7]

    • Do not eat, drink, or smoke in areas where this compound is handled.[7]

    • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[7][9]

Emergency Procedures:

  • In Case of Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[7]

  • In Case of Skin Contact : Immediately remove all contaminated clothing.[10] Wash the affected skin with plenty of soap and water.[7][9]

  • In Case of Eye Contact : Rinse the eyes cautiously with water for several minutes.[7] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[7] Seek medical attention if irritation persists.[7][9]

  • In Case of Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[7][11]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, are considered contaminated waste.

  • Containment : Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[6][8]

  • Disposal : Dispose of the hazardous waste according to all federal, state, and local regulations for toxic solid organic compounds.[7][8] This should be done through an approved waste disposal plant.[11]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response A Designate Handling Area (e.g., Biosafety Cabinet) B Don all Required PPE A->B C Handle this compound (Avoid Dust/Aerosols) B->C D Perform Experiment C->D Spill Spill C->Spill Exposure Personal Exposure C->Exposure E Decontaminate Work Surface D->E D->Spill D->Exposure F Segregate Contaminated Waste E->F G Doff PPE Correctly F->G H Dispose of Waste in Designated Hazardous Container G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。